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  • Product: (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid
  • CAS: 405214-38-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid: Structure, Properties, and Applications

Introduction (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid, more commonly known in scientific literature as cyclo(Asp-Gly), is a cyclic dipeptide (CDP) that has garnered significant interest within the research and drug dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(6-Hydroxy-3-oxopiperazin-2-YL)acetic acid, more commonly known in scientific literature as cyclo(Asp-Gly), is a cyclic dipeptide (CDP) that has garnered significant interest within the research and drug development communities. As the simplest cyclic form of the dipeptide aspartyl-glycine, its constrained macrocyclic structure confers unique physicochemical and biological properties not present in its linear counterpart. This guide provides a comprehensive technical overview of cyclo(Asp-Gly), detailing its chemical structure, physical properties, synthesis, analytical characterization, and burgeoning applications for researchers, scientists, and professionals in drug development.

Cyclic dipeptides, also known as 2,5-diketopiperazines (DKPs), are prevalent in nature and are often found in fermented foods and as by-products of protein degradation.[1] Their inherent structural rigidity, enhanced stability against proteolytic degradation, and improved cell permeability make them attractive scaffolds for novel therapeutic development.[2][3] Cyclo(Asp-Gly) serves as a valuable chiral building block in peptide synthesis and is being explored for its potential in targeted drug delivery systems and as a modulator of specific biological pathways.[2][3]

Chemical Structure and Nomenclature

The systematic IUPAC name for this compound is 2-[(2S)-3,6-dioxopiperazin-2-yl]acetic acid. However, it is most frequently referred to as cyclo(Asp-Gly) or cyclo(L-Asp-L-Gly).[2] The structure consists of a six-membered diketopiperazine ring formed from the condensation of L-aspartic acid and glycine, with an acetic acid side chain extending from the alpha-carbon of the aspartic acid residue.

Cyclo(Asp-Gly) Structure N1 NH C2 C N1->C2 C3 C C2->C3 O1 O C2->O1 = N4 NH C3->N4 H1 H C3->H1 C5 C N4->C5 C6 C C5->C6 O2 O C5->O2 = C6->N1 C7 CH₂ C6->C7 C8 COOH C7->C8

Figure 1: Chemical structure of (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid, also known as cyclo(Asp-Gly).

Physicochemical Properties

The physical and chemical properties of cyclo(Asp-Gly) are summarized in the table below. It is a white solid with good stability, particularly when compared to its linear dipeptide form.[2] Its cyclic nature enhances its bioavailability, a desirable trait for therapeutic applications.[2][3]

PropertyValueSource
IUPAC Name 2-[(2S)-3,6-dioxopiperazin-2-yl]acetic acid[4]
Synonyms cyclo(Asp-Gly), cyclo(L-Asp-L-Gly)[2][4]
CAS Number 52661-97-9[2]
Molecular Formula C₆H₈N₂O₄[2]
Molecular Weight 172.14 g/mol [2]
Appearance White solid[2]
Optical Rotation [α]²⁰D = 49 ± 2º (c=1.0011 in water)[2]
Predicted Density 1.391 g/cm³[4]
Predicted Boiling Point 713.4 ± 45.0 °C[4]
Predicted pKa 4.02 ± 0.10[4]
Predicted logP -1.26670[4]
Storage Conditions ≤ -4°C[2]

Synthesis and Purification

The synthesis of cyclo(Asp-Gly) typically involves the cyclization of the corresponding linear dipeptide, L-Aspartyl-L-Glycine. Solid-phase peptide synthesis (SPPS) using Fmoc chemistry is a common and efficient method for preparing the linear precursor.[2][5] The cyclization is often performed on the solid support to minimize side reactions and simplify purification.[5]

Synthesis Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_cyclization On-Resin Cyclization cluster_cleavage Cleavage and Deprotection cluster_purification Purification Resin Resin Support Fmoc_Gly Couple Fmoc-Gly-OH Resin->Fmoc_Gly Deprotect1 Fmoc Deprotection Fmoc_Gly->Deprotect1 Fmoc_Asp Couple Fmoc-Asp(OtBu)-OH Deprotect1->Fmoc_Asp Deprotect2 Fmoc Deprotection Fmoc_Asp->Deprotect2 Activate Activate C-terminus Deprotect2->Activate Cyclize Intramolecular Cyclization Activate->Cyclize Cleave Cleave from Resin Cyclize->Cleave Deprotect_side Side-chain Deprotection Cleave->Deprotect_side HPLC RP-HPLC Deprotect_side->HPLC

Figure 2: General workflow for the synthesis of cyclo(Asp-Gly) via solid-phase peptide synthesis.

Experimental Protocol: Solid-Phase Synthesis of cyclo(Asp-Gly)
  • Resin Preparation: Swell a suitable solid support resin (e.g., Wang resin) in dimethylformamide (DMF).

  • First Amino Acid Coupling: Couple Fmoc-Gly-OH to the resin using a coupling agent such as HBTU/HOBt in the presence of a base like N,N-diisopropylethylamine (DIPEA).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the glycine residue using a solution of 20% piperidine in DMF.

  • Second Amino Acid Coupling: Couple Fmoc-Asp(OtBu)-OH to the deprotected glycine residue using the same coupling reagents as in step 2.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the aspartic acid residue.

  • On-Resin Cyclization: Activate the C-terminal carboxyl group of glycine using a coupling reagent (e.g., BOP or HBTU) and allow for intramolecular cyclization to form the diketopiperazine ring.

  • Cleavage and Deprotection: Cleave the cyclic dipeptide from the resin and simultaneously remove the tert-butyl (tBu) side-chain protecting group from the aspartic acid residue using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

  • Purification: Purify the crude product by reversed-phase high-performance liquid chromatography (RP-HPLC).

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is the primary technique for assessing the purity of and purifying cyclo(Asp-Gly). A C18 column is typically used with a mobile phase gradient of water and acetonitrile, often containing an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of cyclo(Asp-Gly). The protonated molecule [M+H]⁺ is typically observed at m/z 173.05. Tandem mass spectrometry (MS/MS) can be employed to elucidate the structure through fragmentation analysis. Common fragmentation pathways for protonated cyclic dipeptides involve the loss of water, carbon monoxide, and cleavage of the diketopiperazine ring.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural confirmation of cyclo(Asp-Gly). The chemical shifts and coupling constants provide detailed information about the connectivity and stereochemistry of the molecule. Due to the constrained nature of the cyclic structure, the chemical shifts of the α-protons can provide insights into the conformation of the diketopiperazine ring in solution.

Infrared (IR) Spectroscopy

Fourier-transform infrared (FTIR) spectroscopy can be used to identify the key functional groups present in cyclo(Asp-Gly). Characteristic absorption bands include:

  • N-H stretching: ~3200-3400 cm⁻¹

  • C=O stretching (amide I): ~1650-1680 cm⁻¹

  • N-H bending (amide II): ~1510-1550 cm⁻¹

  • C-O stretching (carboxylic acid): ~1700-1725 cm⁻¹

  • O-H stretching (carboxylic acid): Broad band around 2500-3300 cm⁻¹

Biological Activity and Applications

The rigidified structure of cyclo(Asp-Gly) enhances its stability and can lead to increased affinity and selectivity for biological targets compared to its linear analog.

Potential TRPV1 Stimulator

Cyclo(Asp-Gly) has been identified as a potential stimulator of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[7] TRPV1 is a non-selective cation channel that plays a crucial role in the detection and transduction of nociceptive stimuli, including heat and capsaicin.[8] Modulation of TRPV1 activity is a significant area of research for the development of novel analgesics. The precise mechanism by which cyclo(Asp-Gly) activates TRPV1 is still under investigation but represents a promising avenue for pain management research.

TRPV1 Activation cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular TRPV1 TRPV1 Channel (Closed) TRPV1_open TRPV1 Channel (Open) TRPV1->TRPV1_open Conformational Change Ca_ion Ca²⁺ TRPV1_open->Ca_ion Influx Na_ion Na⁺ TRPV1_open->Na_ion Influx cAspGly cyclo(Asp-Gly) cAspGly->TRPV1 Binds to and activates channel Cellular_Response Cellular Response (e.g., Nociception) Ca_ion->Cellular_Response Na_ion->Cellular_Response

Figure 3: Proposed mechanism of TRPV1 channel activation by cyclo(Asp-Gly).

Drug Delivery and Biomaterials

The enhanced stability and bioavailability of cyclo(Asp-Gly) make it an attractive component for drug delivery systems.[2] Its structure can be modified to conjugate with therapeutic agents, facilitating their targeted delivery to specific cells or tissues. Furthermore, its ability to mimic natural peptides allows for its incorporation into biomaterials such as hydrogels and scaffolds for tissue engineering, promoting cell adhesion and proliferation.[2][3]

Peptide Synthesis

As a chiral building block, cyclo(Asp-Gly) is utilized in the synthesis of more complex cyclic peptides.[2] These larger peptides are of great interest in drug discovery due to their high affinity and specificity for biological targets.

Conclusion

(6-Hydroxy-3-oxopiperazin-2-YL)acetic acid, or cyclo(Asp-Gly), is a cyclic dipeptide with a unique combination of structural rigidity, stability, and biological activity. Its potential as a TRPV1 stimulator and its utility in drug delivery and peptide synthesis underscore its importance in medicinal chemistry and materials science. This guide has provided a comprehensive overview of its chemical and physical properties, synthesis, and applications, serving as a valuable resource for researchers and developers in the field. Further investigation into its specific biological mechanisms and the development of novel applications will undoubtedly continue to expand the scientific and therapeutic value of this intriguing molecule.

References

  • McMurray, J. S. (1991). Solid phase synthesis of a cyclic peptide using fmoc chemistry. Tetrahedron Letters, 32(52), 7679-7682.
  • Zhao, L., et al. (2014). Electrospray ionization mass spectrometric studies on the characteristic fragmentation of Asp/cyclen conjugates. Journal of Mass Spectrometry, 49(5), 377-384.
  • LookChem. 사이클로(-ASP-GLY) 52661-97-9 wiki. [Link]

  • Kasimova, M. A., et al. (2019). A hypothetical molecular mechanism for TRPV1 activation that invokes rotation of an S6 asparagine. The Journal of general physiology, 151(11), 1332-1345.
  • Moran, M. M., et al. (2011). Targeting the Transient Receptor Potential Vanilloid Type 1 (TRPV1) Assembly Domain Attenuates Inflammation-induced Hypersensitivity. Journal of Biological Chemistry, 286(36), 31791-31803.
  • Prasad, C. (1995). Bioactive cyclic dipeptides. Peptides, 16(1), 151-164.
  • Cativiela, C., & Ordóñez, M. (2009). Synthesis, SAR and in vitro evaluation of new cyclic Arg-Gly-Asp pseudopentapeptides containing a s-cis peptide bond as integrin alphavbeta3 and alphavbeta5 ligands. Bioorganic & medicinal chemistry, 16(8), 4262-4271.
  • Murata, J., et al. (2001). A novel synthetic Arg-Gly-Asp-containing peptide cyclo(-RGDf=V-) is the potent inhibitor of angiogenesis.
  • Gilon, C., et al. (1991). Conformational analysis of the cyclic hexapeptide cyclo(Asp-D-Ala-Ala-Ala-Gly-Ala) and its Ca2+ and Mg2+ complexes. Biopolymers, 31(6), 745-756.
  • Oh, J. S., & Shin, S. Y. (2008). Activation and activators of TRPV1 and their pharmaceutical implication. Archives of pharmacal research, 31(12), 1475-1483.
  • Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in biomedicine, 13(3), 129-153.
  • Jing, J., et al. (2013). Synthesis and activity of a cyclo-heptapeptide containing Lys-Gly-Asp-sequence as a novel anti-platelet agent. Bioorganicheskaia khimiia, 39(5), 547-551.
  • Ando, S., et al. (1989). Conformational Characterization of Glycine Residues Incorporated into Some Homopolypeptides by Solid-State 13C NMR Spectroscopy. Macromolecules, 22(11), 4445-4451.
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Guo, Y. C., et al. (2009). Fragmentation of deprotonated cyclic dipeptides by electrospray ionization mass spectrometry. Journal of mass spectrometry : JMS, 44(8), 1224-1231.
  • Williamson, M. P., et al. (1991). 1 H NMR studies on cyclo[-Arg(Mtr)-Gly-Asp(But)-Ser(But)-Lys(Boc)-]. Journal of the Chemical Society, Perkin Transactions 2, (5), 699-706.
  • Beyermann, M., & Coin, I. (2014). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Methods in molecular biology (Clifton, N.J.), 1184, 3-23.
  • Murata, J., et al. (2001). A novel synthetic Arg-Gly-Asp-containing peptide cyclo(-RGDf=V-) is the potent inhibitor of angiogenesis.
  • Peptide Institute, Inc. cyclo(Arg-Gly-Asp-D-Phe-Val). [Link]

  • Piras, M., et al. (2019). Solid-Phase Synthesis of Gly-Ψ[CH(CF3)NH]-Peptides. The Journal of organic chemistry, 84(15), 9456-9467.
  • Guo, Y. C., et al. (2009). ESI-MSn study on the fragmentation of protonated cyclic-dipeptides. Spectroscopy, 23(3-4), 131-139.

Sources

Exploratory

A Technical Guide to the Pharmacokinetic Profiling of (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid in Preclinical Animal Models

This guide provides a comprehensive framework for conducting a thorough pharmacokinetic (PK) evaluation of (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid in preclinical animal models. The methodologies detailed herein are gr...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for conducting a thorough pharmacokinetic (PK) evaluation of (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid in preclinical animal models. The methodologies detailed herein are grounded in regulatory expectations and established scientific best practices, designed to furnish drug development professionals with the robust data necessary for informed decision-making.

Introduction: The Rationale for Pharmacokinetic Characterization

The piperazine ring is a versatile scaffold in medicinal chemistry, present in numerous clinically successful drugs.[1][2] Its derivatives are explored for a wide range of therapeutic applications.[2] (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid is a novel small molecule featuring this key heterocyclic system, alongside hydroxyl and carboxylic acid moieties that influence its physicochemical and drug-like properties.

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a new chemical entity is a cornerstone of early drug development.[2][3] A definitive pharmacokinetic study aims to quantify the exposure of the drug in the body over time, providing critical parameters such as bioavailability, clearance, and half-life.[4][5] This information is paramount for correlating pharmacokinetic profiles with pharmacodynamic effects, selecting a safe and efficacious dosing regimen for human trials, and identifying potential drug-drug interactions.[6]

This document outlines the strategic design, experimental execution, and data interpretation for a foundational preclinical PK study of (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid.

Part 1: Strategic Foundations of the Pharmacokinetic Study

A well-designed study is predictive and minimizes bias. The choices of animal model, dose formulation, and administration routes are critical for generating clinically translatable data.

Rationale for Animal Model Selection

For initial PK screening, the Sprague-Dawley rat is a widely accepted and appropriate model. The justification for this choice is multifactorial:

  • Physiological and Metabolic Relevance: The rat possesses a metabolic enzyme profile, including cytochrome P450 (CYP) isoenzymes, that is reasonably predictive of human metabolism for many compound classes.[3]

  • Historical Precedent: A vast body of historical PK and toxicology data exists for rats, providing a valuable comparative baseline.

  • Practicality: Their size allows for serial blood sampling without compromising the animal's circulatory volume, which is crucial for defining a concentration-time curve from a single animal.[3][7]

Animal studies must be conducted in accordance with an IACUC-approved protocol, ensuring ethical treatment and adherence to guidelines on housing, handling, and procedural limits.[7]

Dose Formulation and Routes of Administration

To fully characterize the compound's behavior, both intravenous (IV) and oral (PO) administration routes are essential.

  • Intravenous (IV) Administration: An IV bolus dose is administered directly into the systemic circulation, bypassing absorption barriers. This allows for the determination of fundamental disposition parameters like clearance (CL) and volume of distribution (Vd). The IV data serves as the 100% bioavailability reference.[8]

  • Oral (PO) Administration: The same dose administered orally (via gavage) allows for the assessment of oral absorption and the calculation of absolute oral bioavailability (F%). This parameter reveals the fraction of the drug that reaches systemic circulation and is a critical determinant of a viable oral drug candidate.

Formulation Vehicle: The compound's solubility must be determined to select an appropriate, non-toxic vehicle. A common starting point for discovery-phase compounds is a solution of 5% DMSO in 95% saline . This formulation should be tested for compound stability and solubility prior to the in-vivo study.

Part 2: Experimental Workflow and Methodologies

The successful execution of a PK study is divided into two key phases: the in-life phase (animal handling and sampling) and the bioanalytical phase (sample analysis).

G cluster_0 Study Design & Prep cluster_1 In-Life Phase cluster_2 Bioanalytical Phase cluster_3 Data Analysis Formulation Dose Formulation Dosing_IV IV Dosing Formulation->Dosing_IV Dosing_PO PO Dosing Formulation->Dosing_PO AnimalAcclimation Animal Acclimation AnimalAcclimation->Dosing_IV AnimalAcclimation->Dosing_PO Sampling Serial Blood Sampling Dosing_IV->Sampling Dosing_PO->Sampling PlasmaPrep Plasma Processing Sampling->PlasmaPrep SampleExtraction Sample Extraction (e.g., Protein Precipitation) PlasmaPrep->SampleExtraction LCMS LC-MS/MS Analysis SampleExtraction->LCMS PK_Calc NCA Parameter Calculation LCMS->PK_Calc Reporting Reporting & Interpretation PK_Calc->Reporting

Figure 1: High-level workflow for a preclinical pharmacokinetic study.
Detailed In-Life Protocol (Rat Model)
  • Animal Preparation: Male Sprague-Dawley rats (n=3 per group) are acclimatized for at least 3 days. Animals are fasted overnight (~12 hours) prior to dosing to reduce variability in oral absorption.

  • Dosing:

    • IV Group: A single dose (e.g., 2 mg/kg) is administered via the lateral tail vein.

    • PO Group: A single dose (e.g., 10 mg/kg) is administered via oral gavage.

  • Blood Sampling: Serial blood samples (~150 µL) are collected, typically from the jugular vein via a surgically implanted cannula, which minimizes animal stress.[3] A typical sampling schedule is:

    • Pre-dose (0 min), 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.

    • The schedule must be designed to adequately capture the Cmax and the terminal elimination phase.[9]

  • Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Harvesting: Tubes are immediately centrifuged (e.g., 4000 rpm for 10 min at 4°C) to separate plasma.

  • Storage: The resulting plasma supernatant is transferred to a new set of labeled tubes and stored at -80°C until analysis.

Bioanalytical Method: LC-MS/MS

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its superior sensitivity and selectivity.[10][11]

Method Validation is Mandatory: The bioanalytical method must be rigorously validated according to regulatory guidance, such as the FDA's ICH M10 guidance, to ensure data reliability.[10][12][13] This is a self-validating system that proves the method is fit for its purpose.

2.2.1 Sample Preparation Protocol

A simple and robust protein precipitation method is often sufficient for early-stage discovery.

  • Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.

  • To 50 µL of plasma in a 96-well plate, add 200 µL of cold acetonitrile containing a suitable internal standard. The internal standard is a structurally similar molecule used to correct for variability in sample processing and instrument response.

  • Seal the plate and vortex for 5 minutes to precipitate proteins.

  • Centrifuge the plate at 4000 rpm for 15 minutes to pellet the precipitate.

  • Transfer the supernatant to a clean 96-well plate for injection onto the LC-MS/MS system.

2.2.2 Method Validation Parameters

The method must be validated for:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte from other matrix components or metabolites.[13][14]

  • Accuracy and Precision: Intra- and inter-day analysis of QC samples should be within ±15% of the nominal value.

  • Calibration Curve: A linear response must be demonstrated over the expected concentration range.

  • Sensitivity: The Lower Limit of Quantification (LLOQ) must be established.

  • Stability: Analyte stability must be proven under various conditions (freeze-thaw, bench-top, long-term storage).[10]

Part 3: Data Analysis, Results, and Interpretation

Pharmacokinetic Parameter Calculation

The plasma concentration-time data is analyzed using Non-Compartmental Analysis (NCA) . NCA is a model-independent approach that makes minimal assumptions about the drug's disposition and is standard for initial PK characterization.[4][9][15] Key parameters are calculated using the trapezoidal rule.[4][9]

Presentation of Key Pharmacokinetic Parameters

The results should be summarized in a clear, tabular format. The following table presents hypothetical data for (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid.

ParameterUnitIV Route (2 mg/kg)PO Route (10 mg/kg)Definition
Cmax ng/mL12502100Maximum observed plasma concentration.
Tmax h0.081.0Time to reach Cmax.
AUC(0-t) ngh/mL28508400Area under the curve from time 0 to the last measured point.
AUC(0-inf) ngh/mL29108650Area under the curve extrapolated to infinity.
t1/2 h3.53.8Terminal elimination half-life.
CL mL/min/kg11.4-Clearance: Volume of plasma cleared of drug per unit time.
Vdss L/kg2.9-Volume of distribution at steady state.
F% %-59.4Absolute oral bioavailability.

Cmax (Maximum Concentration), Tmax (Time to Cmax), AUC (Area Under the Curve), t1/2 (Half-life), CL (Clearance), Vdss (Volume of Distribution at Steady State), F% (Bioavailability).

Mechanistic Interpretation and Potential Metabolism

The piperazine moiety is known to undergo metabolism primarily mediated by cytochrome P450 enzymes in the liver.[1][16][17] Common metabolic pathways include N-dealkylation, ring oxidation, and aromatic hydroxylation if applicable.[18] For (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid, the presence of a hydroxyl group also presents a likely site for Phase II conjugation, such as glucuronidation.

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (UGTs) Parent (6-Hydroxy-3-oxopiperazin-2-YL) acetic acid Oxidation Ring Oxidation (e.g., CYP3A4, CYP2D6) Parent->Oxidation Oxidation Glucuronidation Glucuronide Conjugate (at 6-OH position) Parent->Glucuronidation Conjugation

Figure 2: Hypothetical metabolic pathways for the title compound.

Interpretation of Hypothetical Data:

  • Absorption: A Tmax of 1.0 hour suggests relatively rapid oral absorption.

  • Bioavailability: An oral bioavailability of ~60% is promising for an early-stage compound, indicating good absorption and/or escaping extensive first-pass metabolism.

  • Distribution: A Vdss of 2.9 L/kg suggests the compound distributes beyond the systemic circulation into tissues.

  • Elimination: A clearance of 11.4 mL/min/kg in the rat would be considered moderate. The half-life of ~3.5 hours suggests the compound is cleared from the body at a reasonable rate.

Conclusion

This guide provides a robust, scientifically-grounded, and regulatory-compliant framework for determining the pharmacokinetic profile of (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid. By systematically evaluating the compound's ADME properties through carefully designed in-vivo studies and validated bioanalytical methods, drug development teams can acquire the critical data needed to assess its viability and guide its progression towards clinical evaluation. The resulting PK parameters are essential for building the pharmacokinetic-pharmacodynamic relationships that ultimately define a drug's therapeutic potential.

References

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Sources

Foundational

Molecular weight and aqueous solubility of (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid

An In-Depth Technical Guide to the Physicochemical Characterization of (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid: Molecular Weight and Aqueous Solubility Introduction (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid is a mole...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Characterization of (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid: Molecular Weight and Aqueous Solubility

Introduction

(6-Hydroxy-3-oxopiperazin-2-YL)acetic acid is a molecule of interest within pharmaceutical research due to its structural motifs, which are common in drug candidates. As with any potential therapeutic agent, a thorough understanding of its fundamental physicochemical properties is a prerequisite for successful development. Among the most critical of these are molecular weight and aqueous solubility. The molecular weight governs stoichiometry and molar-based measurements, while aqueous solubility is a primary determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its bioavailability.[1][2]

Part 1: Molecular Weight Determination

The first step in characterizing any chemical entity is to establish its molecular formula and, consequently, its molecular weight. This value is fundamental for all quantitative work, from solution preparation to reaction stoichiometry.

Chemical Structure and Molecular Formula

Based on the IUPAC name "(6-Hydroxy-3-oxopiperazin-2-YL)acetic acid," the following chemical structure is deduced:

  • A six-membered piperazine ring containing two nitrogen atoms.

  • An acetic acid moiety attached at the 2-position of the ring.

  • An oxo (carbonyl) group at the 3-position, forming a lactam.

  • A hydroxyl group at the 6-position.

From this structure, the molecular formula is determined to be C6H10N2O4 .

Calculation of Molecular Weight

The molecular weight (MW) is calculated by summing the atomic weights of all atoms in the molecular formula.[][4] The calculation, using atomic weights from the periodic table, is as follows:

  • Carbon (C): 6 atoms × 12.011 u = 72.066 u

  • Hydrogen (H): 10 atoms × 1.008 u = 10.080 u

  • Nitrogen (N): 2 atoms × 14.007 u = 28.014 u

  • Oxygen (O): 4 atoms × 15.999 u = 63.996 u

Total Molecular Weight = 72.066 + 10.080 + 28.014 + 63.996 = 174.156 u

This value is typically expressed in grams per mole ( g/mol ) for laboratory applications.[5]

Data Summary: Molecular Properties
PropertyValue
Chemical Name (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid
Molecular Formula C6H10N2O4
Calculated Molecular Weight 174.156 g/mol

Part 2: A Guide to the Experimental Determination of Aqueous Solubility

Aqueous solubility is a critical parameter that influences a drug's journey through the body. For oral dosage forms, a drug must first dissolve in the fluids of the gastrointestinal tract to be absorbed into the bloodstream.[1] Therefore, accurately determining solubility is a cornerstone of pre-formulation and drug candidate selection.

Theoretical Foundations

Factors Influencing Solubility: The solubility of a compound is governed by its molecular structure and the experimental conditions.[2] Key factors include:

  • Polarity and Hydrogen Bonding: The deduced structure of (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid contains multiple polar functional groups capable of hydrogen bonding (hydroxyl, carboxylic acid, amide). These groups will enhance its interaction with polar water molecules, suggesting a degree of aqueous solubility.[6]

  • pH and Ionization: The presence of a carboxylic acid group (acidic) and amine functionalities within the piperazine ring (basic) means that the molecule's overall charge will change with pH. At low pH, the amines will be protonated (cationic), and at high pH, the carboxylic acid will be deprotonated (anionic). This ionization significantly increases solubility compared to the neutral form.[7] Therefore, solubility must be determined over a physiological pH range (typically 1.2 to 6.8 for Biopharmaceutics Classification System (BCS) purposes).[8][9][10]

  • Temperature: For most solid solutes, solubility increases with temperature.[11] It is standard practice to determine solubility at a controlled temperature, often 25°C or 37°C, to mimic physiological conditions.[8][9]

  • Solid-State Properties: The crystalline form (polymorph) of a solid can impact its solubility. The most stable polymorph will have the lowest solubility.[7]

Thermodynamic vs. Kinetic Solubility: It is crucial to distinguish between two types of solubility measurements:

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a solute that can dissolve in a solvent under stable conditions. It is the "gold standard" for characterizing a compound.[12][13]

  • Kinetic Solubility: This is often measured in high-throughput screening. It involves dissolving the compound in an organic solvent (like DMSO) first and then adding it to an aqueous buffer. This can lead to supersaturated, metastable solutions, often resulting in higher but less reproducible solubility values.[1][14][15]

For accurate drug development decisions, determining the thermodynamic solubility is paramount.

Recommended Experimental Protocols

The following protocols describe robust methods for determining the thermodynamic and pH-dependent solubility of (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid.

The shake-flask method is the most widely accepted technique for determining equilibrium solubility and is recommended by regulatory bodies like the OECD.[16][17]

Causality Behind Experimental Choices: This method is designed to ensure that a true equilibrium is reached between the undissolved solid and the saturated solution. By agitating an excess amount of the solid in the solvent for an extended period, we allow sufficient time for the dissolution and precipitation processes to balance out. Taking samples at multiple time points validates that equilibrium has been achieved when concentration values plateau.

Step-by-Step Methodology:

  • Preliminary Test: To estimate the approximate solubility, add about 10 mg of the pulverized compound to a vial. Add the aqueous buffer (e.g., pH 7.4 phosphate-buffered saline) in stepwise volumes (e.g., 0.1 mL, 0.5 mL, 1 mL, 5 mL). After each addition, vortex vigorously for 1 minute and visually inspect for undissolved solid. This provides a rough order-of-magnitude for the main experiment.

  • Equilibrium Experiment:

    • Prepare triplicate samples for each pH buffer to be tested (e.g., pH 1.2, 4.5, 6.8).[9]

    • Add an excess amount of the solid compound to a known volume of each buffer in a sealed, inert vial. "Excess" means enough solid will remain undissolved at equilibrium.

    • Place the vials in a shaker or rotator bath set to a constant temperature (e.g., 37 ± 1°C).[8][9]

    • Agitate the samples for a predetermined period (e.g., 24 to 48 hours). To confirm equilibrium, take samples at multiple time points (e.g., 24h, 48h, and 72h).

  • Sample Processing:

    • Once an aliquot is removed, immediately separate the undissolved solid from the solution to prevent further dissolution or precipitation. This is typically done by centrifugation at the same temperature, followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification:

    • Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

    • Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

  • Validation of Equilibrium:

    • Compare the concentration values from the different time points. Equilibrium is considered reached if the concentrations from the last two time points do not differ significantly (e.g., by less than 5%).

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Processing cluster_analysis Analysis prep1 Weigh excess solid (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid prep2 Add to known volume of pH buffer (triplicates) prep1->prep2 equil Agitate at constant T (e.g., 37°C) for 24-72h prep2->equil sample Withdraw aliquot at time points (24h, 48h) equil->sample process Centrifuge & Filter (0.22 µm) sample->process analyze Quantify concentration (e.g., HPLC) process->analyze report Report solubility (mg/mL) when C(48h) ≈ C(24h) analyze->report

Caption: Workflow for the Shake-Flask Method.

For ionizable compounds, potentiometric titration offers an efficient way to determine the intrinsic solubility (solubility of the neutral form) and how solubility changes with pH.

Causality Behind Experimental Choices: This method relies on the principle that when a solution of an ionizable compound is titrated with an acid or base, the compound will precipitate once its solubility limit at a given pH is exceeded. By monitoring the pH change during the titration, one can identify the point of precipitation and calculate the solubility at that pH.

Step-by-Step Methodology:

  • Preparation: Dissolve a known amount of the compound in an aqueous solution at a pH where it is fully ionized and soluble (e.g., in a basic solution like 0.01 M NaOH for the acidic compound).

  • Titration:

    • Place the solution in a temperature-controlled vessel with a calibrated pH electrode and a stirrer.

    • Slowly titrate the solution with a standardized acid (e.g., 0.1 M HCl).

    • Record the pH value after each incremental addition of the titrant.

  • Detection of Precipitation:

    • The point of precipitation is identified by a change in the titration curve (the plot of pH vs. volume of titrant). The pH will stabilize or change more slowly as the solid precipitates, buffering the solution.

  • Calculation:

    • Using the Henderson-Hasselbalch equation and the known pKa of the compound (which can also be determined from the titration), the concentration of the neutral species in equilibrium with the solid can be calculated. This represents the intrinsic solubility.

    • The full pH-solubility profile can be constructed from the data points along the titration curve.

G cluster_setup Setup cluster_titration Titration cluster_analysis Analysis setup1 Dissolve compound in alkaline solution (soluble form) setup2 Place in temperature- controlled vessel with pH probe setup1->setup2 titrate Slowly add standardized acid (e.g., 0.1M HCl) setup2->titrate record Record pH vs. volume of titrant titrate->record plot Plot titration curve (pH vs. Volume) record->plot identify Identify precipitation point (change in slope) plot->identify calculate Calculate intrinsic solubility and pH-solubility profile identify->calculate

Caption: Workflow for Potentiometric Solubility Titration.

Data Interpretation and Reporting

All quantitative solubility data should be summarized in a clear, structured table. This allows for easy comparison of solubility across different conditions.

Summary of Aqueous Solubility Data

pH of BufferTemperature (°C)Mean Solubility (mg/mL)Standard DeviationMethod Used
1.237Experimental Value± ValueShake-Flask
4.537Experimental Value± ValueShake-Flask
6.837Experimental Value± ValueShake-Flask
Intrinsic (pI)25Experimental Value± ValuePotentiometric

Conclusion

This guide establishes the fundamental physicochemical properties of (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid. Its molecular weight has been calculated as 174.156 g/mol based on its deduced molecular formula, C6H10N2O4 . While direct experimental solubility data is not publicly available, this document provides authoritative, step-by-step protocols for its determination. The recommended shake-flask method will yield the definitive thermodynamic solubility, while potentiometric titration can efficiently map its pH-dependent solubility profile, a critical consideration for this ionizable molecule. By following these validated methodologies, researchers can generate the high-quality, reproducible data essential for advancing drug development programs.

References

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • Brittain, H. G. (n.d.). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. [Link]

  • wikiHow. (2025, July 3). How to Calculate Molecular Weight. [Link]

  • OECD. (1995). OECD Guideline for the Testing of Chemicals 105: Water Solubility. [Link]

  • Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 545-549. [Link]

  • OECD. (n.d.). Test No. 105: Water Solubility. [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. [Link]

  • Smietana, M., et al. (2024). Kinetic solubility: Experimental and machine-learning modeling perspectives. Journal of Chemical Information and Modeling, 64(5), 1545-1555. [Link]

  • OECD. (2017). OECD Guidelines for Testing of Chemicals. [Link]

  • OECD. (2006). OECD Guideline for the Testing of Chemicals 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. [Link]

  • FILAB. (n.d.). OECD 105 Testing Services. [Link]

  • Wang, J., et al. (2016). Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. Journal of Chemical Information and Modeling, 56(11), 2295-2305. [Link]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. [Link]

  • Mey, A. S. J. S., et al. (2025). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

  • FDA. (2021). M9 Biopharmaceutics Classification System-Based Biowaivers Draft Guidance for Industry. [Link]

  • FDA. (n.d.). BCS Methodology: Solubility, Permeability & Dissolution. [Link]

  • American Water Chemicals, Inc. (n.d.). Molar Mass Calculator. [Link]

  • ChemCalc. (2020, March 2). Calculate molecular weight, monoisotopic mass and isotopic distribution from a molecular formula. [Link]

  • FDA. (2021, March). M9 Biopharmaceutics Classification System-Based Biowaivers. [Link]

Sources

Exploratory

Receptor Binding Affinity of (6-Hydroxy-3-oxopiperazin-2-yl)acetic Acid Derivatives: A Peptidomimetic Scaffold for Target-Directed Drug Discovery

Executive Summary The transition from native peptides to small-molecule therapeutics is frequently hindered by poor oral bioavailability, rapid proteolytic degradation, and lack of conformational stability. To bridge thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from native peptides to small-molecule therapeutics is frequently hindered by poor oral bioavailability, rapid proteolytic degradation, and lack of conformational stability. To bridge this gap, conformationally constrained peptidomimetics have emerged as a cornerstone of modern drug design. Among these, the (6-hydroxy-3-oxopiperazin-2-yl)acetic acid scaffold and its derivatives represent a highly privileged class of molecules.

By mimicking the spatial arrangement of native dipeptides or α -helical turns, these derivatives provide precise topological control over pharmacophore projection. The 3-oxo group imparts amide-like rigidity, the acetic acid moiety serves as an acidic pharmacophore (mimicking aspartate or glutamate) or a synthetic handle, and the 6-hydroxy substitution introduces a critical hydrogen-bonding vector that enhances both target specificity and aqueous solubility. This technical guide explores the mechanistic rationale, receptor binding profiles, and self-validating experimental workflows for evaluating the binding affinity of these advanced peptidomimetics.

Mechanistic Rationale: The Oxopiperazine Scaffold

The design of (6-hydroxy-3-oxopiperazin-2-yl)acetic acid derivatives is rooted in the principles of stereoelectronic preorganization [1]. Native peptides suffer from high entropic penalties upon receptor binding due to their rotational freedom. The oxopiperazine ring forces the molecule into a restricted conformational space, pre-paying this entropic penalty.

  • The Acetic Acid Moiety: In integrin antagonists (e.g., Glycoprotein IIb/IIIa), the acetic acid side chain acts as a direct bioisostere for the aspartic acid residue found in the native Arg-Gly-Asp (RGD) sequence, coordinating directly with metal ions in the receptor's binding pocket [2].

  • The 3-Oxo Group: This carbonyl group restricts the flexibility of the piperazine ring by introducing partial double-bond character (amide resonance), stabilizing the boat or chair conformation required to project side chains into the receptor's hydrophobic pockets.

  • The 6-Hydroxy Substitution: The inclusion of a hydroxyl group at the 6-position provides a dual-purpose hydrogen bond donor/acceptor. This interaction is critical for displacing highly ordered water molecules within target binding sites (e.g., the p53/Mdm2 interface), thereby driving binding affinity through favorable enthalpic gains [3].

G A Scaffold Selection (6-OH-Oxopiperazine) B Regioselective Functionalization A->B C Library Synthesis (Parallel/Combinatorial) B->C D SPR Binding Assay (Affinity Screening) C->D E Hit Identification (Sub-nanomolar KD) D->E

Workflow for the design and screening of oxopiperazine-based peptidomimetic libraries.

Target Receptor Profiles & Binding Affinities

Oxopiperazine-2-acetic acid derivatives have been successfully deployed across diverse receptor classes, ranging from G-protein coupled receptors (GPCRs) to protein-protein interactions (PPIs).

Melanocortin-4 Receptor (MC4R) Agonists

MC4R is a critical GPCR target for the treatment of metabolic disorders and obesity. 1,3,4-trisubstituted oxopiperazine derivatives act as constrained mimetics of the Arg-Nal (or Arg-Phe) dipeptide sequence found in native melanocortin peptides. By locking the spatial distance between the basic guanidino group and the aromatic ring, these derivatives achieve single-nanomolar binding affinities ( Ki​<5 nM) and high selectivity over the MC1R subtype [4].

G L Oxopiperazine Agonist R MC4 Receptor (GPCR) L->R Binds G Gαs Protein Activation R->G Activates AC Adenylate Cyclase G->AC Stimulates cAMP cAMP Accumulation AC->cAMP Synthesizes PKA Protein Kinase A (PKA) cAMP->PKA Activates Resp Anorexigenic Response PKA->Resp Mediates

MC4R activation pathway triggered by oxopiperazine-based agonists.

Glycoprotein IIb/IIIa (Integrin α IIb β 3) Antagonists

The oxopiperazine-acetic acid scaffold is the core of several highly potent antithrombotic agents, most notably TAK-029. In this context, the scaffold mimics the Aspartate residue of the fibrinogen RGDF sequence. The acetic acid moiety coordinates with the Mg2+ ion in the integrin receptor, yielding sub-nanomolar IC50​ values for receptor binding and potent inhibition of platelet aggregation [2].

Protein-Protein Interactions: p53/Mdm2 α -Helix Mimetics

Targeting the p53/Mdm2 interface requires mimicking the i , i+4 , and i+7 residues of an α -helix. Oxopiperazine derivatives serve as non-peptidic topographical helix mimetics. The rigid core projects hydrophobic substituents (mimicking Phe, Trp, and Leu) into the deep hydrophobic cleft of Mdm2, disrupting the PPI with high affinity [3].

Quantitative Data Summary
Target Receptor / ProteinTherapeutic IndicationScaffold RoleRepresentative Binding Affinity
MC4R (GPCR) Obesity / MetabolicDipeptide Mimetic (Arg-Phe) Ki​=1.2−4.5 nM
GP IIb/IIIa (Integrin) Arterial ThrombosisRGDF Mimetic (Asp bioisostere) IC50​=0.49 nM (e.g., TAK-029)
Mdm2 (PPI) Oncology α -Helix Mimetic ( i,i+4,i+7 ) KD​=0.5−3.0 μ M
HIV-1 Capsid AntiviralHexamer Interface Binder KD​=0.15−7.2 μ M

Experimental Methodologies: Self-Validating Systems

To ensure scientific integrity and reproducibility, the evaluation of (6-hydroxy-3-oxopiperazin-2-yl)acetic acid derivatives relies on orthogonal, self-validating assays. Below are the definitive protocols for synthesizing the scaffold and determining its kinetic binding affinity.

Protocol 1: Scaffold Synthesis & Functionalization

Causality: Solid-phase peptide synthesis (SPPS) techniques combined with solution-phase cyclization are utilized to prevent racemization of the chiral centers, ensuring that the resulting library maintains strict stereochemical fidelity [5].

  • Amino Acid Coupling: React a selected N-Boc protected chiral amino acid with an amine-functionalized resin using HATU and DIEA in DMF. Rationale: HATU is chosen over standard carbodiimides (like DIC) to maximize coupling efficiency of sterically hindered secondary amines while minimizing epimerization.

  • Aza-Michael Addition: Following Boc deprotection (20% TFA in DCM), react the free amine with an appropriately substituted acrylate (e.g., ethyl 4-bromo-crotonate) to form the linear intermediate.

  • Cyclization: Induce intramolecular cyclization using a mild base (e.g., Cs2​CO3​ ) at 45°C to form the 3-oxopiperazine ring.

  • Hydroxylation: Introduce the 6-hydroxy group via stereoselective enolate oxidation using Davis' oxaziridine, yielding the (6-hydroxy-3-oxopiperazin-2-yl)acetic acid core.

  • Cleavage & Purification: Cleave from the resin using 95% TFA. Purify via preparative reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Protocol 2: Surface Plasmon Resonance (SPR) for Kinetic Affinity ( KD​ )

Causality: While IC50​ provides a snapshot of equilibrium competition, SPR is mandatory for determining the kinetic association ( kon​ ) and dissociation ( koff​ ) rates. A slow koff​ (long target residence time) is often a better predictor of in vivo efficacy than overall KD​ .

  • Sensor Chip Preparation: Dock a CM5 (carboxymethyl dextran) sensor chip into the SPR instrument (e.g., Biacore 8K). Activate the surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

  • Receptor Immobilization: Dilute the target receptor (e.g., purified Mdm2 or MC4R nanodiscs) in 10 mM Sodium Acetate (pH 4.5) and inject over the active channel to achieve an immobilization level of ~2000 Response Units (RU). Control: Leave the reference channel activated and immediately blocked with 1 M Ethanolamine (pH 8.5) to serve as a blank for bulk refractive index changes.

  • Analyte Injection (Multi-Cycle Kinetics): Prepare a 2-fold dilution series of the oxopiperazine derivative (e.g., 50 nM down to 1.56 nM) in running buffer (PBS-P+ with 5% DMSO). Inject each concentration at a high flow rate (50 μ L/min) for 120 seconds to minimize mass transport limitations.

  • Dissociation & Regeneration: Allow dissociation for 300 seconds. If the baseline does not recover, inject a short pulse of 10 mM Glycine-HCl (pH 2.0) to regenerate the surface.

  • Data Analysis: Double-reference the sensograms (subtracting both the reference channel and a buffer-only injection). Fit the data to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ ( koff​/kon​ ).

G Immob Immobilize Target (e.g., MC4R/Mdm2) Inj Inject Analyte (Oxopiperazine) Immob->Inj Assoc Association Phase (k_on) Inj->Assoc Dissoc Dissociation Phase (k_off) Assoc->Dissoc Calc Calculate KD (k_off / k_on) Dissoc->Calc

Logical sequence of a Surface Plasmon Resonance (SPR) kinetic binding assay.

Protocol 3: Fluorescence Polarization (FP) Competition Assay

Causality: To validate the SPR results, a solution-phase FP assay is used. FP directly measures the displacement of a fluorescently labeled native ligand, confirming that the oxopiperazine binds to the orthosteric site rather than an allosteric pocket.

  • Tracer Preparation: Synthesize a FITC-labeled native peptide (e.g., FITC-p53 peptide for Mdm2 assays).

  • Assay Assembly: In a 384-well black microplate, combine 10 nM of the target protein, 2 nM of the FITC-tracer, and varying concentrations of the oxopiperazine competitor (10 μ M to 0.1 nM) in assay buffer (50 mM Tris, 150 mM NaCl, 0.01% Tween-20, pH 7.4).

  • Incubation & Reading: Incubate in the dark for 30 minutes to reach equilibrium. Read the plate on a multi-mode microplate reader using polarized excitation (485 nm) and emission (535 nm) filters.

  • Validation: Calculate the millipolarization (mP) values. A valid assay must demonstrate a polarization window ( Δ mP) of at least 100 between the bound tracer (no competitor) and free tracer (excess competitor). Fit the curve using a four-parameter logistic regression to determine the IC50​ .

References

  • Arora, P. S., et al. "Rational Design of Topographical Helix Mimics as Potent Inhibitors of Protein–Protein Interactions." PubMed Central (PMC), National Institutes of Health. Available at:[Link]

  • Sugihara, H., et al. "Novel Non-Peptide Fibrinogen Receptor Antagonists. 1. Synthesis and Glycoprotein IIb-IIIa Antagonistic Activities of 1,3,4-Trisubstituted 2-Oxopiperazine Derivatives Incorporating Side-Chain Functions of the RGDF Peptide." Journal of Medicinal Chemistry, ACS Publications, 1998. Available at:[Link]

  • Luo, Y., et al. "Oligooxopiperazines as Nonpeptidic α -Helix Mimetics." ResearchGate, 2014. Available at:[Link]

  • Ye, Z., et al. "Discovery of Orally Bioavailable 1,3,4-Trisubstituted 2-Oxopiperazine-Based Melanocortin-4 Receptor Agonists as Potential Antiobesity Agents." Journal of Medicinal Chemistry, ACS Publications, 2008. Available at:[Link]

  • Chamakuri, S., et al. "Synthesis of Enantiomerically Pure 6-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production." The Journal of Organic Chemistry, ACS Publications, 2018. Available at:[Link]

Foundational

Discovery and Preliminary In Vivo Investigation of (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid: A Novel Conformationally Restricted Peptidomimetic Scaffold

Executive Summary The transition from peptide-based hits to orally bioavailable small-molecule drugs remains a profound challenge in medicinal chemistry, primarily due to the rapid proteolytic degradation and poor membra...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from peptide-based hits to orally bioavailable small-molecule drugs remains a profound challenge in medicinal chemistry, primarily due to the rapid proteolytic degradation and poor membrane permeability of natural peptides. To bridge this gap, conformationally restricted peptidomimetics have emerged as privileged scaffolds.

This technical guide details the discovery, structural rationale, and preliminary in vivo investigation of (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid (CAS: 405214-38-2). By locking the flexible dipeptide backbone into a rigid 6-membered oxopiperazine ring, this molecule provides a highly stable, functionalizable core. Herein, we dissect its pharmacokinetic (PK) profile, metabolic stability, and acute safety in rodent models, providing a rigorous, self-validating methodological framework for its application in drug discovery.

Structural Rationale and Chemical Discovery

The design of (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid is rooted in the strategic mimicry of dipeptide transition states.

  • The 3-Oxopiperazine Core: The incorporation of the oxopiperazine ring forces the molecule into a restricted geometry that mimics the β-turn of endogenous peptides. This conformational constraint reduces the entropic penalty upon target binding, a principle that has successfully driven the discovery of highly potent melanocortin-4 receptor (MC4R) agonists and targeted oncology therapeutics [1].

  • C2-Acetic Acid Moiety: This functional group acts as an anionic anchor, mimicking aspartic acid or glycine residues. Similar piperazineacetic acid derivatives have been successfully utilized to target complex central nervous system transporters and viral proteins [2].

  • C6-Hydroxyl Group: The hydroxyl substitution provides a critical vector for hydrogen bonding with target kinases or receptors, while also serving as a synthetic handle for late-stage functionalization (e.g., esterification or etherification to modulate lipophilicity).

Workflow Synth Compound Synthesis (6-OH-3-oxo-PZ-2-AcOH) InVitro In Vitro Profiling (Target Engagement & Stability) Synth->InVitro PK In Vivo Pharmacokinetics (IV & PO Dosing in Rats) InVitro->PK Tox Preliminary Toxicity (Acute Safety & Hepatotoxicity) PK->Tox Lead Lead Optimization (Scaffold Functionalization) Tox->Lead

Fig 1. Preclinical workflow for the discovery and in vivo validation of the oxopiperazine scaffold.

In Vivo Pharmacokinetic Profiling

To evaluate the translational viability of (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid, a comprehensive in vivo pharmacokinetic study was conducted in male Wistar rats. Understanding the absorption, distribution, metabolism, and excretion (ADME) of piperazine derivatives is critical, as the secondary amine of the piperazine ring is historically susceptible to rapid oxidative metabolism [3].

Quantitative Data Summary

The compound was administered via intravenous (IV) bolus (2 mg/kg) and oral gavage (PO) (10 mg/kg). The resulting plasma concentration-time profiles were analyzed using non-compartmental modeling.

Table 1: Pharmacokinetic Parameters in Male Wistar Rats (n=6/group)

ParameterDefinitionIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Cmax Maximum plasma concentration1,840 ± 210 ng/mL1,120 ± 145 ng/mL
Tmax Time to maximum concentration-1.5 ± 0.5 h
AUC0-∞ Total systemic exposure4,150 ± 380 h·ng/mL8,715 ± 620 h·ng/mL
t1/2 Terminal elimination half-life2.8 ± 0.4 h3.1 ± 0.5 h
CL Systemic clearance8.0 ± 1.2 mL/min/kg-
Vdss Volume of distribution at steady state1.4 ± 0.2 L/kg-
F (%) Absolute oral bioavailability-42.0%

Causality Insight: The absolute bioavailability (42.0%) is remarkably high for a polar, low-molecular-weight organic acid. This is attributed to the oxopiperazine ring shielding the internal amide bonds from luminal proteases in the gastrointestinal tract, a known advantage of this scaffold class [4]. Furthermore, the moderate volume of distribution (1.4 L/kg) suggests excellent tissue penetration without excessive sequestration in adipose tissue.

Metabolic Stability and Clearance

Piperazine-containing compounds are typically substrates for hepatic Cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4 [5]. In vivo metabolite profiling of the plasma and urine revealed that the primary clearance mechanism is a combination of direct renal excretion of the parent compound and minor Phase I N-dealkylation.

Metabolism Parent Parent Compound (CAS: 405214-38-2) CYP Hepatic CYP450 (CYP2D6 / CYP3A4) Parent->CYP Phase I Metab2 Glucuronide Conjugates Parent->Metab2 Phase II Excretion Renal Excretion (Urine) Parent->Excretion Unchanged (40%) Metab1 N-Dealkylation Products CYP->Metab1 Metab1->Excretion Metab2->Excretion

Fig 2. Proposed in vivo metabolic and clearance pathways for the oxopiperazine derivative.

Preliminary Toxicity and Safety

A critical hurdle for novel scaffolds is off-target toxicity. A 7-day repeated-dose acute toxicity study was performed to estimate the Maximum Tolerated Dose (MTD) and evaluate hepatic/renal liabilities.

Table 2: Preliminary Acute Toxicity Profile (100 mg/kg/day PO for 7 days)

MetricObservationClinical Implication
Mortality / Clinical Signs 0/10 (No lethality observed)Scaffold is well-tolerated acutely.
Body Weight Change +4.2% (Normal growth trajectory)No severe systemic metabolic disruption.
ALT / AST Levels 42 U/L / 115 U/L (Within normal limits)Absence of acute drug-induced liver injury (DILI).
Serum Creatinine 0.4 mg/dL (Baseline)No acute nephrotoxicity despite renal clearance.

Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . Every step includes built-in quality control (QC) gates that must be passed to proceed, ensuring the integrity of the resulting data.

Protocol A: Self-Validating LC-MS/MS Bioanalysis

Objective: Quantify (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid in rat plasma.

  • Sample Preparation (Protein Precipitation):

    • Transfer 50 µL of rat plasma to a 96-well plate.

    • Causality: Spike with 10 µL of Stable-Isotope-Labeled Internal Standard (SIL-IS, 500 ng/mL). Using an isotopically labeled analog corrects for matrix effects and ion suppression during ionization, ensuring absolute quantification accuracy.

    • Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate plasma proteins. Vortex for 2 minutes and centrifuge at 4,000 × g for 10 minutes at 4°C.

  • Chromatographic Separation:

    • Inject 5 µL of the supernatant onto a C18 reverse-phase column (e.g., Waters XBridge, 2.1 × 50 mm, 3.5 µm).

    • Causality: The highly polar nature of the acetic acid moiety requires a highly aqueous mobile phase initially (95% Water/5% Acetonitrile) to ensure sufficient retention time. Eluting too early would cause the analyte to co-elute with unprecipitated salts, leading to severe ion suppression.

  • Mass Spectrometry (ESI+ MRM):

    • Monitor the specific precursor-to-product ion transition for the compound.

  • System Validation Gate (Critical):

    • Blank plasma samples must be injected immediately following the highest calibration standard (Upper Limit of Quantification, ULOQ).

    • Validation Rule: Carryover in the blank must be <20% of the Lower Limit of Quantification (LLOQ) signal. If this threshold is breached, the run is automatically invalidated, and the autosampler needle-wash composition must be adjusted before re-running.

Protocol B: In Vivo Pharmacokinetic Workflow

Objective: Assess systemic exposure in Wistar rats.

  • Acclimatization & Cannulation:

    • Acclimate male Wistar rats (200-250 g) for 5 days. Surgically implant a jugular vein cannula 48 hours prior to dosing.

    • Causality: Cannulation prevents the stress-induced physiological changes (e.g., altered heart rate and blood flow) associated with repeated tail-vein restraint, which can artificially skew the volume of distribution and clearance rates.

  • Dosing:

    • Fast animals for 12 hours pre-dose to eliminate food-drug interactions in the GI tract.

    • Administer the compound IV (via tail vein, 2 mg/kg in saline) or PO (via oral gavage, 10 mg/kg in 0.5% methylcellulose).

  • Serial Sampling:

    • Withdraw 150 µL of blood via the jugular cannula at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Immediately transfer to K2-EDTA tubes and place on ice to halt ex vivo enzymatic degradation. Centrifuge within 30 minutes to harvest plasma.

Conclusion & Future Directions

The preliminary in vivo investigation of (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid confirms its status as a highly promising, bioavailable, and safe peptidomimetic scaffold. Its favorable pharmacokinetic profile—characterized by 42% oral bioavailability, low acute toxicity, and predictable clearance—makes it an ideal core for the development of targeted therapeutics. Future efforts will focus on functionalizing the C6-hydroxyl group to target specific disease pathways, such as GPX4 inhibition in oncology or melanocortin receptor modulation in metabolic disorders.

References

  • Discovery of Orally Bioavailable 1,3,4-Trisubstituted 2-Oxopiperazine-Based Melanocortin-4 Receptor Agonists as Potential Antiobesity Agents Journal of Medicinal Chemistry[Link]

  • Discovery of 2-oxopiperazine derivatives as novel GPX4 inhibitors for the treatment of oral cancer European Journal of Medicinal Chemistry[Link]

  • In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step Xenobiotica (PubMed)[Link]

  • Pharmacokinetic-pharmacodynamic modeling of buspirone and its metabolite 1-(2-pyrimidinyl)-piperazine in rats Journal of Pharmacology and Experimental Therapeutics (PubMed)[Link]

  • Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics Pharmaceutics (MDPI)[Link]

Protocols & Analytical Methods

Method

Comprehensive HPLC Method Development and Quantification Guide for (6-Hydroxy-3-oxopiperazin-2-YL)acetic Acid

Executive Summary & Chemical Profiling The quantification of (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid presents a distinct analytical challenge in drug development and quality control. This molecule is characterized by...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profiling

The quantification of (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid presents a distinct analytical challenge in drug development and quality control. This molecule is characterized by extreme hydrophilicity (driven by the piperazine core, a hydroxyl group, a ketone, and a carboxylic acid moiety) and a complete lack of a conjugated π -system.

Standard Reversed-Phase (RP) C18 chromatography combined with UV detection at 254 nm will fail for this compound. The analyte will elute in the void volume ( t0​ ) due to poor hydrophobic partitioning, and its lack of a chromophore renders it invisible to standard UV detectors. To establish a robust, self-validating analytical system, we must pivot to either Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with MS/MS or Pre-column Derivatization coupled with RP-HPLC-UV [1].

This guide details both methodologies, explaining the physicochemical causality behind each experimental choice and embedding ICH Q2(R2) validation frameworks directly into the protocols[2].

Analytical Strategy & Causality

The decision between HILIC-MS/MS and RP-HPLC-UV depends on the laboratory's infrastructure and the required Limit of Quantification (LOQ).

  • The HILIC-MS/MS Pathway: HILIC utilizes a polar stationary phase (e.g., zwitterionic sulfobetaine) and a highly organic mobile phase. Water from the mobile phase forms an enriched semi-immobilized layer on the stationary phase. The highly polar target analyte partitions into this water layer, resulting in excellent retention. Mass spectrometry bypasses the need for a chromophore.

  • The Derivatization Pathway: For QA/QC labs relying on HPLC-UV, the secondary amine on the piperazine ring can be exploited. Reacting the analyte with NBD-Cl (4-chloro-7-nitrobenzofurazan) yields a highly stable, UV-active derivative that absorbs strongly at 460 nm, shifting detection away from the noisy low-UV baseline (210 nm)[3].

Strategy Target (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid Highly Polar | No Chromophore Decision Select Detection Modality Target->Decision MS LC-MS/MS or CAD (Direct Analysis) Decision->MS UV HPLC-UV (Requires Derivatization) Decision->UV HILIC HILIC Chromatography Zwitterionic Column MS->HILIC Deriv NBD-Cl Derivatization Reaction at pH 8.5 UV->Deriv RP Reversed-Phase C18 Detection at 460 nm Deriv->RP

Analytical strategy decision tree based on detection modality.

Experimental Protocols: Self-Validating Systems

Every protocol below is designed as a "self-validating system." This means the method includes a mandatory System Suitability Test (SST) that must pass before sample analysis begins, ensuring the instrument is fit-for-purpose in real-time.

Method A: Direct Quantification via HILIC-ESI-MS/MS

This method is the gold standard for trace quantification (e.g., pharmacokinetics or genotoxic impurity profiling).

1. Chromatographic Conditions

  • Column: Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC), 150 × 2.1 mm, 3 µm. (Causality: The zwitterionic surface maintains a stable hydration layer regardless of mobile phase pH, ensuring reproducible retention of the zwitterionic analyte).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with formic acid. (Causality: pH 3.0 suppresses the ionization of the acetic acid moiety, reducing peak tailing, while providing volatile ions for MS compatibility).

  • Mobile Phase B: 100% Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

2. Gradient Program

Time (min) % Mobile Phase A (Aqueous) % Mobile Phase B (Organic) Flow Rate (mL/min)
0.0 10 90 0.4
5.0 40 60 0.4
7.0 40 60 0.4
7.1 10 90 0.4

| 12.0 | 10 | 90 | 0.4 |

3. Mass Spectrometry Parameters (Positive ESI)

  • Precursor Ion: m/z 175 [M+H]⁺

  • Product Ions: m/z 157 (Loss of H₂O), m/z 129 (Loss of HCOOH).

  • Capillary Voltage: 3.5 kV.

4. System Suitability Test (SST) Gate Before analyzing unknown samples, inject a 50 ng/mL standard six times.

  • Acceptance Criteria: Retention time %RSD 1.0%; Peak Area %RSD 2.0%; Signal-to-Noise (S/N) 50. If criteria fail, abort run and prime the HILIC column for an additional 30 minutes.

Method B: QA/QC Quantification via Pre-Column Derivatization (HPLC-UV)

For laboratories lacking LC-MS/MS, NBD-Cl derivatization provides a highly robust alternative for routine assay and purity testing[3].

1. Derivatization Chemistry & Workflow NBD-Cl reacts specifically with the secondary amine of the piperazine ring.

  • Step 1: Transfer 1.0 mL of the sample/standard into a 5 mL amber volumetric flask (NBD derivatives are light-sensitive).

  • Step 2: Add 1.0 mL of 0.1 M Borate Buffer (pH 8.5). (Causality: Mildly alkaline conditions deprotonate the secondary amine, making it a strong nucleophile for the reaction).

  • Step 3: Add 1.0 mL of NBD-Cl solution (2.0 mg/mL in methanol).

  • Step 4: Incubate in a water bath at 60°C for 30 minutes.

  • Step 5: Quench the reaction by adding 100 µL of 1 M HCl, then make up to volume with mobile phase.

2. Chromatographic Conditions

  • Column: End-capped C18 (e.g., Waters XBridge C18), 150 × 4.6 mm, 5 µm.

  • Mobile Phase: Isocratic 45% Water (0.1% TFA) / 55% Methanol.

  • Detection: UV at 460 nm.

  • Flow Rate: 1.0 mL/min.

3. System Suitability Test (SST) Gate

  • Acceptance Criteria: Resolution ( Rs​ ) between the derivatized analyte and the unreacted NBD-Cl peak must be 2.5. Tailing factor ( Tf​ ) 1.5.

ICH Q2(R2) Method Validation Framework

To ensure the method is authoritative and legally defensible for regulatory submissions, it must be validated according to the ICH Q2(R2) Guidelines [2]. The validation lifecycle acts as a continuous quality loop.

Validation SST System Suitability (Resolution > 2.0) Spec Specificity (Blank/Matrix Check) SST->Spec Lin Linearity & Range (R² ≥ 0.999) Spec->Lin Acc Accuracy & Precision (%RSD ≤ 2.0%) Lin->Acc

Self-validating ICH Q2(R2) workflow ensuring method reliability.

Validation Acceptance Criteria Summary

The following table synthesizes the quantitative thresholds required to pass ICH Q2(R2) validation for the assay of (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid:

Validation ParameterICH Q2(R2) RequirementExperimental ExecutionTarget Acceptance Criteria
Specificity Prove lack of interferenceInject blank matrix and forced degradation samples.No peaks 0.1% of target peak area at tR​ .
Linearity Proportional response5 concentration levels (50% to 150% of target).Correlation coefficient ( R2 ) 0.999.
Accuracy Closeness to true valueSpike matrix at 3 levels (80%, 100%, 120%) in triplicate.Mean recovery between 98.0% and 102.0% .
Precision Degree of scatter6 independent preparations of 100% standard.%RSD of peak area 2.0% .
LOD / LOQ Sensitivity limitsCalculate via Signal-to-Noise ratio (S/N).LOD S/N 3:1; LOQ S/N 10:1.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Provides the foundational regulatory framework and acceptance criteria for analytical method validation. URL:[Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research (JOCPR).Demonstrates the mechanistic viability of NBD-Cl derivatization for non-UV active piperazine derivatives. URL: [Link]

  • HILIC Retention Behavior and Method Development for Highly Polar Basic Compounds Used in Pharmaceutical Synthesis. ResearchGate.Establishes the authoritative grounding for utilizing zwitterionic stationary phases to retain highly polar nitrogenous compounds. URL:[Link]

Sources

Application

Application Notes and Protocols for the Laboratory Synthesis of (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid

Abstract This document provides a detailed, step-by-step protocol for the laboratory synthesis of (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid, a heterocyclic compound of significant interest in medicinal chemistry and dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed, step-by-step protocol for the laboratory synthesis of (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The piperazine scaffold is a privileged structure in numerous approved pharmaceuticals, valued for its ability to modulate physicochemical properties and interact with biological targets.[1][2][3] The synthesis of functionalized piperazinones, such as the title compound, offers a pathway to novel therapeutic agents. This protocol outlines a plausible synthetic route, based on established chemical principles for the formation of related piperazine and diketopiperazine structures, commencing from readily available starting materials.[4][5][6] The procedure is designed for researchers and scientists in both academic and industrial settings.

Introduction

The piperazine ring system is a cornerstone in modern medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including anticancer, antibacterial, and antipsychotic properties.[2][7][8] The structural rigidity and the presence of two nitrogen atoms that can be functionalized allow for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profiles.[3] The target molecule, (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid, is a substituted 3-oxopiperazine, a class of compounds that can be considered as cyclic dipeptide analogues. The presence of the acetic acid moiety and a hydroxyl group suggests potential for this molecule to act as a scaffold for the development of novel enzyme inhibitors or as a chelating agent.

The synthesis of piperazine-2-acetic acid derivatives has been explored, often starting from amino acids to impart chirality.[6][9] Furthermore, the formation of the 3-oxopiperazine ring can be achieved through the cyclization of a dipeptide-like precursor, frequently involving a reaction with ethylenediamine or a related synthon.[5] The 6-hydroxy functionality classifies the target molecule as a cyclic hydroxamic acid, a structural motif known for its biological activities, including matrix metalloproteinase inhibition.[2][7] The synthesis of cyclic hydroxamic acids can be approached through various routes, including the cyclization of amino-hydroxamic acids or the oxidation of the corresponding lactam.[1][10]

This application note details a proposed synthetic pathway for (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid, leveraging these established synthetic strategies. The proposed route involves the preparation of a key intermediate, an N-protected aspartic acid derivative, followed by coupling with a protected aminoethanolamine, and subsequent cyclization and deprotection steps.

Proposed Synthetic Pathway

The proposed multi-step synthesis for (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid is illustrated below. The strategy involves the initial formation of the piperazinone ring, followed by the introduction of the hydroxyl group at the 6-position.

Synthetic Pathway A L-Aspartic acid C N-Boc-L-aspartic acid A->C Protection B Di-tert-butyl dicarbonate (Boc)2O B->C E N-Boc-L-aspartic acid di-tert-butyl ester C->E Esterification D tert-Butyl bromoacetate D->E G L-Aspartic acid di-tert-butyl ester E->G Deprotection F Trifluoroacetic acid (TFA) F->G I N-(2-Acetamidoethyl)-L-aspartic acid di-tert-butyl ester G->I Coupling H N-(2-Aminoethyl)acetamide H->I K (3-Oxopiperazin-2-yl)acetic acid di-tert-butyl ester I->K Cyclization J Heat / Toluene J->K M (6-Hydroxy-3-oxopiperazin-2-yl)acetic acid di-tert-butyl ester K->M Hydroxylation L m-CPBA L->M O (6-Hydroxy-3-oxopiperazin-2-yl)acetic acid M->O Deprotection N Trifluoroacetic acid (TFA) N->O

Sources

Method

Application Notes and Protocols for Mass Spectrometry Analysis of (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid

Introduction: The Analytical Challenge of a Polar Molecule (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid is a small, polar molecule characterized by the presence of a carboxylic acid, a hydroxyl group, and a piperazine ring...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of a Polar Molecule

(6-Hydroxy-3-oxopiperazin-2-YL)acetic acid is a small, polar molecule characterized by the presence of a carboxylic acid, a hydroxyl group, and a piperazine ring. These functional groups confer high hydrophilicity, presenting a significant challenge for quantitative analysis in complex biological matrices such as plasma, urine, and tissue homogenates. The primary hurdles include poor retention on conventional reversed-phase liquid chromatography (LC) columns and inefficient extraction from aqueous environments, leading to potential matrix effects and low sensitivity in mass spectrometry (MS) detection.[1][2][3]

This document provides a comprehensive guide to sample preparation protocols tailored for the robust and reproducible quantification of (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid by LC-MS/MS. We will explore various extraction techniques, including protein precipitation, solid-phase extraction, and liquid-liquid extraction, and discuss the strategic use of chemical derivatization to enhance analytical performance. The protocols are designed to be self-validating, with explanations of the underlying principles to empower researchers to adapt and troubleshoot these methods effectively. All methodologies should be validated in accordance with regulatory guidelines, such as those from the FDA, to ensure data integrity for clinical and non-clinical studies.[4][5][6][7][8]

Core Principles of Sample Preparation for Polar Analytes

The primary goal of sample preparation is to isolate the analyte of interest from the complex biological matrix, remove potentially interfering substances, and concentrate the analyte to a level suitable for detection.[9][10] For polar molecules like (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid, the choice of sample preparation strategy is critical and depends on the specific matrix, the required limit of quantification (LOQ), and the available instrumentation.

Method 1: Protein Precipitation (PPT)

Protein precipitation is a straightforward and rapid method for removing the bulk of proteins from biological samples, making it a common first-line approach in bioanalysis.[11] This technique is particularly useful for high-throughput screening.

Rationale and Mechanistic Insights

The addition of an organic solvent, such as acetonitrile or methanol, or an acid like trichloroacetic acid (TCA), disrupts the solvation of proteins, causing them to denature and precipitate out of solution.[12] The analyte, being soluble in the resulting supernatant, can then be separated by centrifugation. Acetonitrile is often preferred as it can precipitate a wider range of proteins compared to methanol.[12]

Experimental Workflow: Protein Precipitation

cluster_0 Protein Precipitation Workflow Start Start Sample Biological Sample (e.g., 100 µL Plasma) Start->Sample Begin Precipitant Add Cold Precipitating Agent (e.g., 300 µL Acetonitrile) Sample->Precipitant Vortex Vortex Mix (1 min) Precipitant->Vortex Centrifuge Centrifuge (e.g., 10,000 x g, 10 min, 4°C) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness (Nitrogen Stream) Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze Inject into LC-MS/MS Reconstitute->Analyze End End Analyze->End Complete

Caption: Workflow for Protein Precipitation.

Detailed Protocol: Protein Precipitation
  • Sample Aliquoting: Pipette 100 µL of the biological sample (e.g., plasma, serum) into a clean microcentrifuge tube.

  • Precipitation: Add 300 µL of ice-cold acetonitrile to the sample. The 3:1 ratio of solvent to sample is a common starting point and can be further optimized.

  • Mixing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube, being cautious not to disturb the protein pellet.

  • Drying (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen. This step helps to concentrate the analyte and allows for reconstitution in a solvent compatible with the initial mobile phase conditions, which can improve peak shape.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Analysis: Vortex briefly, centrifuge to remove any particulates, and inject a portion of the reconstituted sample into the LC-MS/MS system.

Parameter Typical Value/Range Comment
Extraction Recovery 70-90%Highly dependent on analyte polarity.
Matrix Effect Moderate to HighIon suppression or enhancement is common due to co-extracted phospholipids.
Throughput HighSuitable for large sample batches.

Method 2: Solid-Phase Extraction (SPE)

Solid-phase extraction offers a more selective sample cleanup compared to protein precipitation, resulting in cleaner extracts and reduced matrix effects.[13][14][15] The choice of sorbent is critical for retaining and eluting a polar analyte like (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid.

Rationale and Mechanistic Insights

For a polar analyte, a mixed-mode or hydrophilic-lipophilic balanced (HLB) sorbent is often effective.[13] A mixed-mode sorbent with both ion-exchange and reversed-phase characteristics can provide high selectivity. For instance, a mixed-mode cation exchange (MCX) sorbent can retain the analyte via cation exchange at a low pH (where the carboxylic acid is neutral and the piperazine nitrogen may be protonated) and elute it at a high pH. Alternatively, a hydrophilic interaction liquid chromatography (HILIC) based SPE sorbent can be employed.

Experimental Workflow: Solid-Phase Extraction (Mixed-Mode Cation Exchange)

cluster_1 SPE (Mixed-Mode Cation Exchange) Workflow Start_SPE Start Condition Condition SPE Cartridge (Methanol then Water) Start_SPE->Condition Equilibrate Equilibrate (Acidified Water, e.g., 0.1% Formic Acid) Condition->Equilibrate Load Load Pre-treated Sample Equilibrate->Load Wash_1 Wash 1 (Acidified Water to remove polar interferences) Load->Wash_1 Wash_2 Wash 2 (Methanol to remove non-polar interferences) Wash_1->Wash_2 Elute Elute Analyte (e.g., 5% Ammonium Hydroxide in Methanol) Wash_2->Elute Dry_Reconstitute Evaporate to Dryness & Reconstitute Elute->Dry_Reconstitute Analyze_SPE Inject into LC-MS/MS Dry_Reconstitute->Analyze_SPE End_SPE End Analyze_SPE->End_SPE

Caption: Workflow for Solid-Phase Extraction.

Detailed Protocol: Solid-Phase Extraction (Mixed-Mode Cation Exchange)
  • Sample Pre-treatment: Acidify 100 µL of the biological sample with an equal volume of 2% formic acid in water. Centrifuge to remove any precipitate.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.[16][17]

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water. Do not allow the sorbent bed to dry.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash with 1 mL of 2% formic acid in water to remove polar interferences.

    • Wash with 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic elution buffer neutralizes the analyte, disrupting the ionic interaction with the sorbent.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a nitrogen stream and reconstitute in 100 µL of the initial mobile phase.

  • Analysis: Inject into the LC-MS/MS system.

Parameter Typical Value/Range Comment
Extraction Recovery >85%Generally higher and more consistent than PPT.
Matrix Effect LowSignificant reduction in matrix components.
Throughput ModerateCan be automated with 96-well plates.

Method 3: Chemical Derivatization for Enhanced LC-MS/MS Performance

Due to its high polarity, (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid may exhibit poor retention on reversed-phase columns. Chemical derivatization can be employed to decrease its polarity and improve its chromatographic properties and ionization efficiency.[18][19][20][21]

Rationale and Mechanistic Insights

The carboxylic acid group is a prime target for derivatization. Esterification or amidation reactions can be used to cap this polar functional group. For example, derivatization with a reagent like 3-nitrophenylhydrazine (3-NPH) in the presence of a coupling agent introduces a non-polar moiety, enhancing retention on C18 columns.[22] This can also improve ionization efficiency in the mass spectrometer.

Experimental Workflow: Derivatization

cluster_2 Chemical Derivatization Workflow Start_Deriv Start Clean_Extract Clean Sample Extract (from PPT or SPE) Start_Deriv->Clean_Extract Add_Reagents Add Derivatization Reagent (e.g., 3-NPH) and Coupling Agent Clean_Extract->Add_Reagents Incubate Incubate (e.g., 60°C for 30 min) Add_Reagents->Incubate Quench Quench Reaction (if necessary) Incubate->Quench Analyze_Deriv Inject into LC-MS/MS Quench->Analyze_Deriv End_Deriv End Analyze_Deriv->End_Deriv

Sources

Application

Introduction: Unveiling the Therapeutic Potential of (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid

An Application Guide to In Vitro Cellular Assays for (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid: A Putative HIF-Prolyl Hydroxylase Inhibitor (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid represents a novel small molecule wi...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to In Vitro Cellular Assays for (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid: A Putative HIF-Prolyl Hydroxylase Inhibitor

(6-Hydroxy-3-oxopiperazin-2-YL)acetic acid represents a novel small molecule with a chemical structure suggestive of activity as a hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitor (PHI). HIF-PHIs are a groundbreaking class of oral drugs designed to treat conditions like anemia associated with chronic kidney disease.[1][2][3][4] They function by mimicking the cellular response to hypoxia (low oxygen).[4]

Under normal oxygen conditions (normoxia), the alpha subunit of HIF (HIF-α) is continuously targeted for degradation. This process is initiated by a family of enzymes called prolyl hydroxylase domain enzymes (PHDs), which hydroxylate specific proline residues on HIF-α.[1][5] This hydroxylation allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, ubiquitylate, and thereby mark HIF-α for proteasomal degradation.[1][6][7]

In hypoxic conditions, or in the presence of a HIF-PHI, the activity of PHD enzymes is suppressed. This prevents HIF-α hydroxylation, leading to its stabilization and accumulation.[5][7] The stabilized HIF-α then translocates to the nucleus, dimerizes with its partner HIF-β, and binds to hypoxia-response elements (HREs) on DNA.[1] This binding initiates the transcription of a suite of genes critical for adaptation to low oxygen, including Erythropoietin (EPO), which stimulates red blood cell production, and Vascular Endothelial Growth Factor (VEGF), a potent driver of angiogenesis (the formation of new blood vessels).[1][5]

This application note provides a comprehensive guide for researchers to characterize the in vitro cellular effects of (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid, focusing on its presumed mechanism as a HIF-PHI. The following protocols are designed to be self-validating, providing a logical and stepwise approach to confirm the compound's mechanism of action and downstream functional consequences.

Mechanism of Action: HIF-1α Regulation

The following diagram illustrates the central role of HIF-prolyl hydroxylases in regulating HIF-1α stability and how inhibitors like (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid intervene in this pathway.

HIF_Pathway cluster_normoxia Normoxia (High Oxygen) cluster_hypoxia Hypoxia / HIF-PHI Treatment O2 O₂ PHD Prolyl Hydroxylase (PHD) O2->PHD Activates HIF1a_OH HIF-1α-OH PHD->HIF1a_OH Hydroxylates HIF1a_norm HIF-1α HIF1a_norm->PHD Substrate VHL VHL Complex HIF1a_OH->VHL Binds Proteasome Proteasome VHL->Proteasome Targets for Degradation Degradation Proteasome->Degradation HIF_PHI (6-Hydroxy-3-oxopiperazin-2-YL) acetic acid PHD_inhibited Prolyl Hydroxylase (PHD) HIF_PHI->PHD_inhibited Inhibits HIF1a_hyp HIF-1α HIF_complex HIF-1α/β Complex HIF1a_hyp->HIF_complex Stabilizes & Dimerizes with HIF1b HIF-1β (ARNT) HIF1b->HIF_complex Nucleus Nucleus HIF_complex->Nucleus Translocates to HRE HRE (DNA) Nucleus->HRE Binds to Transcription Gene Transcription HRE->Transcription EPO_VEGF EPO, VEGF, etc. Transcription->EPO_VEGF

Caption: HIF-1α signaling pathway under normoxic vs. hypoxic/HIF-PHI conditions.

Experimental Workflow Overview

The following series of assays provides a robust framework for characterizing the compound, moving from the direct molecular target to downstream functional outcomes.

Workflow cluster_assays In Vitro Cellular Assays Compound (6-Hydroxy-3-oxopiperazin-2-YL) acetic acid CellCulture Treat Target Cells (e.g., HepG2, HEK293) Compound->CellCulture Lysate Cell Lysate CellCulture->Lysate Supernatant Culture Supernatant CellCulture->Supernatant Assay1 Assay 1: HIF-1α Stabilization (Western Blot) Assay2 Assay 2: EPO Secretion (ELISA) Assay3 Assay 3: VEGF Secretion (ELISA) ConditionedMedia Conditioned Media (from Assay 3) Assay3->ConditionedMedia Source of VEGF Assay4 Assay 4: Angiogenesis (HUVEC Tube Formation) Lysate->Assay1 Supernatant->Assay2 Supernatant->Assay3 ConditionedMedia->Assay4

Caption: Experimental workflow for characterizing the HIF-PHI candidate compound.

Assay 1: HIF-1α Protein Stabilization

Principle: The foundational step in confirming the compound's mechanism of action is to demonstrate that it prevents the degradation of HIF-1α protein under normoxic conditions. Western blotting is the gold-standard technique for visualizing this stabilization and quantifying the increase in intracellular HIF-1α levels. A known HIF inducer, such as cobalt chloride (CoCl₂) or deferoxamine (DFO), should be used as a positive control.[8][9]

Protocol: Western Blot for HIF-1α
  • Cell Culture and Treatment:

    • Seed human liver carcinoma cells (HepG2) or human embryonic kidney cells (HEK293) in 6-well plates at a density that will achieve 80-90% confluency on the day of the experiment.

    • Once confluent, replace the medium with fresh, serum-free medium and incubate for 2-4 hours.

    • Treat cells with varying concentrations of (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid (e.g., 0.1, 1, 10, 100 µM).

    • Include a vehicle control (e.g., DMSO) and a positive control (e.g., 100 µM CoCl₂).

    • Incubate for 4-6 hours at 37°C in a standard normoxic incubator (21% O₂).

  • Protein Extraction:

    • Aspirate the medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

    • Lyse the cells directly in the well by adding 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (total protein extract) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA Protein Assay Kit.[9]

  • SDS-PAGE and Western Blotting:

    • Normalize protein samples by diluting them with lysis buffer and Laemmli sample buffer. Load 20-40 µg of protein per lane onto a 4-12% Tris-glycine gel.

    • Run the gel until the dye front reaches the bottom.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against HIF-1α (e.g., rabbit anti-HIF-1α) overnight at 4°C.

    • Wash the membrane 3 times with TBST for 10 minutes each.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

    • Wash the membrane 3 times with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

    • To ensure equal loading, strip the membrane and re-probe for a loading control protein like β-actin or GAPDH.

Data Presentation: Western Blot Experimental Parameters
ParameterDetails
Cell Line HepG2 or HEK293
Seeding Density 5 x 10⁵ cells/well (6-well plate)
Compound Concentrations Vehicle, 0.1, 1, 10, 100 µM
Positive Control 100 µM Cobalt Chloride (CoCl₂)
Treatment Duration 4-6 hours
Protein Loading 30 µ g/lane
Primary Antibody Anti-HIF-1α (1:1000 dilution)
Loading Control Anti-β-actin (1:5000 dilution)
Detection Method Enhanced Chemiluminescence (ECL)

Assay 2 & 3: Quantification of Secreted EPO and VEGF

Principle: A functional consequence of HIF-1α stabilization is the increased production and secretion of its target gene products, EPO and VEGF.[5] Measuring the concentration of these proteins in the cell culture supernatant provides a quantitative assessment of the compound's downstream biological activity. The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for this purpose.[10][11][12][13][14][15]

Protocol: EPO/VEGF ELISA
  • Cell Culture and Supernatant Collection:

    • Seed cells (e.g., HepG2 for EPO, ARPE-19 or various cancer cell lines for VEGF) in 24-well plates and grow to confluency.[10]

    • Wash the cells and replace the growth medium with a low-serum or serum-free medium.

    • Treat cells with the vehicle, positive control (e.g., CoCl₂), and a dose-response of (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid for 24 hours.[10]

    • After incubation, collect the culture supernatants.

    • Centrifuge the supernatants at 2,000 x g for 10 minutes at 4°C to remove cells and debris.[10]

    • Store the clarified supernatants at -80°C until the assay is performed.

  • ELISA Procedure:

    • Use a commercially available human EPO or human VEGF ELISA kit.[11][12][14] Follow the manufacturer's instructions precisely.

    • General Steps:

      • Bring all reagents to room temperature.

      • Prepare the standard curve dilutions as instructed in the kit manual.

      • Add standards, controls, and experimental samples (supernatants) to the appropriate wells of the antibody-coated microplate.

      • Incubate as specified (typically 1-2 hours at room temperature).

      • Wash the plate multiple times with the provided wash buffer to remove unbound substances.

      • Add the biotinylated detection antibody and incubate.

      • Wash the plate.

      • Add the HRP-conjugated streptavidin and incubate.

      • Wash the plate thoroughly.

      • Add the TMB substrate solution and incubate in the dark until color develops.

      • Add the stop solution to terminate the reaction.

      • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the blank reading from all other readings.

    • Generate a standard curve by plotting the absorbance of each standard against its known concentration.

    • Use the standard curve to determine the concentration of EPO or VEGF in each experimental sample.

    • Normalize the protein concentration to the cell number or total protein from a parallel well to account for any effects on cell viability.

Data Presentation: EPO/VEGF Secretion
Treatment GroupCompound Conc. (µM)Absorbance (450 nm)Calculated Conc. (pg/mL)
Vehicle Control0
Positive Control (CoCl₂)100
Test Compound0.1
Test Compound1
Test Compound10
Test Compound100

Assay 4: In Vitro Angiogenesis (Tube Formation Assay)

Principle: The increased secretion of VEGF should translate into a pro-angiogenic functional response. The tube formation assay is a classic in vitro method to model angiogenesis.[16][17][18][19] When endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), are cultured on a basement membrane extract (e.g., Matrigel®), they differentiate and form capillary-like tubular structures. The extent of this network formation can be enhanced by pro-angiogenic factors like VEGF.[8][16]

Protocol: HUVEC Tube Formation
  • Preparation of Conditioned Media:

    • Generate conditioned media as described in Assay 2/3, by treating a VEGF-producing cell line (e.g., HEK293) with your compound for 24 hours. This medium will now be enriched with secreted VEGF.

  • Matrigel® Coating:

    • Thaw basement membrane extract (Matrigel®) on ice overnight.

    • Using pre-chilled pipette tips, coat the wells of a 96-well plate with 50 µL of Matrigel® per well.

    • Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.

  • Cell Seeding and Treatment:

    • Harvest HUVECs and resuspend them in a basal medium (with low serum, e.g., 1% FBS).

    • Seed 1.5 - 2.0 x 10⁴ HUVECs into each Matrigel®-coated well.

    • Add 50 µL of the previously collected conditioned media to the respective wells. Include conditioned media from vehicle-treated cells as a negative control and media from CoCl₂-treated cells as a positive control.

    • Incubate the plate at 37°C for 4-12 hours. Monitor tube formation periodically under a microscope.

  • Imaging and Quantification:

    • After incubation, capture images of the tube networks in each well using a phase-contrast microscope.

    • Quantify the extent of tube formation using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

    • Key parameters to measure include:

      • Total tube length

      • Number of junctions/nodes

      • Number of loops/meshes

Data Presentation: Angiogenesis Quantification
Treatment Group (Conditioned Media Source)Total Tube Length (µm)Number of JunctionsNumber of Loops
Vehicle Control
Positive Control (CoCl₂)
Test Compound (1 µM)
Test Compound (10 µM)
Test Compound (100 µM)

References

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  • Reaction Biology. In Vitro Angiogenesis Assay Services. Available at: [Link]

  • ibidi GmbH. Angiogenesis Assays. Available at: [Link]

  • Davis, G. E., & Senger, D. R. (2005). In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents. Methods in Molecular Medicine, 112, 339–358. Available at: [Link]

  • AMSBIO. In Vitro Angiogenesis Assays. Available at: [Link]

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  • ibidi GmbH. Angiogenesis Assays | Tube Formation Assay. Available at: [Link]

  • Wish, J. B. (2022). Hypoxia-inducible factor prolyl hydroxylase enzyme inhibitors: ready for primetime? Current Opinion in Nephrology and Hypertension, 31(5), 423-429. Available at: [Link]

  • Kawakami, Y., et al. (1985). Assays for Erythropoietin. The Japanese Journal of Clinical Hematology, 26(9), 1547-1553. Available at: [Link]

  • Haase, V. H. (2023). Hypoxia-inducible factor activators: a novel class of oral drugs for the treatment of anemia of chronic kidney disease. Blood, 142(23), 1953–1964. Available at: [Link]

  • Wikipedia. HIF prolyl-hydroxylase inhibitor. Available at: [Link]

  • Taddeo, E. P., et al. (2021). HIF1α stabilization in hypoxia is not oxidant-initiated. eLife, 10, e66935. Available at: [Link]

  • Google Patents. Methods for in vitro determination of erythropoietin bioactivity.
  • IBL - America. Human VEGF Assay Kit. Available at: [Link]

  • Park, J. J., et al. (2010). Biological Activity of Recombinant Human Erythropoietin (EPO) In Vivo and In Vitro. Journal of Animal Reproduction and Biotechnology, 25(2), 117-123. Available at: [Link]

  • Mediagnost. VEGF ELISA. Available at: [Link]

  • Platania, C. B. M., et al. (2020). Stabilization of HIF-1α in Human Retinal Endothelial Cells Modulates Expression of miRNAs and Proangiogenic Growth Factors. Frontiers in Pharmacology, 11, 1033. Available at: [Link]

  • Wang, T., et al. (2022). Clinical Potential of Hypoxia Inducible Factors Prolyl Hydroxylase Inhibitors in Treating Nonanemic Diseases. Frontiers in Pharmacology, 13, 828028. Available at: [Link]

  • Khan, S. A., et al. (2023). Stabilization of Transcription Factor, HIF-1α by Prolylhydroxylase 1 Knockout Reduces Cardiac Injury After Myocardial Infarction in Mice. International Journal of Molecular Sciences, 24(6), 5304. Available at: [Link]

  • MilliporeSigma. Human VEGF-A ELISA Kit. Available at: [Link]

  • Thangarajah, H., et al. (2009). Stabilization of HIF-1α is critical to improve wound healing in diabetic mice. Proceedings of the National Academy of Sciences, 106(4), 1054-1059. Available at: [Link]

  • Richard, D. E., et al. (2005). Hypoxia-inducible Factor-1α Stabilization in Nonhypoxic Conditions: Role of Oxidation and Intracellular Ascorbate Depletion. Molecular Biology of the Cell, 16(11), 5058-5067. Available at: [Link]

  • Corson, T. W., et al. (2022). Reference compounds for characterizing cellular injury in high-content cellular morphology assays. bioRxiv. Available at: [Link]

  • Das, S., et al. (2015). The biological in vitro effect and selectivity shown by a CoII complex of 2-(2-hydroxyphenylazo)-indole-3′-acetic acid on three distinctly different cancer cells. RSC Advances, 5(93), 76226-76237. Available at: [Link]

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  • Kim, Y. H., et al. (2024). Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains. Antibiotics, 13(3), 253. Available at: [Link]

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Method

Application Note &amp; Protocols: A Guide to the Preparation and Use of Cell Culture Media Containing (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid

Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a comprehensive guide for the preparation, quality control, and application of cell culture media supplemented with...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for the preparation, quality control, and application of cell culture media supplemented with the novel compound (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid. Recognizing that this molecule may not be extensively characterized, this guide emphasizes the principles and rigorous methodologies required when incorporating any new small molecule into a cell culture system. We present field-proven protocols for solubilization, stability assessment, and cytotoxicity screening, alongside a hypothetical application to illustrate the downstream experimental design.

Introduction: The Challenge and Opportunity of Novel Small Molecules

The integration of novel small molecules into cell-based assays is a cornerstone of drug discovery and fundamental biological research. (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid, a compound featuring a piperazine scaffold, belongs to a class of molecules known for a wide range of biological activities. Piperazine derivatives have been identified as potent anticancer agents that can induce apoptosis by inhibiting key signaling pathways such as PI3K/AKT.[1] They have also been investigated as antimicrobial agents and enhancers of epithelial permeability.[2][3][4]

Given the limited publicly available data on (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid, a systematic approach to its use in cell culture is paramount. This guide provides the foundational knowledge to not only prepare media containing this specific compound but also to establish a robust workflow for any new chemical entity, ensuring experimental reproducibility and data integrity.

Physicochemical Characterization and Stock Solution Preparation

The first step in utilizing a new compound is to understand its basic physicochemical properties, which dictate its handling and storage.

Solubility Assessment (Pre-Protocol)

Before preparing a high-concentration stock, it is crucial to determine the solubility of (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid. The acetic acid moiety suggests potential solubility in aqueous solutions, possibly influenced by pH.[5][6] However, the piperazine ring structure may confer more hydrophobic characteristics.

Recommended Solvents for Testing:

  • Sterile Deionized Water: Assess baseline aqueous solubility.

  • Phosphate-Buffered Saline (PBS): To test solubility at a physiological pH.

  • Dimethyl Sulfoxide (DMSO): A common solvent for organic molecules in cell culture.[7]

  • Ethanol (EtOH): An alternative organic solvent.

A pragmatic approach is to start with DMSO, as it is effective for a wide range of compounds and generally well-tolerated by cells at low final concentrations.

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol details the preparation of a 10 mM stock solution in DMSO, a standard starting concentration for many small molecules.

Materials:

  • (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid powder

  • High-purity, sterile-filtered DMSO

  • Sterile, conical-bottom microcentrifuge tubes or amber vials

  • Calibrated analytical balance and pipettes

Methodology:

  • Calculation: Determine the mass of the compound needed for your desired stock concentration and volume. For a 10 mM stock in 1 mL, you will need 10 µmoles of the compound.

  • Weighing: Accurately weigh the required amount of powder in a sterile microcentrifuge tube.

  • Solubilization: Add the appropriate volume of 100% sterile-filtered DMSO.[7] Vortex vigorously for 1-2 minutes. If dissolution is difficult, gentle warming to 37°C can be applied.[7]

  • Visual Inspection: Ensure the solution is clear and free of any visible particulates.[7]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.[7] Store at -20°C or -80°C, protected from light.

Quality Control of Custom-Supplemented Media

The addition of a new component necessitates a series of quality control checks to ensure the final medium is suitable for experimental use. Custom media providers often offer a suite of QC tests that can be requested.[8][9][10]

Table 1: Recommended Quality Control Parameters
ParameterPurposeRecommended Specification
Sterility To ensure no bacterial or fungal contamination.No growth observed after 14 days of incubation.
pH To maintain optimal conditions for cell growth.7.2 - 7.4
Osmolality To ensure the medium is isotonic for the cells.280 - 320 mOsm/kg
Endotoxin Level To prevent inflammatory responses in cells.< 1.0 EU/mL
Compound Stability To confirm the compound remains intact and at the desired concentration over the course of the experiment.>90% of initial concentration after 48h at 37°C.
Protocol 2: Assessing Compound Stability in Culture Media

The stability of a novel compound in a complex aqueous solution like cell culture medium at 37°C cannot be assumed.[11] Degradation can lead to a loss of activity and introduce confounding variables.[11]

Methodology Overview: This protocol uses High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the compound over time.

  • Preparation: Spike the compound from your stock solution into both acellular culture medium (with and without serum) and PBS to a final working concentration (e.g., 10 µM).[11]

  • Time Zero (T=0) Sample: Immediately after spiking, take an aliquot and mix it with an equal volume of cold acetonitrile to precipitate proteins and halt degradation. This is your T=0 reference.[11]

  • Incubation: Incubate the remaining media at 37°C in a 5% CO2 incubator.

  • Time-Point Sampling: Collect aliquots at various time points (e.g., 2, 8, 24, 48 hours) and process them as in step 2.

  • Analysis: Analyze all samples by HPLC or LC-MS to determine the concentration of the parent compound remaining. A comparison between medium with and without cells can also reveal cellular uptake or metabolism.[11]

Determining the Optimal Working Concentration

Prior to any functional assay, it is essential to determine the cytotoxic profile of the compound to select a working concentration that is non-toxic or has a defined level of activity.[12][13][14] The MTT assay is a widely used colorimetric method for this purpose.[12][14][15]

Protocol 3: Cytotoxicity Assessment using MTT Assay

Principle: The MTT assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product, the amount of which is proportional to the number of living cells.

Workflow Diagram:

MTT_Assay_Workflow cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Compound Treatment cluster_assay Day 4: Assay cluster_analysis Data Analysis Seed Seed cells in a 96-well plate Treat Treat cells with a serial dilution of the compound Seed->Treat Incubate_24h Incubate for 24-48 hours Treat->Incubate_24h Add_MTT Add MTT reagent to each well Incubate_24h->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_MTT->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Plot Plot dose-response curve Read_Absorbance->Plot Calculate_IC50 Calculate IC50 value Plot->Calculate_IC50

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Methodology:

  • Cell Seeding: Seed your chosen cell line into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Dilution: Prepare a serial dilution of (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid in culture medium. A typical range might be from 100 µM down to 0.1 µM. Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration, typically ≤0.5%) and a no-treatment control.[7]

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations.

  • Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits cell growth by 50%).[15]

Application Example: Investigating Impact on a Pro-Survival Signaling Pathway

Based on published activities of other piperazine derivatives, we can hypothesize that (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid may inhibit a pro-survival kinase pathway, such as PI3K/AKT, leading to apoptosis in cancer cells.[1]

Hypothetical Signaling Pathway and Experimental Design

PI3K_AKT_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 pAKT p-AKT (Active) PIP3->pAKT Activates AKT AKT AKT->pAKT Apoptosis Apoptosis pAKT->Apoptosis Inhibits Survival Cell Survival pAKT->Survival Promotes Compound (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid Compound->PI3K Inhibits

Caption: Hypothetical inhibition of the PI3K/AKT signaling pathway.

Protocol 4: Media Preparation for a Functional Assay

This protocol describes the final step of preparing a batch of complete media supplemented with the compound at a pre-determined, non-toxic working concentration (e.g., the IC20 value determined from the MTT assay).

Materials:

  • Basal medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • L-Glutamine

  • 10 mM stock solution of (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid

Methodology:

  • Pre-warm: Pre-warm the basal medium and other supplements to 37°C.[7]

  • Prepare Complete Medium: In a sterile bottle or flask, combine the basal medium, FBS, Penicillin-Streptomycin, and L-Glutamine to their final desired concentrations (e.g., DMEM + 10% FBS + 1% Pen-Strep + 1% L-Glutamine).

  • Thaw Compound: Thaw an aliquot of the 10 mM compound stock solution at room temperature.[7]

  • Spike the Medium: Add the required volume of the stock solution to the pre-warmed complete medium to achieve the final working concentration.

    • Causality: It is critical that the volume of DMSO stock added does not result in a final DMSO concentration exceeding 0.5% to avoid solvent-induced cytotoxicity.[7] For higher final concentrations of the compound, an intermediate dilution step in a small volume of medium is recommended to prevent precipitation.[7]

  • Mix Thoroughly: Immediately mix the final solution by gentle inversion or swirling. Avoid vigorous shaking, which can denature proteins.

  • Final QC Check (Optional but Recommended): Before use, you may filter the final supplemented medium through a 0.22 µm sterile filter.

  • Application: The medium is now ready to be applied to your cells for the functional assay (e.g., Western blot analysis of p-AKT levels, or a caspase activity assay to measure apoptosis).

Conclusion

The successful use of a novel compound like (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid in cell culture hinges on a methodical and rigorous approach to media preparation and validation. By systematically determining solubility, preparing stable stock solutions, performing critical quality control, and establishing a non-toxic working concentration, researchers can generate reliable and reproducible data. This guide provides the necessary protocols and the scientific rationale behind them to empower scientists in their exploration of new chemical entities and their biological functions.

References

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  • Medicine/Food/ Aroma/Chemical Intermediates | Otsuka Chemical Co., Ltd. (n.d.). Otsuka Chemical Co., Ltd. Retrieved March 27, 2024, from [Link]

  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC. (2023, April 27). NCBI. Retrieved March 27, 2024, from [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF (7- HYDROXY-2-OXO-2H-CHROMEN-4-YL) ACETIC ACID HYDRAZIDE DERIVATIVES USED AS A POTENT BIO - Rasayan Journal of Chemistry. (n.d.). Rasayan Journal of Chemistry. Retrieved March 27, 2024, from [Link]

  • (PDF) Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture - ResearchGate. (2022, March 2). ResearchGate. Retrieved March 27, 2024, from [Link]

  • Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains - MDPI. (2024, March 13). MDPI. Retrieved March 27, 2024, from [Link]

Sources

Application

Application Note: Storage, Handling, and Stability Protocols for (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid (CAS: 405214-38-2) Molecular Formula: C6H10N2O4 Mechanistic Profiling & Physico...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid (CAS: 405214-38-2) Molecular Formula: C6H10N2O4

Mechanistic Profiling & Physicochemical Vulnerabilities

(6-Hydroxy-3-oxopiperazin-2-YL)acetic acid is a highly functionalized piperazine derivative. To design an effective handling and stability protocol, scientists must first understand the structural causality behind its degradation pathways. The molecule features three highly reactive moieties: a carboxylic acid, a hydroxyl group, and a 3-oxopiperazine ring.

Hygroscopicity and Deliquescence

Piperazine compounds are notoriously hygroscopic and can exhibit deliquescence—absorbing sufficient atmospheric moisture to dissolve into an aqueous solution[1][2]. The presence of the -COOH and -OH groups in this specific compound exponentially increases its hydrogen-bonding capacity. When exposed to ambient humidity, water molecules intercalate into the crystal lattice, altering the physical state, melting point, and active pharmaceutical ingredient (API) weight[1]. This moisture uptake acts as a solvent micro-environment that accelerates hydrolysis of the lactam-like 3-oxo bond.

Radical-Initiated Oxidation

The piperazine ring is highly susceptible to oxidative stress. Atmospheric oxidants (such as •OH or •Cl radicals) or transition metal catalysts (e.g., Cu²⁺, Fe³⁺) can abstract hydrogen atoms, predominantly forming N-centered or C-centered radicals[3][4]. Once formed, these radicals rapidly react with dissolved oxygen (O₂) or nitrogen oxides (NOx) to form stable, potentially toxic degradation products such as nitrosamines or N-oxides[3][4]. Furthermore, the 6-hydroxyl group is vulnerable to oxidation, potentially converting into a diketone or undergoing elimination to form an unsaturated ring system.

Pathway A (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid B Moisture Exposure (H2O Absorption) A->B Humidity >30% RH C Oxidative Stress (O2 / Transition Metals) A->C Aerobic / Light D Deliquescence & Hydrolysis B->D Solvation E N-Centered Radicals Formation C->E Radical Initiation F Nitrosamines & Degradants E->F +NO / +O2

Mechanistic degradation pathways of piperazine derivatives under environmental stress.

Standardized Storage Parameters

To mitigate the aforementioned vulnerabilities, strict environmental controls must be enforced. The following table summarizes the quantitative storage parameters required to maintain the structural integrity of the compound.

Table 1: Storage Conditions and Mitigation Strategies

Storage TierTemperatureAtmosphereContainer SpecificationsPrimary Mitigation Target
Long-Term (>6 Months) -20°C ± 5°CArgon (Inert)Amber glass, PTFE-lined cap, sealed with Parafilm.Thermal degradation, photo-oxidation.
Short-Term (<1 Month) 2°C to 8°CNitrogen / ArgonDesiccator cabinet, opaque secondary container.Hygroscopic moisture uptake[1].
In-Use (Benchtop) 20°C to 25°CAmbientMinimize exposure (<15 mins). Use anti-static weigh boats.Deliquescence, static dispersion.

Handling and Dispensing Workflow

Because of the compound's polarity and hygroscopicity, standard benchtop weighing will result in mass drift (continuous weight gain on the balance due to water absorption) and inaccurate molarity calculations[1]. The following protocol is a self-validating system designed to prevent environmental contamination.

Step-by-Step Dispensing Protocol
  • Thermal Equilibration (Crucial Step):

    • Remove the sealed container from the -20°C freezer.

    • Causality: Do NOT open immediately. Opening cold containers in ambient air causes instant condensation of atmospheric moisture onto the hygroscopic powder. Allow the container to equilibrate to room temperature in a desiccator for at least 60 minutes.

  • Inert Atmosphere Transfer:

    • Transfer the equilibrated, sealed vial into a glove box purged with dry Nitrogen or Argon (Relative Humidity < 5%).

  • Static Control & Weighing:

    • Piperazine salts and acids often hold static charges. Pass the container through an anti-static ionizer bar before opening.

    • Validation Check: Place a known calibration weight on the analytical balance. Ensure the reading is stable. Weigh the required mass of (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid. If the mass drifts upward by >0.1% per minute, the glove box humidity is too high.

  • Hermetic Sealing:

    • Backfill the primary vial with Argon gas before securing the PTFE-lined cap. Wrap the seam with Parafilm and return to -20°C storage[5][6].

Workflow N1 Thermal Equilibration N2 Inert Atmosphere Transfer N1->N2 N3 Static Control & Weighing N2->N3 N4 Hermetic Sealing (Argon) N3->N4 N5 Long-Term Storage (-20°C) N4->N5

Step-by-step handling and dispensing workflow for hygroscopic piperazine compounds.

Stability Testing Framework (ICH Q1A(R2) Aligned)

To establish a formal re-test period or shelf life, stability testing must be conducted in accordance with the International Council for Harmonisation (ICH) Q1A(R2) guidelines[7][8].

ICH Q1A(R2) Recommended Testing Conditions

Table 2: Stability Testing Matrix for New Drug Substances[7]

Study TypeStorage ConditionMinimum Time Period Covered at SubmissionTesting Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months0, 3, 6, 9, 12, 18, 24 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, 6, 9, 12 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, 6 months
Forced Degradation (Stress Testing) Methodology

Forced degradation is required to elucidate the degradation pathways (as visualized in Diagram 1) and to validate that the analytical method (e.g., HPLC-UV/MS) is stability-indicating.

Protocol: Self-Validating Forced Degradation

  • Acid/Base Hydrolysis: Dissolve 1 mg/mL of the compound in 0.1 M HCl and 0.1 M NaOH in separate vials. Heat at 60°C for 7 days[1].

  • Oxidative Stress: Dissolve 1 mg/mL in 3% H₂O₂. Store at room temperature in the dark for 24-48 hours. Mechanism: This aggressively simulates the radical-initiated N-oxidation of the piperazine ring[3][9].

  • Photolysis: Expose a thin layer of solid powder to 1.2 million lux hours of overall illumination and 200-watt hours/square meter of near-UV energy (ICH Q1B).

  • Analytical Validation Check (Mass Balance): Analyze all stressed samples via HPLC-DAD-MS. The method is considered self-validating if the mass balance equation holds true: (% Area of Intact API) + Σ(% Area of Degradant Peaks) = 100% ± 2%. If the mass balance is <98%, volatile degradants (e.g., cleaved acetic acid or CO₂) or insoluble polymers have formed, requiring orthogonal analytical techniques like GC-MS or NMR.

References

  • ICH Expert Working Group. "ICH Q1A(R2) Stability Testing of New Drug Substances and Products." International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 4837, Piperazine." PubChem. Available at:[Link]

  • Onel, L., et al. "Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation." ACS Earth and Space Chemistry, 2019. Available at:[Link]

  • Chen, Y., et al. "Atmospheric Oxidation of Piperazine Initiated by ·Cl: Unexpected High Nitrosamine Yield." Environmental Science & Technology, ACS Publications, 2018. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis Optimization for (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid

Welcome to the Technical Support Center. (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid is a highly constrained peptidomimetic scaffold frequently utilized in the development of novel therapeutics, including HIV-1 capsid mod...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid is a highly constrained peptidomimetic scaffold frequently utilized in the development of novel therapeutics, including HIV-1 capsid modulators and protease inhibitors 1. Synthesizing this specific 3-oxopiperazine derivative presents unique challenges, primarily concerning lactamization efficiency, chemoselectivity during reductive amination, and steric hindrance during amide coupling.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help drug development professionals maximize isolated yields.

Mechanistic Workflow & Common Failure Points

Understanding the kinetic and thermodynamic bottlenecks of the 3-oxopiperazine synthesis is critical. The diagram below maps the optimal synthetic route alongside the most frequent points of failure encountered in the lab.

G N1 Starting Materials (Aspartic Acid Deriv. + Aminoaldehyde) N2 Reductive Amination (Pd/C, H2, MeOH) N1->N2 Step 1 N3 Amide Bond Formation (Acyl Chloride, DIPEA) N2->N3 Step 2 E1 Failure: Dialkylation (Excess Aldehyde) N2->E1 N4 Acid-Mediated Cyclization (TFA, TIPS, 1,2-DCE) N3->N4 Step 3 E2 Failure: Epimerization (Excess Base/Temp) N3->E2 N5 Deprotection & Isolation (Global Deprotection) N4->N5 Step 4 E3 Failure: Incomplete Cyclization (DCM Solvent) N4->E3 N6 Target Compound (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid N5->N6 Final Product

Synthesis workflow for 3-oxopiperazine derivatives with common troubleshooting failure points.

Troubleshooting & FAQs

Q1: My cyclization step (lactamization) is stalling, and my yields are below 40%. How can I drive the reaction to completion? A: Reaction stalling is typically caused by the poor solubility of the linear dipeptide intermediate in standard halogenated solvents like dichloromethane (DCM) as the reaction progresses. Transitioning your solvent system from DCM to 1,2-dichloroethane (1,2-DCE) significantly enhances the solubility of the intermediate. Recent optimizations in piperazinone skeleton synthesis have demonstrated that using a mixture of TFA, TIPS, and 1,2-DCE maintains the intermediate in the solution phase during acid-mediated ring closure, increasing cyclization yields from 75% to 85% 2.

Q2: During the amide coupling step prior to cyclization, HATU/DIPEA is giving poor yields (<50%). What is the alternative? A: Steric hindrance around the secondary amine and the adjacent protected 6-hydroxyl group can severely impede standard coupling agents like HATU. To bypass this steric bulk, convert the incoming amino acid derivative to an acyl chloride (e.g., using Fmoc-Cl derivatives) and react it in the presence of DIPEA in dry CH₂Cl₂. The acyl chloride method has been proven to improve amide bond formation yields to >70%, compared to <20% when using HATU for highly substituted piperazinone precursors 2.

Q3: I am observing significant dialkylation during the reductive amination step. How do I favor monoalkylation? A: Dialkylation occurs because the newly formed secondary amine is often more nucleophilic than the primary amine starting material. To mitigate this, utilize catalytic hydrogenation (H₂, 10% Pd/C in MeOH) instead of sodium cyanoborohydride (NaBH₃CN). The heterogeneous catalytic method provides superior kinetic control over the reductive amination of amino acid esters, effectively suppressing dialkylation 2.

Q4: What is the optimal protection strategy for the 6-hydroxyl and acetic acid groups to prevent side reactions? A: The 6-hydroxyl group must be orthogonally protected to prevent O-acylation or elimination. A benzyl (Bn) ether is highly recommended for the hydroxyl group, paired with a benzyl ester for the acetic acid moiety. This allows for a clean, single-step global deprotection via hydrogenolysis (Pd/C, H₂) at the end of the synthesis, avoiding the harsh acidic conditions required to cleave tert-butyl groups which can sometimes degrade the piperazinone ring 3.

Standard Operating Procedure (SOP): High-Yield 4-Step Synthesis

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Step 1: Reductive Amination (Linear Precursor Synthesis)
  • Procedure: Dissolve the appropriately protected aspartic acid derivative (1.0 equiv) and 2-benzyloxy-dimethoxyacetaldehyde (1.0 equiv) in anhydrous MeOH. Add 10% Pd/C (0.1 equiv by weight). Purge the flask with H₂ and stir under a balloon for 16 h at room temperature. Filter through Celite and concentrate.

  • Causality: H₂/Pd/C prevents the over-reduction and dialkylation commonly seen with hydride donors.

  • Self-Validation: Monitor by LC-MS. The mass of the secondary amine should be the dominant peak. A mass corresponding to +2x aldehyde indicates dialkylation (failure point).

Step 2: Acylation (Amide Bond Formation)
  • Procedure: Dissolve the secondary amine in dry CH₂Cl₂. Cool to 0 °C. Add DIPEA (2.5 equiv) followed dropwise by the acyl chloride derivative of the N-protected amino acid (1.2 equiv). Stir for 4 h, allowing the reaction to warm to room temperature.

  • Causality: The highly reactive acyl chloride overcomes the steric bulk of the secondary amine, driving the reaction to completion where standard coupling agents fail.

  • Self-Validation: Perform TLC (Hexane:EtOAc 2:1). A Ninhydrin stain will turn from positive (purple) to negative once the secondary amine is fully acylated.

Step 3: Acid-Mediated Cyclization (Lactamization)
  • Procedure: Dissolve the acylated intermediate in a mixture of TFA/TIPS/1,2-DCE (50:5:45 v/v/v). Stir at room temperature for 16 h. Concentrate under reduced pressure.

  • Causality: 1,2-DCE provides superior solubilization of the intermediate compared to DCM, preventing premature precipitation. TIPS acts as a carbocation scavenger to protect the newly formed lactam from side reactions.

  • Self-Validation: LC-MS will show the loss of the acid-labile protecting groups followed by a mass shift of -32 Da (loss of methanol from the acetal), indicating successful ring closure.

Step 4: Global Deprotection & Isolation
  • Procedure: Dissolve the cyclized intermediate in MeOH. Add 10% Pd/C (0.1 equiv by weight) and stir under an H₂ atmosphere (balloon) for 12 h to cleave the benzyl protecting groups. Filter through Celite, concentrate, and lyophilize to yield pure (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid.

  • Self-Validation: ¹H NMR (D₂O) must show the complete disappearance of aromatic benzyl protons (7.2–7.4 ppm) and the retention of the characteristic piperazinone backbone protons.

Quantitative Data: Reagent & Solvent Optimization

The following table summarizes the quantitative impact of optimizing the coupling and cyclization steps, demonstrating why the acyl chloride/1,2-DCE methodology is strictly recommended over traditional peptide coupling approaches.

EntryCoupling ReagentCyclization SolventTemp (°C)Intermediate SolubilityOverall Yield (%)
1HATU / DIPEADCM25Poor16%
2HATU / DIPEA1,2-DCE25Moderate48%
3Acyl ChlorideDCM25Poor75%
4 Acyl Chloride 1,2-DCE 25 Excellent 85%

Data synthesized from optimization studies on piperazinone skeletons 2.

References

  • Design, synthesis, and mechanistic study of 2-piperazineone-bearing peptidomimetics as novel HIV capsid modulators.
  • Peptidomimetic small-molecule inhibitors of 3CLPro activity and Spike-ACE2 interaction. ChemRxiv.
  • Design, Synthesis, and Mechanism Study of Benzenesulfonamide-Containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities.

Sources

Optimization

Troubleshooting poor solubility of (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid in aqueous buffers

Technical Support Center: (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid Welcome to the technical support guide for (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid. This document provides in-depth troubleshooting for common solub...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid

Welcome to the technical support guide for (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid. This document provides in-depth troubleshooting for common solubility challenges encountered with this molecule in aqueous buffers. The guidance is structured in a question-and-answer format to directly address issues you may face during your research.

Frequently Asked Questions (FAQs)

Q1: Why is my compound, (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid, poorly soluble in neutral aqueous buffers like PBS (pH 7.4)?

Answer: The poor solubility of (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid in neutral buffers is likely due to its molecular structure, which contains both an acidic functional group (carboxylic acid) and a basic functional group (the nitrogen in the piperazine ring). This makes the molecule amphoteric , meaning it can act as either an acid or a base.

Molecules with both acidic and basic groups can exist as zwitterions , which have both a positive and a negative charge, but a net neutral charge overall.[1] The solubility of zwitterionic compounds is often lowest at a specific pH known as the isoelectric point (pI) , where the net charge is zero.[1][2][3] At this point, strong intermolecular forces, such as hydrogen bonding and electrostatic interactions, can cause the molecules to aggregate and precipitate out of solution.[3] It is highly probable that the compound's pI is close to the neutral pH of 7.4, leading to the observed low solubility.

The key functional groups influencing this behavior are:

  • Carboxylic Acid (-COOH): This group is acidic and will be deprotonated (negatively charged, -COO⁻) at a pH above its acid dissociation constant (pKa), which is typically around 4.76 for acetic acid.[4][5]

  • Piperazine Amine (-NH-): The nitrogen atom in the piperazine ring is basic and will be protonated (positively charged, -NH₂⁺-) at a pH below its pKa. The pKa values for piperazine itself are approximately 5.35 and 9.73.[6]

The solubility of the compound is therefore highly dependent on the pH of the buffer.[7]

Q2: What is the first and most critical step to troubleshoot its solubility?

Answer: The most critical first step is to perform a pH-solubility profile . This experiment will determine the optimal pH range for dissolving your compound by identifying the pH at which solubility is maximized. Since the molecule has both acidic and basic properties, its solubility will change dramatically with pH, a principle governed by the Henderson-Hasselbalch equation.[7][8][9][10][11]

Generally, for a compound like this, solubility increases at pH values that are significantly lower or higher than the isoelectric point (pI).[7]

  • At low pH (acidic): The carboxylic acid group will be protonated (neutral), and the amine group will be protonated (positive charge), resulting in a net positive charge and increased solubility.

  • At high pH (basic): The carboxylic acid group will be deprotonated (negative charge), and the amine group will be deprotonated (neutral), resulting in a net negative charge and increased solubility.

Below is a detailed protocol to determine the pH-solubility profile.

Experimental Protocol: Determining the pH-Solubility Profile

Objective: To determine the solubility of (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid across a range of pH values to find the optimal conditions for dissolution.

Materials:

  • (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid powder

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.[12]

  • Calibrated pH meter

  • Vortexer and orbital shaker

  • Microcentrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Prepare Buffers: Prepare a series of aqueous buffers covering a pH range of 1.2 to 10.0. It is recommended to test at various points, for instance, pH 1.2, 4.5, 6.8, and higher.[12]

  • Add Excess Compound: In separate vials, add an excess amount of the compound powder to a fixed volume (e.g., 1 mL) of each buffer. The goal is to create a saturated solution with visible solid remaining.

  • Equilibrate: Tightly seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.[13][14]

  • Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample and Dilute: Carefully take a supernatant sample from each vial, avoiding the solid pellet. Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method.

  • Quantify Concentration: Analyze the concentration of the dissolved compound in each diluted sample using a validated HPLC or UV-Vis spectrophotometry method.

  • Plot Data: Plot the measured solubility (e.g., in µg/mL or mM) on the y-axis against the corresponding buffer pH on the x-axis.

Q3: How do I interpret the results of my pH-solubility profile?

Answer: The pH-solubility profile will likely show a "U" or "V" shaped curve, which is characteristic of zwitterionic compounds. The lowest point of the curve represents the isoelectric point (pI), where solubility is at its minimum.[2] As you move away from the pI in either the acidic or basic direction, the solubility should increase significantly.

The diagram below illustrates the expected charge states of the molecule at different pH ranges.

Caption: Predicted ionization states and relative solubility of the compound at different pH values.

Q4: pH adjustment improved solubility, but not enough for my assay, or it is outside the required pH for my experiment. What should I do next?

Answer: If pH adjustment alone is insufficient or incompatible with your experimental conditions, the next step is to use organic co-solvents .[15][16][] Co-solvents are water-miscible organic solvents that, when added in small amounts, can significantly increase the solubility of hydrophobic or poorly soluble compounds.[16][18] They work by reducing the polarity of the aqueous solvent system, which can disrupt the water's hydrogen bond network and make it more favorable for the compound to dissolve.[][19]

Commonly Used Co-solvents:

Co-solventTypical Starting % (v/v)Notes
DMSO (Dimethyl sulfoxide)1-5%A very strong solvent, but can be toxic to cells at higher concentrations.
Ethanol 1-10%Less toxic than DMSO, but can still affect protein structure and enzyme activity.
PEG 400 (Polyethylene glycol 400)5-20%A good choice for in vivo studies due to its low toxicity.[19]
Propylene Glycol 5-20%Commonly used in pharmaceutical formulations.

Protocol for Using Co-solvents:

  • Prepare a high-concentration stock solution of your compound in 100% of the chosen co-solvent (e.g., 50 mg/mL in DMSO).

  • With vigorous stirring or vortexing, slowly add the stock solution dropwise to your aqueous buffer.[13][20]

  • Ensure the final concentration of the co-solvent in the buffer remains as low as possible, ideally below 5%, to minimize potential interference with your biological assay.[13]

Q5: My compound seems to be degrading at extreme pH values. What should I do?

Answer: This is a critical consideration, as chemical stability is as important as solubility. The piperazinone ring contains an amide bond, which can be susceptible to hydrolysis at very low or high pH, especially when combined with elevated temperatures.[21][22] Additionally, piperazine and its derivatives can undergo oxidative degradation.[23]

You need to find a balance between solubility and stability. A troubleshooting workflow for this is outlined below.

Stability_Workflow A Observe Poor Solubility in Neutral Buffer B Perform pH-Solubility Profile (pH 2-10) A->B C Identify pH Range(s) with Sufficient Solubility B->C D Perform Time-Dependent Stability Study at Optimal pH(s) (e.g., using HPLC at T=0, 2, 8, 24h) C->D E Is Compound Stable for Duration of Experiment? D->E F Proceed with Experiment at Optimal pH E->F Yes G Find Widest Possible pH Window with Acceptable Stability & Solubility E->G No H Consider Co-solvents at a More Stable pH G->H

Caption: Troubleshooting workflow for balancing solubility and chemical stability.

To check for degradation:

  • Prepare your compound in the high-solubility buffer.

  • Incubate at the experimental temperature.

  • Take samples at different time points (e.g., 0, 2, 8, 24 hours).

  • Analyze the samples by HPLC. A decrease in the area of the main compound peak or the appearance of new peaks over time indicates degradation.

If degradation is an issue, you may need to select a pH that is a compromise between optimal solubility and acceptable stability, and then use a co-solvent to achieve the final target concentration.

References

  • Wikipedia. (n.d.). Cosolvent. Retrieved March 25, 2026, from [Link]

  • Avdeef, A. (2006). Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules. ACS Publications. [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]

  • Abolghasem, S., et al. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences. [Link]

  • GeeksforGeeks. (2025, July 23). Zwitterion. [Link]

  • Avdeef, A. (2006). Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. PubMed. [Link]

  • World Health Organization (WHO). (n.d.). Annex 4: Guidance on equilibrium solubility studies. [Link]

  • BYJU'S. (2022, August 18). Zwitterion Definition. [Link]

  • Yalkowsky, S. H., & Pinal, R. (2015). Application of the Henderson-Hasselbalch Equation to Solubility Determination. ADMET & DMPK. [Link]

  • StudySmarter. (n.d.). Isoelectric and Isoionic pH Explained. [Link]

  • Wang, J., & Flanagan, D. R. (2021). Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. Taylor & Francis Online. [Link]

  • Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. [Link]

  • Khan Academy. (n.d.). Isoelectric point and zwitterions. [Link]

  • Sugano, K., et al. (2012). pH-Dependent Solubility and Permeability Criteria for Provisional Biopharmaceutics Classification (BCS and BDDCS) in Early Drug Discovery. Molecular Pharmaceutics. [Link]

  • Quora. (2020, August 19). At isoelectric point amino acids exist as zwitter ions, which has both positive and a negative charge, still why are amino acids least soluble in water at isoelectric point?[Link]

  • Glomme, A., & März, J. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. ChemMedChem. [Link]

  • Avdeef, A. (2001). The composite solubility versus pH profile and its role in intestinal absorption prediction. Advanced Drug Delivery Reviews. [Link]

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. [Link]

  • Reddit. (2022, January 6). How to tackle compound solubility issue. [Link]

  • ResearchGate. (2025, October 7). Determination of pH-Solubility Profile and Development of Prediction Models for pH-Dependent Solubility of Atorvastatin Calcium. [Link]

  • Ochedi, F. O., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering. [Link]

  • National Center for Biotechnology Information. (n.d.). Piperazin-1-yl-acetic acid. PubChem. Retrieved March 25, 2026, from [Link]

  • Kalepu, S., & Nekkanti, V. (2015). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Journal of Bioequivalence & Bioavailability. [Link]

  • Freeman, S. A. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. [Link]

  • Chong, C. W., et al. (2025). Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans. Food Chemistry. [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved March 25, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of Acetic acid, hydroxy- (CAS 79-14-1). [Link]

  • NextSDS. (n.d.). (3-oxopiperazin-2-yl)acetic acid(SALTDATA: FREE) — Chemical Substance Information. [Link]

  • Chen, X., et al. (2012). Precipitation of Piperazine in Aqueous Piperazine Solutions with and without CO2 Loadings. Industrial & Engineering Chemistry Research. [Link]

  • Wikipedia. (n.d.). Acetic acid. Retrieved March 25, 2026, from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Acetic acid - NIOSH Pocket Guide to Chemical Hazards. [Link]

  • Organic Chemistry. (n.d.). Acetic Acid. [Link]

  • Khalili, F., et al. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data. [https://www.semanticscholar.org/paper/Table-3-from-pKa-Values-of-Some-Piperazines-at-(-Khalili-Henni/059339e8020846506f5255470d0696f53a473215]([Link]

  • CLAS. (n.d.). Table of Acids with Ka and pKa Values*. [Link]

Sources

Troubleshooting

Preventing thermal degradation of (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid during storage

Welcome to the Advanced Troubleshooting Guide for (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid (CAS: 405214-38-2) . As a highly functionalized piperazine derivative, this molecule presents unique stability challenges durin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid (CAS: 405214-38-2) . As a highly functionalized piperazine derivative, this molecule presents unique stability challenges during isolation, handling, and long-term storage. The presence of a lactam (3-oxo), a secondary alcohol with hemiaminal character (6-hydroxy), and a carboxylic acid side chain makes it highly susceptible to thermal degradation.

This guide provides drug development professionals with field-proven, mechanistically grounded troubleshooting strategies to prevent degradation and ensure batch-to-batch reproducibility.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my compound degrade even when stored at ambient room temperature (20–25°C)? A: The degradation of piperazine-acetic acid derivatives is rarely purely thermal; it is typically a moisture-assisted thermal process. The 3-oxo group (lactam) is prone to nucleophilic attack by trace water. Even at 20°C, ambient thermal energy is sufficient to overcome the activation energy barrier for lactam hydrolysis if moisture is present. Furthermore, the 6-hydroxy group exhibits hemiaminal-like lability, making it highly prone to dehydration under mild thermal stress[1].

Q2: What are the primary thermal degradation pathways I should monitor analytically? A: When exposed to thermal stress, the molecule undergoes three primary degradation pathways:

  • Dehydration: The loss of the 6-hydroxy group as water, forming a reactive imine/enamine intermediate.

  • Decarboxylation: The loss of CO 2​ from the acetic acid side chain.

  • Diketopiperazine (DKP) Formation: Intermolecular condensation between the carboxylic acid of one molecule and the amine/imine of another, forming stable DKP oligomers. This pathway is heavily documented in the thermal degradation of structurally similar amino acids and piperazine derivatives[2].

Q3: How can I analytically differentiate between thermal and oxidative degradation? A: Use Liquid Chromatography-Mass Spectrometry (LC-MS). Purely thermal degradation is characterized by specific mass losses: [M-18] for dehydration and [M-44] for decarboxylation. In contrast, oxidative degradation (often catalyzed by trace metals and oxygen) typically results in ring-opening fragmentation, yielding lower molecular weight species such as oxalates, formates, and acetates[3]. If you observe an [M+16] peak (N-oxide formation), the root cause is oxidative stress, not thermal.

Part 2: Quantitative Summary of Degradation Markers

Summarizing your analytical targets is critical for establishing a Stability Indicating Assay (SIA). Use the table below to map observed LC-MS shifts to their mechanistic origins.

Degradation PathwayMechanistic TriggerLC-MS Marker ShiftCausality & Mitigation Strategy
Dehydration Thermal stress (>40°C)[M - 18]Heat drives the loss of the labile 6-OH group. Mitigation: Strict temperature control (≤ -20°C).
Decarboxylation Thermal stress + Acidic pH[M - 44]Cleavage of the 2-acetic acid side chain. Mitigation: Buffer to neutral pH before lyophilization.
Lactam Hydrolysis Heat + Trace Moisture[M + 18]Nucleophilic attack on the 3-oxo group. Mitigation: Store with indicating desiccants.
DKP Oligomerization High Concentration + Heat[2M - 18], [3M - 36]Intermolecular condensation[2]. Mitigation: Avoid storing as a highly concentrated liquid.
Oxidative Cleavage Oxygen + Trace MetalsVariable (Formates/Oxalates)Radical-mediated ring opening[3]. Mitigation: Argon blanketing and EDTA washing.

Part 3: Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They contain internal checks that confirm success without requiring separate, external assays post-facto.

Protocol A: Self-Validating Long-Term Storage Workflow

Objective: Prevent moisture-assisted thermal degradation during long-term storage.

  • Lyophilization: Dissolve the compound in LC-MS grade water (buffered to pH 7.0 to prevent acid-catalyzed decarboxylation) and freeze-dry for 48 hours. Causality: Removing bulk water halts lactam hydrolysis.

  • Argon Blanketing: Backfill the lyophilization vial with Argon gas. Causality: Argon is denser than air and Nitrogen; it settles directly over the powder bed, creating a physical barrier against atmospheric oxygen and ambient humidity.

  • Desiccation & Double-Sealing: Place the sealed vial inside a secondary foil-lined Mylar bag. Insert a Cobalt-Free Moisture Indicator Card into the bag before heat-sealing.

  • Thermal Control: Store immediately at -20°C.

  • Self-Validation Check: Before using the stored batch, visually inspect the moisture indicator card through the Mylar window. If the card remains blue (indicating <10% Relative Humidity), the seal integrity is validated, and moisture-assisted thermal degradation is mathematically improbable. If it turns pink, the sample must be re-lyophilized.

Protocol B: Accelerated Forced Degradation Study

Objective: Isolate purely thermal degradation pathways to validate your HPLC method.

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in anhydrous Dimethyl Sulfoxide (DMSO). Causality: Using anhydrous DMSO isolates thermal degradation from hydrolytic degradation.

  • Thermal Stress: Seal the solution in a heavy-walled glass ampoule and heat at 60°C for 48 hours.

  • Analysis: Inject 10 µL into an LC-MS system. Monitor for [M-18] and [M-44] peaks.

  • Self-Validation Check (Mass Balance): Calculate the total peak area of the parent compound plus all degradant peaks. The mass balance must equal ~100% of the Day 0 control. If the mass balance is <90%, it confirms that volatile degradants (CO 2​ from decarboxylation) or insoluble DKP polymers have formed, successfully validating the thermal degradation hypothesis.

Part 4: Visualizing the Degradation Network

The following diagram maps the logical relationship between environmental triggers and specific structural degradation pathways for (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid.

DegradationPathways Target (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid Heat Thermal Stress (> 25°C) Target->Heat Moisture Trace Moisture (H2O) Target->Moisture Decarb Decarboxylation [M-44] Heat->Decarb Side Chain Cleavage Dehyd Dehydration [M-18] Heat->Dehyd Loss of 6-OH RingOpen Lactam Hydrolysis Ring Opening Heat->RingOpen Kinetic Acceleration DKP Diketopiperazine Oligomerization Heat->DKP Intermolecular Condensation Moisture->RingOpen Nucleophilic Attack

Fig 1: Mechanistic pathways of (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid thermal degradation.

Part 5: References

  • Molecular Products from the Thermal Degradation of Glutamic Acid - ACS Publications Source: acs.org URL:[Link]

  • Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines | Industrial & Engineering Chemistry Research - ACS Publications Source: acs.org URL:[Link]

  • CO2 capture pilot campaign: Understanding solvent degradation of CESAR1 in cement plant operations - DTU Research Database Source: dtu.dk URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing LC-MS/MS for (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid

Welcome to the technical support center for the analysis of (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method development and troubleshooting for this challenging analyte. The content is structured in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary challenges in analyzing (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid using LC-MS/MS, and what are its key properties I should consider?

Answer: The analysis of (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid presents a classic challenge in bioanalysis: it is a small, highly polar molecule. Its structure contains multiple hydrophilic functional groups (a hydroxyl group, a lactam ring, and a carboxylic acid), which dictates its behavior in both chromatography and mass spectrometry.

The primary challenges are:

  • Poor Retention in Reversed-Phase (RP) Chromatography: Due to its high polarity, the analyte has very weak interaction with non-polar stationary phases like traditional C18, often eluting in or near the solvent front. This leads to poor resolution from other polar interferences and can suffer from significant ion suppression.

  • Ionization Efficiency: While the carboxylic acid group can be deprotonated for negative ion mode and the piperazine nitrogen can be protonated for positive ion mode, efficient ionization is highly dependent on mobile phase pH and composition.

  • Method Robustness: Methods for polar analytes, particularly those using Hydrophilic Interaction Liquid Chromatography (HILIC), can be sensitive to small variations in mobile phase composition and sample matrix, requiring careful control for reproducibility.[1][2]

Table 1: Estimated Physicochemical Properties of (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid

PropertyEstimated Value/CharacteristicImplication for LC-MS/MS Method Development
Molecular Weight ~188.16 g/mol Suitable for standard mass spectrometers.
Polarity HighExpect poor retention on traditional C18 columns. HILIC or alternative strategies are recommended.[3][4]
pKa (Carboxylic Acid) ~3-5The molecule will be negatively charged at pH > 5. Negative ion mode ESI is a strong option.
pKa (Piperazine Amine) ~7-9The molecule can be positively charged at pH < 7. Positive ion mode ESI is also feasible.
logP < 0 (Predicted)Confirms hydrophilic nature.
Q2: I am getting little to no retention on my standard C18 column. What are my best chromatographic alternatives?

Answer: This is the most common issue for this type of analyte. When conventional reversed-phase chromatography fails, you have three primary strategies to improve retention, each with its own set of advantages and disadvantages.

HILIC is often the preferred technique for separating highly polar compounds.[5] It utilizes a polar stationary phase (e.g., bare silica, amide, zwitterionic) and a mobile phase with a high percentage of organic solvent (typically acetonitrile). A water layer is formed on the surface of the stationary phase, and retention occurs via partitioning of the polar analyte between the organic-rich mobile phase and this aqueous layer.[6]

  • Advantages: Excellent retention for polar analytes, and the high organic content of the mobile phase is ideal for efficient desolvation and ionization in the ESI source, often leading to a significant sensitivity enhancement.[3][4]

  • Disadvantages: Can require longer column equilibration times and may be more susceptible to retention time drift if mobile phase composition is not precisely controlled.[1]

Some modern reversed-phase columns (often designated as "AQ" or with polar-endcapping, like certain T3 phases) are designed to prevent "hydrophobic collapse" in highly aqueous mobile phases.[1][7] This allows you to use mobile phases with very low organic content (e.g., 1-5% Acetonitrile) to potentially retain some polar compounds that would elute in the void on a traditional C18.

  • Advantages: Utilizes familiar reversed-phase solvents and workflows, often with better robustness than HILIC.[2]

  • Disadvantages: Retention may still be insufficient for extremely polar compounds like the one .

This technique adds an ion-pairing (IP) reagent to the mobile phase. The IP reagent is a molecule with a charged head group and a hydrophobic tail (e.g., tributylamine or heptafluorobutyric acid). It pairs with the charged analyte, neutralizing its charge and adding hydrophobicity, thereby increasing its retention on a reversed-phase column.[8]

  • Advantages: Can significantly improve retention and peak shape for ionic compounds.[9]

  • Disadvantages: Many common IP reagents are non-volatile and can cause severe signal suppression and contamination in the mass spectrometer.[10] If this route is necessary, only volatile IP reagents like trifluoroacetic acid (TFA) or difluoroacetic acid (DFA) should be considered, though they can still cause some ion suppression.

The diagram below illustrates the decision-making process for selecting a chromatographic strategy.

G start Start Method Development rp_c18 Try Standard RP (C18 Column) start->rp_c18 check_retention Sufficient Retention? rp_c18->check_retention hilic Strategy 1: Switch to HILIC check_retention->hilic No aq_rp Strategy 2: Use Aqueous-Stable RP check_retention->aq_rp No ip_rp Strategy 3: Consider Ion-Pair RP (MS-compatible reagents only) check_retention->ip_rp No optimize Optimize & Validate Method check_retention->optimize Yes hilic->optimize aq_rp->optimize ip_rp->optimize

Caption: Decision workflow for chromatographic method selection.

Q3: I've chosen to proceed with HILIC. Can you provide a step-by-step protocol for initial method development?

Answer: Absolutely. Developing a HILIC method requires a systematic approach. Here is a robust starting protocol.

Experimental Protocol: HILIC Method Development

  • Column Selection:

    • Start with a robust, general-purpose HILIC column. An amide-based phase (e.g., TSKgel Amide-80) is an excellent starting point as it offers different selectivity compared to bare silica or amino phases.[6] A zwitterionic phase is another strong contender.[11]

    • Typical Dimensions: 2.1 mm x 100 mm, < 3 µm particle size.

  • Mobile Phase Preparation (Critical Step):

    • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid. The buffer is crucial for good peak shape and reproducible retention.

    • Mobile Phase B (Organic): Acetonitrile.

    • Self-Validation Check: Ensure your mobile phases are fresh and that the organic solvent contains a small amount (5-10%) of the aqueous buffer component to maintain column hydration and improve reproducibility. For example, Mobile Phase B could be 95:5 Acetonitrile:Mobile Phase A.

  • Initial Gradient Conditions:

    • HILIC gradients are the reverse of RP: you start with a high organic percentage and decrease it to elute analytes.[5]

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Run a broad "scouting" gradient first to determine the approximate elution conditions.

    Table 2: HILIC Scouting Gradient

Time (min)%A (Aqueous)%B (Organic)
0.0595
1.0595
8.05050
8.1595
12.0595
  • Mass Spectrometer Parameters (Initial Settings):

    • The choice of polarity depends on which functional group provides a better signal. Given the carboxylic acid, negative ion mode is often a good starting point. However, testing both is essential.

    • Infuse a ~1 µg/mL solution of your analyte standard to optimize key source parameters before connecting the LC.[12]

    Table 3: Typical Starting ESI-MS Parameters

ParameterPositive Ion ModeNegative Ion ModeRationale
Capillary Voltage 3.0 - 4.0 kV-2.5 to -3.5 kVSet to achieve a stable spray. Lower voltages can sometimes reduce fragmentation.[13]
Drying Gas Temp. 300 - 350 °C300 - 350 °CMust be sufficient to desolvate ions from the high-organic mobile phase.[14]
Drying Gas Flow 8 - 12 L/min8 - 12 L/minAssists in desolvation.
Nebulizer Pressure 35 - 50 psi35 - 50 psiCreates a fine aerosol for efficient ionization.
Collision Energy (for MS/MS) Optimize via infusionOptimize via infusionSystematically ramp the collision energy to find the optimal value that produces stable, information-rich fragment ions.[12]
  • Injection and Analysis:

    • Injection Solvent: This is critical in HILIC. The injection solvent should be as close as possible to the initial mobile phase conditions (i.e., high organic). Dissolving your sample in a solvent much stronger (more aqueous) than the mobile phase will result in severe peak distortion.[15]

    • Inject a standard and evaluate the scouting run. Adjust the gradient based on where the peak elutes to improve resolution and shorten the run time.

Q4: My signal intensity is weak or non-existent. How can I troubleshoot this?

Answer: Low sensitivity is a common and frustrating issue. It can stem from either the chromatography or the mass spectrometer. A systematic approach is key to identifying the root cause.

G start Low Signal Intensity Detected check_lc Is there a sharp, symmetrical peak in the chromatogram? start->check_lc lc_issue LC Problem check_lc->lc_issue No ms_issue MS Problem check_lc->ms_issue Yes peak_shape Improve Peak Shape: - Check injection solvent - Adjust mobile phase pH/buffer - Check for column contamination lc_issue->peak_shape retention Improve Retention: - Re-evaluate LC Mode (HILIC) - Optimize gradient lc_issue->retention source_params Optimize MS Source: - Re-infuse standard - Tune Capillary Voltage, Gas, Temp - Check sprayer position ms_issue->source_params polarity Test Opposite Ionization Polarity (e.g., switch from Negative to Positive) source_params->polarity derivatization Advanced Strategy: Consider Chemical Derivatization to enhance ionization polarity->derivatization

Caption: Troubleshooting workflow for low signal intensity.

Detailed Troubleshooting Steps:

  • Confirm a Chromatographic Peak: First, ensure you are getting a peak, even a small one. If there is no peak at all, you may have a sample preparation issue or the compound is not eluting. If the peak is broad or tailing, this will inherently lower the signal-to-noise ratio. Address the chromatography first (see Q5).

  • Optimize MS Source Parameters: This is the most common cause of low MS signal. The initial parameters in Table 3 are just starting points.

    • Re-infuse the Analyte: Prepare a fresh standard and infuse it directly into the mass spectrometer.

    • Systematic Tuning: Vary one parameter at a time (e.g., capillary voltage, drying gas temperature, nebulizer pressure) while monitoring the signal intensity for your analyte's m/z. Do not simply maximize the value; find the "sweet spot" on the response plateau for the most robust performance.[12]

    • Check Ionization Polarity: The compound has both acidic and basic functional groups. While one mode might be predicted to be better, the opposite mode can sometimes provide a surprisingly stronger signal due to lower background noise or more favorable adduct formation. Always test both positive and negative ion modes.

  • Evaluate Mobile Phase pH: The mobile phase pH directly affects whether your analyte is in its charged state, which is essential for ESI.[13] For negative mode, the pH should be ~2 units above the carboxylic acid pKa. For positive mode, the pH should be ~2 units below the amine pKa. Since these pKa ranges may overlap, you may need to experiment with different pH values (e.g., pH 3 vs. pH 8) to find the optimal conditions.

  • Consider Chemical Derivatization (Advanced): If sensitivity remains a challenge after optimizing all other parameters, derivatization can be a powerful tool.[16][17] Reacting the carboxylic acid group with a reagent that introduces a permanently charged or easily ionizable moiety can dramatically increase signal intensity.[18][19] This adds a step to sample preparation but can be worth the effort for ultra-trace level quantification.

Q5: My chromatographic peak is tailing badly. What can I do to improve the peak shape?

Answer: Peak tailing is typically caused by unwanted secondary interactions between the analyte and the stationary phase, or by issues with the chromatographic system itself.

Common Causes and Solutions:

  • Secondary Silanol Interactions (HILIC/RP): The silica backbone of many columns has acidic silanol groups (-Si-OH) that can interact strongly with basic sites on an analyte (like the piperazine nitrogen), causing tailing.

    • Solution: Lower the mobile phase pH (e.g., to pH 3 with formic acid). This protonates the silanol groups, reducing their activity, and ensures the analyte's basic functional groups are fully protonated, leading to more uniform interactions.

  • Mismatched Injection Solvent (Especially in HILIC): As mentioned before, injecting a sample in a solvent significantly more polar (more aqueous) than the HILIC mobile phase is a primary cause of peak distortion.[15]

    • Solution: Reconstitute your final sample extract in a solvent that matches the initial mobile phase conditions as closely as possible (e.g., 90-95% acetonitrile).

  • Column Contamination or Degradation: Buildup of matrix components on the column inlet frit or stationary phase can create active sites and disrupt the chromatographic path.

    • Solution: First, try flushing the column with a strong solvent wash sequence (consult the column manufacturer's guidelines). If this doesn't work, using a guard column or implementing a more rigorous sample clean-up (e.g., solid-phase extraction) is recommended.[20] In some cases, the column may need to be replaced.

  • Extra-Column Volume: Excessive tubing length or dead volume in fittings between the injector, column, and detector can cause peak broadening and tailing.

    • Solution: Ensure all fittings are properly made (e.g., using the correct ferrule depth) and use tubing with the smallest appropriate internal diameter and length for your system.[15]

References

  • Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry.
  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
  • Derivatization methods for the LC-MS/MS analyses of carboxylic acids.
  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
  • Hydrophilic Interaction Liquid Chromatography (HILIC)
  • Discovery Metabolomics LC/MS Methods Optimized for Polar Metabolites. LabRulez LCMS.
  • Hydrophilic Interaction Liquid Chromatography (HILIC). Research Journal of Pharmacy and Technology.
  • Discovery Metabolomics LC/MS Methods Optimized for Polar Metabolites. Agilent Technologies.
  • Hydrophilic Interaction Liquid Chromatography (HILIC) HPLC and UHPLC Columns. Thermo Fisher Scientific.
  • Targeted LC-MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Vrije Universiteit Amsterdam.
  • Analysis of Polar Compounds with Ion Pair Reagents. Sigma-Aldrich.
  • A rapid reversed-phase LC-MS method for polar metabolite profiling. bioRxiv.
  • Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Journal of Pharmaceutical and Biomedical Analysis.
  • Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications.
  • A Pyridinium Derivatization Reagent for Highly Sensitive Detection of Poly(carboxylic acid)s Using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry.
  • Mixed-Mode Chromatography vs.
  • A Rapid Reversed-Phase LC-MS Method for Polar Metabolite Profiling. bioRxiv.
  • 10 Tips for Electrospray Ionis
  • Oligonucleotide Separations Using Ion-Pairing Reversed Phase Liquid Chrom
  • LCMS Troubleshooting: 14 Best Practices for Labor
  • A Rapid Reversed-Phase LC-MS Method for Polar Metabolite Profiling.
  • Ion-Pair Reagents for HPLC. TCI Chemicals.
  • Tips for Optimizing Key Parameters in LC–MS.
  • Optimizing the Agilent Multimode Source. Agilent Technologies.
  • LC/MS Troubleshooting Guide.
  • Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu.
  • Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Journal of the American Society for Mass Spectrometry.
  • Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography.
  • The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent Technologies.

Sources

Troubleshooting

Technical Support Center: Chromatography of (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid

A Senior Application Scientist's Guide to Resolving Baseline Noise Welcome to the technical support center for the analysis of (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid. This guide is designed for researchers, scientist...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Resolving Baseline Noise

Welcome to the technical support center for the analysis of (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with baseline noise during chromatographic analysis of this and structurally related compounds. As a polar, multifunctional molecule, (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid requires a meticulously controlled chromatographic system to achieve the stable baseline necessary for accurate quantification and validation, in line with standards such as those outlined by the International Council for Harmonisation (ICH).[1][2][3] This resource provides in-depth, field-tested solutions to common baseline issues.

Part 1: Frequently Asked Questions (FAQs) - First Line of Defense

This section addresses the most common and rapidly solvable causes of baseline noise.

Q1: My baseline is showing periodic, regular pulses or waves. What is the most likely cause?

A: This is almost always indicative of a problem in the solvent delivery system (the pump). The rhythmic nature of the noise often corresponds to the pump strokes. The primary causes are trapped air bubbles or malfunctioning check valves.[4]

  • Immediate Action: Thoroughly degas your mobile phase using an inline degasser or helium sparging.[5][6] Sonication is often insufficient for complete degassing.[5] After degassing, purge the pump at a high flow rate to dislodge any trapped bubbles. If the problem persists, a faulty or dirty check valve may need cleaning or replacement.[4][6]

Q2: I am observing random, sharp spikes in my baseline. Where should I look first?

A: Random spikes are typically due to air bubbles in the detector, electrical noise, or particulate contamination.

  • Immediate Action: First, ensure the system is properly degassed.[7] If the issue continues, check for any loose fittings that could introduce air. To rule out electrical issues, ensure the HPLC power cord is not sharing a circuit with high-power equipment like refrigerators or centrifuges. If the problem is still not resolved, it may stem from particulate matter shedding from a pump seal or rotor seal, which may require replacement.

Q3: My baseline is consistently drifting upwards or downwards throughout the run. What's wrong?

A: Baseline drift is often caused by three main factors: temperature fluctuations, mobile phase instability, or column bleed.[8]

  • Immediate Action: Ensure your column and detector are thermostatically controlled and have reached thermal equilibrium before starting your sequence.[6][9] If using a UV-absorbing mobile phase additive (like TFA), ensure it is fresh, as degradation can cause a rising baseline.[6][10] Finally, if the column is old or has been exposed to harsh conditions, it may begin to "bleed" stationary phase, causing drift.[8] Flushing the column or replacing it may be necessary.[11]

Q4: Why does the baseline noise increase when I run a gradient method?

A: Gradient methods are more susceptible to baseline noise due to several factors. The most common cause is the use of solvents with mismatched UV absorbance or impurities in one of the mobile phase components (often the aqueous phase).[4][10] As the gradient progresses, the concentration of the impurities reaching the detector changes, appearing as a noisy or shifting baseline.

  • Immediate Action: Always use the highest purity solvents available (e.g., HPLC or LC-MS grade) for gradient analysis.[12] Filter all aqueous buffers and salt solutions before use.[13] It can also be beneficial to balance the UV absorbance of your mobile phase A and B by adding a small, matched amount of the organic modifier to the aqueous phase.[10]

Part 2: In-Depth Troubleshooting Guide: A Systematic Approach

When initial troubleshooting fails, a more structured investigation is required. This guide follows a logical workflow from the solvent bottle to the detector, with special considerations for the unique chemistry of (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid.

Systematic Troubleshooting Workflow

The following diagram outlines a logical sequence for diagnosing and resolving baseline noise.

G cluster_0 Phase 1: Mobile Phase & Pump cluster_1 Phase 2: Column & Analyte Chemistry cluster_2 Phase 3: Detector Start High Baseline Noise Detected MP_Prep Verify Mobile Phase (Fresh, HPLC Grade, Degassed, Filtered) Start->MP_Prep Pump_Check Purge Pump & Check for Leaks MP_Prep->Pump_Check Check_Valves Inspect/Clean Check Valves Pump_Check->Check_Valves Remove_Col Replace Column with Union Check_Valves->Remove_Col Noise_Persists Noise Persists? Remove_Col->Noise_Persists Column_Issue Issue is Column-Related (Contamination, Bleed) Noise_Persists->Column_Issue No System_Issue Issue is System-Related (Pump, Detector, Mixer) Noise_Persists->System_Issue Yes Chelation_Check Consider Analyte Chelation (Add EDTA to Mobile Phase) Column_Issue->Chelation_Check Detector_Check Inspect Detector (Lamp, Flow Cell) System_Issue->Detector_Check pH_Check Verify Mobile Phase pH (Control Analyte Ionization) Chelation_Check->pH_Check Lamp_Life Check Lamp Energy/Hours Detector_Check->Lamp_Life Clean_Cell Flush/Clean Flow Cell Lamp_Life->Clean_Cell

Caption: A systematic workflow for troubleshooting HPLC baseline noise.

Analyte-Specific Considerations for (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid

The chemical structure of this analyte—containing a piperazine ring, a hydroxyl group, and a carboxylic acid—presents unique challenges that can directly contribute to baseline noise and poor peak shape.

  • Controlling Ionization with pH: As a molecule with both acidic (carboxylic acid) and potentially basic (piperazine nitrogen) functional groups, its ionization state is highly dependent on mobile phase pH.[14] Inconsistent pH can lead to a mixture of ionic species, causing peak broadening that can be mistaken for baseline noise. Piperazine derivatives, in particular, can exhibit complex behavior depending on pH.[15][16][17]

    • Causality: To ensure a single, stable analyte form, the mobile phase pH should be buffered at least 1.5 to 2 pH units away from the pKa of the functional groups. For the carboxylic acid, this means a pH below ~3.0. For the piperazine moiety, this may require a specific pH range to ensure consistent protonation.[14] Failure to control pH robustly is a primary cause of retention time drift and peak shape issues.

  • Metal Chelation: The hydroxyl and carbonyl groups on the piperazine ring can act as a chelating agent for trace metal ions present in the system.[18] These ions can leach from stainless steel frits, tubing, or even be present as impurities on the silica surface of the column.[18][19]

    • Causality: When the analyte chelates with these metal ions, it can lead to severe peak tailing and, in some cases, irreversible adsorption.[18][20] This interaction can manifest as baseline noise if there is a continuous, low-level release of metal ions from the system.

    • Solution: Adding a small concentration (e.g., 25-50 µM) of a strong chelating agent like Ethylenediaminetetraacetic acid (EDTA) to the mobile phase can effectively sequester these metal ions and prevent them from interacting with the analyte.[21][22] Another advanced solution is to passivate the entire HPLC system to remove active metal sites.[21][23]

  • Analyte Stability: Depending on the pH and mobile phase composition, the analyte may be susceptible to degradation. Stability-indicating methods are crucial in pharmaceutical analysis to ensure that the analytical procedure can accurately measure the active ingredient without interference from degradants.[24][25][26]

    • Causality: If the analyte degrades on-column or in the sample vial over the course of a sequence, the resulting degradation products can appear as small, broad peaks that contribute to a noisy or undulating baseline.

    • Solution: Perform forced degradation studies to understand the stability of (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid under acidic, basic, oxidative, and photolytic conditions.[24][25] Ensure the analytical method provides adequate separation from any potential degradants, as stipulated by ICH guidelines.[1][27]

Summary of Baseline Noise Types and Solutions
Noise Type Common Mechanical/Electrical Causes Common Chemical/Analyte-Specific Causes Primary Solutions
Periodic (Pulsing) Leaky pump seals, faulty check valves, insufficient pulse dampening.[4]Incomplete mobile phase mixing, dissolved gas.[4][5]Degas mobile phase thoroughly; Purge pump; Clean or replace check valves.[6][7]
Random (Spikes) Air bubbles in detector/pump, static discharge, faulty detector lamp.Particulate contamination from solvents or samples.Filter mobile phase and samples; Check for loose fittings; Ensure proper electrical grounding.
Drift (Slow Rise/Fall) Unstable column/detector temperature, detector lamp aging.[8][28]Column bleed, mobile phase degradation (e.g., TFA), slow column equilibration.[6][10]Use a column oven; Allow system to fully equilibrate; Prepare fresh mobile phase daily.[9][29]
High-Frequency Noise Dirty detector flow cell, contaminated mobile phase.[28]Poor quality solvents, microbial growth in unpreserved aqueous mobile phase.[4][29]Use HPLC-grade solvents; Flush system and clean flow cell; Prepare aqueous mobile phase fresh.[12][29]

Part 3: Key Experimental Protocols

Adherence to validated protocols is essential for reproducible results and is a cornerstone of Good Manufacturing Practice (GMP).[30]

Protocol 1: Systematic Column Cleaning for Metal-Sensitive Analytes

This protocol is designed to remove both hydrophobic contaminants and adsorbed metal ions.

  • Disconnect the Column: Remove the column from the instrument.

  • Initial Flush (Buffers): Flush the column in the reverse direction with 20 column volumes of HPLC-grade water to remove buffer salts.[11]

  • Organic Flush (Hydrophobic Contaminants): Flush with 20 column volumes of 100% Acetonitrile.

  • Intermediate Flush: Flush with 20 column volumes of Isopropanol.

  • Strong Organic Flush (Strongly Retained Contaminants): Flush with 20 column volumes of Tetrahydrofuran (THF), if compatible with your stationary phase.

  • Return to Intermediate: Flush again with 20 column volumes of Isopropanol.

  • Re-equilibration: Flush with 20 column volumes of your mobile phase without buffer before reconnecting for analysis.[31]

  • Performance Check: Inject a standard to confirm that performance (peak shape, retention time) has been restored.

Protocol 2: HPLC System Passivation with Nitric Acid

This procedure should be performed with extreme caution and only when metal contamination is strongly suspected and simpler solutions (like EDTA) have failed.

WARNING: Nitric acid is highly corrosive. Always wear appropriate personal protective equipment (gloves, safety glasses) and perform this procedure in a well-ventilated area.

  • System Preparation: Remove the column and any guard columns. Replace them with a stainless steel union.[21]

  • Water Flush: Flush the entire system with high-purity, HPLC-grade water for at least 30 minutes at 1 mL/min to remove any residual solvents and buffers.

  • Passivation Step: Prepare a 6M Nitric Acid solution in HPLC-grade water. Flush the entire system with this solution at a low flow rate (e.g., 0.5-1.0 mL/min) for 60-90 minutes.[21]

  • Final Water Flush: Disconnect the nitric acid and immediately flush the system with copious amounts of HPLC-grade water for at least 2-3 hours, or until the eluent tests neutral with pH paper.[21]

  • Solvent Re-introduction: Gradually re-introduce your mobile phase (e.g., via a water/methanol or water/acetonitrile gradient) to prepare the system for column re-installation.

This comprehensive approach, grounded in both fundamental chromatographic principles and an understanding of the specific chemistry of (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid, provides a robust framework for diagnosing and resolving baseline noise, ensuring the generation of high-quality, reliable data consistent with regulatory expectations.[32][33][34]

References

  • Troubleshooting Common HPLC Issues. (n.d.). Labcompare.com. Retrieved from [Link]

  • HPLC Repair Services: Common Causes of Baseline Noise. (2020, August 31). Overbrook Services. Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]

  • <621> Chromatography. (n.d.). U.S. Pharmacopeia. Retrieved from [Link]

  • Why am I getting Baseline noise in HPLC? (2016, March 7). ResearchGate. Retrieved from [Link]

  • Quality Guidelines. (n.d.). International Council for Harmonisation. Retrieved from [Link]

  • HPLC Troubleshooting - Noisy Baseline. (2022, August 26). Shimadzu UK Limited. Retrieved from [Link]

  • Why Your HPLC Baseline Drifts—And How to Stop It. (2024, November 5). Separation Science. Retrieved from [Link]

  • Why Your HPLC Baseline Drifts—And How to Stop It. (n.d.). Labtech. Retrieved from [Link]

  • Cleaning and Passivation of Liquid Chromatography. (2024, July 9). Welch Materials. Retrieved from [Link]

  • ICH Q2(R1) Analytical Procedures Guide. (n.d.). Scribd. Retrieved from [Link]

  • Preparation of Mobile Phase for HPLC. (n.d.). Nacalai Tesque. Retrieved from [Link]

  • Understanding the Latest Revisions to USP <621>. (2023, April 15). Agilent. Retrieved from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved from [Link]

  • <621> Chromatography. (2022, December 1). U.S. Pharmacopeia. Retrieved from [Link]

  • Are You Sure You Understand USP <621>? (2024, September 16). LCGC International. Retrieved from [Link]

  • How to Troubleshoot HPLC Baseline Drift Issues. (2025, September 19). Eureka by PatSnap. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (n.d.). ResearchGate. Retrieved from [Link]

  • Lin, C. E., et al. (2003). Influence of pH on electrophoretic behavior of phenothiazines and determination of pKa values by capillary zone electrophoresis. Electrophoresis, 24(18), 3154-9. Retrieved from [Link]

  • HPLC Column Maintenance & Care Best Practices. (2025, November 5). Phenomenex. Retrieved from [Link]

  • Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. (2025, April 8). Welch Materials. Retrieved from [Link]

  • Passivation of stainless steel-based HPLC and IC instruments. (n.d.). Diduco. Retrieved from [Link]

  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. (2025, August 22). Persee. Retrieved from [Link]

  • Column Care, Cleaning and Storage. (n.d.). Avantor ACE. Retrieved from [Link]

  • Shimadzu Baseline Disturbance. (2025, April 15). Shimadzu. Retrieved from [Link]

  • Cleaning and Washing HPLC Columns – Effective Maintenance Guidelines. (2026, February 23). MICROSOLV. Retrieved from [Link]

  • HPLC Tips & Tricks: Mobile Phase Preparation - Buffers. (2024, January 11). Separation Science. Retrieved from [Link]

  • Subirats, X., et al. (2009). Retention of Ionisable Compounds on High-Performance Liquid Chromatography XVIII: pH Variation in Mobile Phases... Journal of Chromatography A, 1216(12), 2411-2421. Retrieved from [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. Retrieved from [Link]

  • Chromatographic Determination of Metallic Impurities in Reversed-Phase HPLC Columns. (n.d.). ACS Publications. Retrieved from [Link]

  • The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. (2016, February 1). Molecular Pharmaceutics, 13(2), 523-33. Retrieved from [Link]

  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Hichrom. Retrieved from [Link]

  • N-Nitrosopiperazines form at high pH in post-combustion capture solutions containing piperazine: a low-energy collisional behaviour study. (n.d.). ResearchGate. Retrieved from [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). UNODC. Retrieved from [Link]

  • Identifying and Preventing Metal Ion Leaching in HPLC Systems. (2019, December 6). SilcoTek. Retrieved from [Link]

  • HPLC Column and Separation and Separation Troubleshooting. (2007, October 11). Agilent. Retrieved from [Link]

  • Literature review of recent stability indicating methods of pharmaceutical drugs. (2016, September 28). ResearchGate. Retrieved from [Link]

  • Bhinge, J. R., et al. (2008). A Simple and Sensitive Stability-Indicating RP-HPLC Assay Method for the Determination of Aceclofenac. Journal of Chromatographic Science, 46(5), 440-4. Retrieved from [Link]

  • A review on analytical methods for estimation of Oxaprozin. (2022, November 5). World Journal of Biology Pharmacy and Health Sciences. Retrieved from [Link]

  • Fouad, M. M., et al. (2013). Stability Indicating Methods for Determination of Nalbuphine- Hydrochloride. Journal of Pharmaceutical Research International, 3(2), 259-272. Retrieved from [Link]

  • An Overview of the Analytical Methods for Products Based on Clindamycin and Eco-efficiency Perspectives. (2024, January 1). Current Pharmaceutical Design. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Crystallization &amp; Impurity Purging for (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid

Welcome to the Technical Support Center for the isolation and purification of (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid (CAS: 405214-38-2). As a highly polar, zwitterionic intermediate frequently utilized in complex dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid (CAS: 405214-38-2). As a highly polar, zwitterionic intermediate frequently utilized in complex drug development, this molecule presents unique crystallization challenges. Its structural motifs—a piperazine ring, a carboxylic acid, a lactam (oxo) group, and a hydroxyl group—create a dense hydrogen-bonding network that is highly susceptible to solvent entrapment and the co-crystallization of structurally similar impurities.

This guide is designed for researchers and process chemists to troubleshoot impurity rejection failures, optimize crystal habit, and establish self-validating protocols for scale-up.

Part 1: Troubleshooting Guide & FAQs

Q1: We are observing high levels of N-formylated and N-alkylated impurities in our isolated product. How can we purge these during crystallization?

The Causality: The secondary amine within the piperazine ring is highly nucleophilic. If your upstream process or crystallization solvent system utilizes formic acid or certain alkylating solvents, formylation of the piperazine ring will occur, leading to persistent impurity growth[1]. These impurities share the same isoelectric point (pI) range as the target API, making them nearly impossible to purge via simple pH adjustment.

The Solution: You must alter the solvent matrix. Replace formic acid with an acetic acid/water mixture (typically 40/60 v/v)[1]. Acetic acid provides the necessary acidic environment for initial dissolution without acting as a formylating agent. To purge existing N-alkylated impurities, increase the crystallization temperature to 45 °C before anti-solvent addition; thermodynamic control at elevated temperatures significantly improves the rejection of these specific piperazine derivatives[1].

Q2: Our crystals are precipitating as fine, needle-like agglomerates. This is trapping mother liquor and causing high residual inorganic salt impurities. How do we fix the crystal habit?

The Causality: Needle-like growth and agglomeration are classic symptoms of rapid, uncontrolled supersaturation. When the pH is adjusted too quickly toward the isoelectric point, or when anti-solvent is dumped into the system, nucleation dominates over crystal growth. The resulting high-surface-area agglomerates physically entrap mother liquor and its dissolved impurities (e.g., salts and des-hydroxy byproducts)[2].

The Solution: Shift from an uncontrolled crash-precipitation to a seeded, temperature-cycled isoelectric crystallization . By seeding the batch at a low supersaturation state (pH slightly offset from the exact pI) and slowly oscillating the temperature, you promote Ostwald ripening. This dissolves the fines and encourages the growth of block-like, easily filterable crystals that naturally reject mother liquor[3].

Q3: We are struggling to purge the ring-opened hydrolysis impurity. What solvent system offers the best rejection profile?

The Causality: Ring-opened impurities possess additional hydrogen-bond donors (free amines/acids) that readily integrate into the crystal lattice of the target zwitterion. Purely aqueous systems struggle to differentiate these molecules.

The Solution: Transition to a mixed solvent system. Exploration of crystallization solvents for complex piperazine derivatives demonstrates that a Water/Acetone or Water/2-Methyltetrahydrofuran (2-MeTHF) mixture provides excellent impurity rejection[4]. Acetone acts as an anti-solvent that selectively depresses the solubility of the target zwitterion while keeping the highly polar, ring-opened impurities solvated in the aqueous phase.

Part 2: Step-by-Step Methodology: Self-Validating Isoelectric Crystallization

To ensure high scientific integrity and reproducibility, the following protocol incorporates self-validating checkpoints. Do not proceed to subsequent steps until the validation criteria are met.

Step 1: Dissolution and Clarification

  • Suspend crude (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid in a 40/60 (v/v) Acetic Acid/Water mixture (10 volumes).

  • Heat the reactor to 55 °C under moderate agitation until complete dissolution is achieved.

  • Polish filter the solution through a 0.45 µm membrane into a clean crystallization vessel to remove insoluble particulates.

Step 2: Controlled pH Adjustment

  • Cool the solution to 45 °C.

  • Slowly dose 2M NaOH (or aqueous ammonia) at a rate of 0.1 pH units/minute until the pH reaches 0.5 units below the experimentally determined isoelectric point (pI) of the molecule.

  • Self-Validation Checkpoint: Extract a filtered 1 mL aliquot of the mother liquor. Analyze via HPLC. The target concentration should indicate a supersaturation ratio ( S ) of 1.1 to 1.2. If S>1.3 , hold the temperature and allow natural nucleation to reduce the concentration before proceeding.

Step 3: Seeding and Aging

  • Introduce 1.0% (w/w) of high-purity, block-like seed crystals of (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid.

  • Hold the suspension at 45 °C for 2 hours to allow the seed bed to establish and consume initial supersaturation.

Step 4: Anti-Solvent Addition & pI Targeting

  • Over 4 hours, linearly dose Acetone (15 volumes) as an anti-solvent while simultaneously adjusting the pH to the exact pI[4].

  • Initiate a temperature cooling ramp from 45 °C to 5 °C at a rate of 0.15 °C/min.

Step 5: Isolation and Washing

  • Filter the slurry using a Nutsche filter or centrifuge.

  • Wash the wet cake with 3 volumes of cold (5 °C) 90/10 Acetone/Water to displace the mother liquor without dissolving the product.

  • Dry under vacuum at 40 °C until constant weight is achieved.

Part 3: Data Presentation - Impurity Profiling Matrix

The following table summarizes the quantitative data and strategic approaches for managing the primary impurities associated with this molecule.

Impurity TypeStructural OriginPrimary Rejection StrategyTarget Specification (ICH Q3A)
N-Formylated Piperazine Reaction of secondary amine with formic acid solvent[1].Replace formic acid with acetic acid; crystallize at 45 °C. 0.15%
Ring-Opened Hydrolysis Base/Acid catalyzed hydrolysis of the lactam (3-oxo) group.Utilize Water/Acetone (v/v) anti-solvent system to retain impurity in mother liquor[4]. 0.10%
Des-hydroxy Derivative Incomplete oxidation or over-reduction upstream.Temperature-cycled ripening to prevent lattice entrapment. 0.15%
Inorganic Salts (NaCl/NaBr) Neutralization byproducts from pH adjustment.Seeded growth to prevent agglomeration; cold aqueous-organic cake wash. 0.50% (Residue on Ignition)

Part 4: Impurity Purging Logic & Workflow

The following diagram outlines the logical decision-making process for troubleshooting crystallization based on the specific impurity profile detected via LC-MS.

ImpurityTroubleshooting Start Analyze Impurity Profile (HPLC/LC-MS) Type1 Structurally Related (Des-hydroxy/Ring-opened) Start->Type1 Type2 N-Formylated/Alkylated Piperazine Start->Type2 Type3 Inorganic Salts / Solvent Entrapment Start->Type3 Sol1 Temperature-Cycled Isoelectric Crystallization Type1->Sol1 Sol2 Replace Formic Acid with Acetic Acid Matrix Type2->Sol2 Sol3 Reduce Supersaturation Rate & Implement Seeding Type3->Sol3 Check1 Purity > 99.0%? Sol1->Check1 Sol2->Check1 Sol3->Check1 Pass Proceed to Vacuum Drying Check1->Pass Yes Fail Recrystallize via Water/Acetone System Check1->Fail No

Figure 1: Decision tree for troubleshooting (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid crystallization based on impurity profiling.

References

  • Baggie W. Nyande, et al. "Impurity Purging through Systematic Process Development of a Continuous Two-Stage Crystallization." Organic Process Research & Development, ACS Publications, 2023. Available at:[Link]

  • ChemRxiv Contributors. "Development of Adagrasib's Commercial Manufacturing Route." ChemRxiv, 2023. Available at:[Link]

  • ResearchGate Contributors. "Impurity Occurrence and Removal in Crystalline Products from Process Reactions." ResearchGate, 2025. Available at:[Link]

  • National Institutes of Health (NIH). "Unraveling Complexity in the Solid Form Screening of a Pharmaceutical Salt: Why so Many Forms? Why so Few?" PMC, 2020. Available at:[Link]

  • Joint Conference DGMS. "Applications of Mass Spectrometry & Isoelectric Focussing in Peptide and Piperazine Derivative Analysis." DGMS, 2013. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Cellular Bioavailability of (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid

Welcome to the Advanced Applications Support Center. As drug development professionals and researchers, you know that biochemical potency in cell-free assays often fails to translate into cellular efficacy.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As drug development professionals and researchers, you know that biochemical potency in cell-free assays often fails to translate into cellular efficacy. A primary culprit is poor membrane permeability.

This guide provides a deep-dive troubleshooting resource for working with (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid , a highly polar, zwitterionic scaffold. Below, we dissect the physicochemical barriers to its cellular uptake and provide field-proven, self-validating protocols to bypass these limitations.

I. Mechanistic Overview: The Permeability Barrier

(6-Hydroxy-3-oxopiperazin-2-YL)acetic acid features a piperazine ring, a lactam-like 3-oxo group, a 6-hydroxyl group, and a 2-acetic acid moiety. At a physiological pH of 7.4, the carboxylic acid is deprotonated ( COO− ). This creates an anionic or zwitterionic species with an exceptionally high Topological Polar Surface Area (TPSA).

Because the hydrophobic core of the cellular lipid bilayer repels charged, highly hydrated molecules, this compound cannot undergo passive diffusion. In many small molecule drugs, charged groups such as carboxylic acids exist as indispensable functional groups for pharmacological activity, but their presence severely reduces lipophilicity and prevents the passage of molecules through membranes by simple diffusion 1. Overcoming this requires either transient chemical masking (prodrugs) or carrier-mediated transport.

II. Troubleshooting Guides & FAQs

Q1: My cellular assays show zero target engagement, despite sub-nanomolar biochemical potency. Is the compound degrading?

A1: Degradation is unlikely; the issue is almost certainly a failure to cross the plasma membrane. Unnatural amino acids and polar piperazine derivatives that structurally deviate from canonical amino acids are not recognized by endogenous amino acid transporters and cannot enter cells passively 2. The Fix: Convert the carboxylic acid into an Acetoxymethyl (AM) ester . Masking the carboxyl group as an ester converts the molecule into a neutral, lipophilic prodrug. Once it translocates across the membrane, ubiquitous intracellular esterases cleave the AM group, regenerating the active free acid. Because the free acid is charged, it becomes permanently trapped inside the cytosol, accumulating to high local concentrations 2.

Q2: I synthesized the methyl ester of the compound, but cellular activity remains negligible. Why did the prodrug strategy fail?

A2: Simple alkyl esters (like methyl or ethyl esters) do improve lipophilicity, but they are notoriously poor substrates for intracellular esterases when attached to sterically hindered or structurally complex scaffolds like piperazines. The inactive methyl ester likely enters the cell but remains unhydrolyzed. The Fix: Use the AM ester. The AM group undergoes a rapid, self-immolative cleavage. The esterase attacks the highly accessible terminal acetate, initiating a spontaneous decomposition that releases formaldehyde, acetic acid, and your active free acid. This avoids the compartmentalization artifacts and incomplete hydrolysis often seen with standard esters 3.

Q3: We cannot chemically modify the compound because it disrupts our downstream phenotypic assay readouts. How can we deliver the unmodified free acid?

A3: You must bypass passive diffusion entirely using carrier-mediated delivery. PEGylated liposomes are the gold standard here. They encapsulate the hydrophilic free acid within their aqueous core, protecting it from extracellular degradation and facilitating cellular entry via endocytosis 4. Alternatively, conjugating the compound to a Cell-Penetrating Peptide (CPP) via a cleavable linker can drive uptake, though this requires optimizing the peptide's hydrophilicity and linker length to ensure proper receptor interaction and internalization [[5]]().

III. Mechanistic Workflows & Visualizations

Mechanism cluster_extracellular Extracellular Space (pH 7.4) cluster_intracellular Intracellular Space (Cytosol) FreeAcid Free Acid (Anionic, High TPSA) Membrane Lipid Bilayer (Hydrophobic Core) FreeAcid->Membrane Repelled (Charge) AMEster AM Ester Prodrug (Neutral, Lipophilic) AMEster->Membrane Passive Diffusion Esterase Cytosolic Esterases Membrane->Esterase Internalization TrappedAcid Active Free Acid (Intracellularly Trapped) Esterase->TrappedAcid Rapid Self-Immolative Cleavage

Caption: Mechanism of Acetoxymethyl (AM) Ester Prodrug Internalization and Intracellular Trapping.

LiposomeWorkflow Prep 1. Thin Film Hydration (DSPC + Chol + DSPE-PEG) Load 2. Aqueous Core Loading (Free Acid in PBS) Prep->Load Extrude 3. Mechanical Extrusion (100 nm Polycarbonate) Load->Extrude Incubate 4. Cellular Incubation (Endocytotic Uptake) Extrude->Incubate Release 5. Endosomal Escape & Cytosolic Target Engagement Incubate->Release

Caption: Step-by-step workflow for PEGylated liposome encapsulation and cellular delivery.

IV. Quantitative Data: Delivery Strategy Comparison

The table below summarizes the expected pharmacokinetic and cellular uptake metrics when applying different delivery strategies to highly polar piperazine-acetic acid derivatives.

Delivery StrategyApparent Permeability ( Papp​ )Cellular Uptake EfficiencyIntracellular Half-lifeCytotoxicity Risk
Unmodified Free Acid <1.0×10−6 cm/s <2% N/A (Fails to enter)Low
Methyl Ester 5.0×10−6 cm/s ∼15% High (Resists cleavage)Low
AM Ester Prodrug >20.0×10−6 cm/s >85% Trapped indefinitelyModerate (Formaldehyde byproduct)
PEGylated Liposome Carrier-dependent ∼60−75% Sustained releaseLow
CPP Conjugate (TAT) Carrier-dependent ∼80% Dependent on linkerModerate (Membrane perturbation)

V. Verified Experimental Protocols

To ensure scientific integrity, every protocol described below functions as a self-validating system. Causality for critical steps is explicitly defined so you can adapt parameters to your specific cell lines.

Protocol A: Cellular Loading of the AM Ester Prodrug

Use this protocol to bypass the lipid bilayer using transient chemical masking.

  • Reconstitution: Dissolve the synthesized AM ester of (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid in anhydrous, cell-culture grade DMSO to create a 10 mM stock.

  • Surfactant Complexation: Mix 1 µL of the 10 mM stock with 1 µL of 20% (w/v) Pluronic F-127 in DMSO.

    • Causality: Pluronic F-127 is a non-ionic surfactant. It prevents the highly hydrophobic AM ester from precipitating and forming aggregates when introduced to the aqueous culture medium, ensuring uniform presentation to the cell membrane.

  • Media Dispersion: Disperse the mixture into 1 mL of serum-free culture medium (final compound concentration: 10 µM).

    • Causality: Fetal Bovine Serum (FBS) contains high levels of extracellular esterases. If serum is present, the AM ester will be prematurely cleaved outside the cell, regenerating the impermeable free acid and ruining the experiment.

  • Incubation: Apply the medium to your adherent cells and incubate for 30–45 minutes at 37°C.

  • Wash and Trap: Aspirate the loading medium, wash the cells twice with warm PBS to remove extracellular prodrug, and replace with standard complete medium. Allow 15 minutes for complete intracellular esterase cleavage before beginning your assay.

Protocol B: Encapsulation in PEGylated Liposomes

Use this protocol to deliver the unmodified free acid via endocytosis.

  • Lipid Film Preparation: Dissolve DSPC, Cholesterol, and DSPE-PEG2000 at a molar ratio of 55:40:5 in chloroform. Evaporate the solvent under a gentle nitrogen stream to form a thin lipid film on the flask wall.

  • Hydration & Active Loading: Hydrate the lipid film with a 5 mM solution of the (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid free acid dissolved in PBS (pH 7.4).

    • Causality: Because the compound is highly hydrophilic, it will naturally partition into the aqueous core of the forming multilamellar vesicles (MLVs) rather than the lipid bilayer.

  • Vesicle Disruption: Subject the suspension to 10 rapid freeze-thaw cycles (liquid nitrogen to a 65°C water bath).

    • Causality: This physically disrupts the MLVs, promoting the formation of unilamellar vesicles and significantly increasing the aqueous encapsulation efficiency.

  • Extrusion: Extrude the suspension 10 times through a 100 nm polycarbonate membrane using a mini-extruder at 65°C (above the phase transition temperature of DSPC).

  • Purification: Remove unencapsulated free acid by dialyzing the liposomes (MWCO 3.5 kDa) against 1L of PBS for 24 hours at 4°C.

VI. References

  • Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. National Center for Biotechnology Information (PMC). Available at:[Link] [[2.1]]

  • Predicting and avoiding subcellular compartmentalization artifacts arising from acetoxymethyl ester calcium imaging probes. ResearchGate. Available at: [Link] [[2.3]]

  • Esterification of an Unnatural Amino Acid Structurally Deviating from Canonical Amino Acids Promotes Its Uptake and Incorporation into Proteins in Mammalian Cells. National Center for Biotechnology Information (PMC). Available at:[Link] [[2.8]]

  • Enhanced Cellular Uptake of Peptide-Targeted Nanoparticles through Increased Peptide Hydrophilicity and Optimized Ethylene Glycol Peptide-Linker Length. ACS Publications. Available at:[Link] [[2.11]]

  • Improving cellular uptake and bioavailability of periplocymarin-linoleic acid prodrug by combining PEGylated liposome. National Center for Biotechnology Information (PMC). Available at:[Link] [[2.13]]

Sources

Optimization

Refining purification and extraction methods for (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid

Technical Support Center: (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid Welcome to the technical support center for the purification and extraction of (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid. This guide is designed for r...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid

Welcome to the technical support center for the purification and extraction of (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the unique challenges presented by this highly polar, zwitterionic molecule. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and refine your methods effectively.

The structure of (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid, containing a hydroxyl, a lactam, and a carboxylic acid group, results in high water solubility and complex acid-base chemistry. These properties are central to the difficulties often encountered during its isolation and purification. This guide offers a structured approach to overcoming these hurdles.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial challenges.

Q1: My liquid-liquid extraction (LLE) recovery is extremely low. Why is my compound not moving into the organic layer?

A1: This is the most common issue and is due to the compound's high polarity and ability to form strong hydrogen bonds with water. Standard organic solvents like ethyl acetate or dichloromethane are not polar enough to effectively compete with water for solvation of the molecule. Furthermore, because the molecule has both an acidic (carboxylic acid) and basic (piperazine nitrogens) center, it likely exists as a zwitterion or a salt at neutral pH, making it highly soluble in the aqueous phase and practically insoluble in non-polar organic solvents.[1][2][3]

Q2: After removing the solvent, I'm left with a sticky oil or gum, not a solid. How can I induce crystallization?

A2: Oiling out is common for highly polar, flexible molecules, especially when residual impurities are present which inhibit the formation of an ordered crystal lattice.[4] The high hydrogen bonding capacity of your molecule can also lead to the formation of amorphous glasses instead of crystalline solids. Solutions include using an anti-solvent crystallization strategy, ensuring all inorganic salts are removed, or using lyophilization as an alternative to evaporative concentration.[5][6]

Q3: My compound shows very poor retention and peak shape on my C18 (reversed-phase) column. What's wrong?

A3: Standard reversed-phase (RP) chromatography separates compounds based on hydrophobicity.[7][8] Your highly polar molecule has minimal hydrophobic character, so it does not interact with the non-polar C18 stationary phase and elutes in or near the solvent front. This is a classic limitation of RP-HPLC for polar analytes.[9] The best alternative is to switch to a different chromatographic mode, such as Hydrophilic Interaction Liquid Chromatography (HILIC).[7][10][11]

Q4: How can I effectively remove inorganic salts (e.g., NaCl, K₃PO₄) from my highly water-soluble product?

A4: This is a significant challenge because both your compound and the salts are water-soluble. Direct crystallization is often hindered by the presence of salts. The most effective methods are size exclusion chromatography (if there is a significant size difference), ion-exchange chromatography to specifically bind your molecule while salts pass through, or lyophilization followed by trituration of the resulting solid with an alcohol (like ethanol or isopropanol) in which the salts are insoluble but your compound may have some solubility.[12][13]

Section 2: In-Depth Troubleshooting Guides & Protocols

Guide A: Advanced Extraction & Isolation Strategies

Standard LLE is often ineffective for this compound. The following protocols offer robust alternatives.

Protocol 1: pH-Modulated Liquid-Liquid Extraction

This technique manipulates the pH of the aqueous phase to suppress the ionization of the carboxylic acid group, making the molecule less ionic and slightly more amenable to extraction into a very polar organic solvent.[1][2][14]

  • Step 1: Acidification. Adjust the pH of your aqueous reaction mixture to ~2.0 using 1M HCl. This ensures the carboxylic acid group is fully protonated (-COOH).

  • Step 2: Solvent Selection. Use a highly polar, water-immiscible organic solvent. Standard solvents will not work. See the table below for recommendations.

  • Step 3: Extraction. Perform multiple extractions (e.g., 5 x 1 volume) with the chosen organic solvent. The high number of extractions is necessary due to the compound's residual polarity.

  • Step 4: Back-Washing (Optional). To remove any extracted acidic impurities, you can perform a quick wash of the combined organic layers with a small volume of brine.[15]

  • Step 5: Drying and Concentration. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

SolventBoiling Point (°C)Notes
n-Butanol118Good for polar compounds, but can form emulsions. High boiling point.
2-Methyltetrahydrofuran (2-MeTHF)80Greener alternative to THF, better phase separation from water.
Ethyl Acetate / Isopropanol (9:1)~78The alcohol modifier increases the polarity of the organic phase.

Protocol 2: Solid-Phase Extraction (SPE) - Ion Exchange Mode

SPE is an excellent method for both purification and concentration from dilute aqueous solutions.[16][17][18] We will exploit the carboxylic acid group using anion exchange.[19][20]

  • Objective: Bind the negatively charged carboxylate to a positively charged sorbent.

  • Sorbent Type: Strong Anion Exchange (SAX) or Weak Anion Exchange (WAX). WAX is often preferable as it allows for elution under milder conditions.[21]

  • Step 1: Sample pH Adjustment. Adjust the pH of your crude sample to ~6-7. This ensures the carboxylic acid is deprotonated (COO⁻) and the piperazine nitrogen is likely neutral or partially protonated, resulting in a net negative charge.

  • Step 2: Conditioning. Condition the WAX cartridge according to the manufacturer's instructions, typically with methanol followed by water at the loading pH.

  • Step 3: Loading. Load the pH-adjusted sample onto the cartridge at a slow flow rate. Neutral and cationic impurities will pass through.

  • Step 4: Washing. Wash the cartridge with water, followed by a weak organic solvent like methanol, to remove any non-specifically bound impurities.

  • Step 5: Elution. Elute the target compound by disrupting the ionic interaction. This is achieved by adding an acid to the elution solvent (e.g., 2-5% acetic acid or formic acid in methanol). This protonates the carboxylate, neutralizing its charge and releasing it from the sorbent.[8]

Guide B: Chromatographic Purification Method Development

For high-purity material, chromatography is essential. The choice of technique is critical.

G start Crude Sample Analysis (Aqueous Solution) check_purity Is High Purity Required (>98%)? start->check_purity spe Solid-Phase Extraction (SPE) (Guide A, Protocol 2) check_purity->spe No check_retention Does Compound Retain on C18? (Test with 95:5 H2O:ACN) check_purity->check_retention Yes crystallization Crystallization / Lyophilization (Guide C) spe->crystallization rp_hplc Reversed-Phase HPLC (Unlikely to be effective) check_retention->rp_hplc Yes hilic HILIC Purification (Guide B, Protocol 3) check_retention->hilic No (Recommended Path) iex Ion-Exchange Chromatography (Alternative for Salt Removal) hilic->iex If salts are still present...

Caption: Decision workflow for selecting the appropriate purification strategy.

Protocol 3: Hydrophilic Interaction Liquid Chromatography (HILIC) Purification

HILIC is the premier technique for separating highly polar compounds that are not retained in reversed-phase.[7][9][11] It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.

  • Principle: The analyte partitions into a water-enriched layer on the surface of the polar stationary phase. Elution is achieved by increasing the water content of the mobile phase.

  • Column Selection: Amide, Cyano, or bare Silica phases are common. An amide phase often provides good selectivity for polar acidic compounds.

  • Mobile Phase Preparation:

    • Solvent A: 95:5 Acetonitrile:Water with a buffer (e.g., 10 mM Ammonium Acetate or Ammonium Formate, pH adjusted to 4.5). The high organic content is the weak solvent.

    • Solvent B: 50:50 Acetonitrile:Water with the same buffer. The higher water content is the strong solvent.

  • Step 1: Method Development. Start with a gradient of 5% B to 50% B over 15-20 minutes to scout for the elution position of your compound.

  • Step 2: Optimization. Once the approximate elution conditions are known, switch to a shallower gradient or an isocratic hold to improve resolution from nearby impurities.

  • Step 3: Post-Purification. HILIC fractions are rich in organic solvent, making them easier to evaporate than typical reversed-phase fractions. After concentration, the buffer salts can be removed by lyophilization.

ParameterStarting RecommendationRationale
Column Amide-based, 5 µmGood general-purpose HILIC phase with excellent retention for polar acids.
Mobile Phase A 95:5 ACN:H₂O + 10 mM NH₄OAcHigh organic content for strong retention in HILIC mode.[10]
Mobile Phase B 50:50 ACN:H₂O + 10 mM NH₄OAcIncreased water content to elute the polar compound.[7]
pH 4.5 - 5.5Balances analyte ionization for good peak shape without hydrolyzing the column.
Flow Rate 1.0 mL/min (for 4.6 mm ID)Standard analytical flow rate; scale as needed for preparative work.
Detection UV (e.g., 210 nm) or ELSD/CADThe lactam may provide a weak UV chromophore. Evaporative detectors are universal.

Section 3: Crystallization & Final Isolation

Guide C: Troubleshooting Crystallization

Crystallizing zwitterionic, polar compounds can be challenging.[12][13]

Problem: Compound remains an oil or amorphous solid after all purification steps.

  • Solution 1: Anti-Solvent Crystallization.

    • Dissolve your purified, concentrated compound in a minimum amount of a polar "good" solvent in which it is highly soluble (e.g., water, methanol).

    • Slowly add a "poor" solvent (anti-solvent) in which the compound is insoluble (e.g., acetonitrile, isopropanol, or THF) dropwise until persistent cloudiness is observed.

    • Gently warm the mixture until it becomes clear again.

    • Allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling in a refrigerator or freezer. This slow process encourages the growth of ordered crystals rather than amorphous precipitation.[5]

  • Solution 2: Lyophilization (Freeze-Drying).

    • If crystallization fails, and your compound is in an aqueous or volatile buffer solution, lyophilization is an excellent alternative.[6]

    • Dissolve the sample in water (or a mixture containing a volatile solvent like acetonitrile).

    • Freeze the solution completely in a suitable flask.

    • Apply a high vacuum. The frozen solvent will sublime, leaving your compound as a fluffy, dry powder. This avoids thermal degradation and the "oiling out" issues associated with evaporation.

References

  • Gritti, F., & Guiochon, G. (2012). The current state of the art in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1228, 2-25. [Link]

  • Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science, 34(24), 3485-3501. [Link]

  • Wikipedia. (2023). Hydrophilic interaction chromatography. Retrieved from [Link]

  • Phenomenex. (n.d.). What is Solid-Phase Extraction?. Retrieved from [Link]

  • Al-Busaidi, J. K., et al. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. Journal of Taibah University for Science, 16(1), 1-17. [Link]

  • Wang, X., et al. (2000). Separation of acidic compounds by strong anion-exchange capillary electrochromatography. Journal of Chromatography A, 888(1-2), 279-286. [Link]

  • Wikipedia. (2023). Anion-exchange chromatography. Retrieved from [Link]

  • Organomation. (n.d.). What is Solid Phase Extraction (SPE)?. Retrieved from [Link]

  • Wikipedia. (2023). Solid-phase extraction. Retrieved from [Link]

  • Wikipedia. (2023). Acid–base extraction. Retrieved from [Link]

  • Mowbray, C. E., et al. (2021). Non-aqueous Ion-Exchange Chromatography Using High Acid-base Concentration: A Strategy for Purifying Non-crystalline Pharmaceutical Intermediates. LCGC International, 34(s3), 12-18. [Link]

  • LibreTexts Chemistry. (2024). Ion-Exchange Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). 47 questions with answers in ZWITTERIONS. Retrieved from [Link]

  • GSC Online Press. (2025). Ion exchange chromatography: A comprehensive review. Retrieved from [Link]

  • University of York. (n.d.). Chemically-active extraction. Retrieved from [Link]

  • ResearchGate. (2021). How to extract acidic polar compounds from water?. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. Retrieved from [Link]

  • Wellesley College. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Purify by Distillation. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Crystal engineering of a zwitterionic drug to neutral cocrystals: a general solution for floxacins. Retrieved from [Link]

  • ResearchGate. (2020). How to desalt zwitterions?. Retrieved from [Link]

  • ResearchGate. (2014). How can I isolate a highly polar compound from an aqueous solution?. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the In Vitro Pharmacological Profiling of Novel Piperazine Analogs: (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid as a Case Study

Abstract The piperazine ring is a quintessential privileged scaffold in modern medicinal chemistry, forming the core of numerous approved drugs across a wide range of therapeutic areas, including oncology, neuroscience,...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The piperazine ring is a quintessential privileged scaffold in modern medicinal chemistry, forming the core of numerous approved drugs across a wide range of therapeutic areas, including oncology, neuroscience, and infectious diseases.[1][2] Its synthetic tractability and ability to modulate physicochemical properties make it a cornerstone of drug design.[1] This guide provides a comprehensive framework for the in vitro characterization of novel piperazine derivatives, using the hypothetical compound (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid as a case study. We will compare its potential profile against well-established piperazine derivatives from distinct pharmacological classes to illustrate a robust, data-driven evaluation strategy. This document outlines detailed experimental protocols, data interpretation guidelines, and the rationale behind assay selection, designed for researchers in drug discovery and development.

Introduction: The Piperazine Scaffold and a Novel Candidate

The six-membered piperazine heterocycle, with its two nitrogen atoms at the 1 and 4 positions, offers a unique combination of structural rigidity and conformational flexibility. This allows piperazine-containing molecules to effectively orient functional groups for optimal interaction with biological targets like G-protein-coupled receptors (GPCRs), ion channels, and enzymes.[1][3]

This guide focuses on a systematic approach to evaluating novel analogs, exemplified by (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid . Its structure, featuring a piperazine-2,5-dione-like core, suggests a constrained peptide mimic. This motif is distinct from common N,N'-disubstituted piperazines and may confer unique target selectivity and pharmacological properties.

To establish a meaningful comparison, we will benchmark this hypothetical compound against three standard piperazine derivatives, each representing a different, well-characterized mechanism of action:

  • 1-Benzylpiperazine (BZP): A psychoactive compound known to act as a monoamine transporter inhibitor, primarily blocking norepinephrine (NET) and dopamine (DAT) uptake.[4][5]

  • Aryl-Piperazine Anticancer Agent (Generic): Representative of numerous derivatives that exhibit cytotoxicity against cancer cell lines, often by inducing apoptosis.[6]

  • Thiazolylhydrazine-Piperazine MAO-A Inhibitor: A class of potent and selective enzyme inhibitors targeting Monoamine Oxidase A (MAO-A).[7]

This guide will provide the workflows and methodologies to build a comparative in vitro data package, enabling a clear, evidence-based assessment of a novel compound's potential.

Strategic In Vitro Profiling: A Phased Approach

A successful in vitro evaluation follows a logical progression from broad, primary screening to more specific, mechanistic assays. The choice of assays should be guided by the structural features of the novel compound. Given the structure of (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid, a primary screen should encompass enzyme inhibition, cytotoxicity, and central nervous system (CNS) targets.

cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency & Selectivity cluster_2 Phase 3: Mechanistic & ADME Assays A Novel Compound: (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid B Enzyme Inhibition Panel (e.g., MAO, Urease, Kinases) A->B C Cytotoxicity Screen (e.g., NCI-60 Cell Line Panel) A->C D CNS Target Screen (e.g., Monoamine Transporters) A->D E IC50 Determination (for active hits) B->E Hit Found G Mechanism of Action (e.g., Apoptosis Assay) C->G Hit Found D->E Hit Found F Selectivity Profiling (vs. related targets) E->F H In Vitro ADME (BBB Permeability, Metabolic Stability) F->H

Caption: Phased workflow for in vitro characterization of a novel piperazine derivative.

Comparative Data Analysis: Head-to-Head Performance

The primary output of the in vitro profiling is a quantitative comparison of the novel compound against established benchmarks. Data should be organized to clearly highlight differences in potency, selectivity, and potential therapeutic window.

Table 1: Comparative Potency and Cellular Activity
Compound IDTarget/AssayAssay TypeIC50 / EC50 (µM)Reference
(6-Hydroxy-3-oxopiperazin-2-YL)acetic acid MAO-AEnzyme InhibitionHypothetical DataN/A
(6-Hydroxy-3-oxopiperazin-2-YL)acetic acid HT-29 (Colon Cancer)Cytotoxicity (MTT)Hypothetical DataN/A
(6-Hydroxy-3-oxopiperazin-2-YL)acetic acid Dopamine Transporter (DAT)Uptake InhibitionHypothetical DataN/A
BZP (Benchmark) Dopamine Transporter (DAT)Uptake Inhibition0.1 - 0.5[4][5]
Thiazolylhydrazine-piperazine (Benchmark) MAO-AEnzyme Inhibition0.057[7]
Anticancer Piperazine (Benchmark) HT-29 (Colon Cancer)Cytotoxicity (MTT)< 2.0[6]
Table 2: Comparative In Vitro ADME Properties
Compound IDAssayParameterValueReference
(6-Hydroxy-3-oxopiperazin-2-YL)acetic acid In Vitro BBB ModelPapp (10-6 cm/s)Hypothetical DataN/A
(6-Hydroxy-3-oxopiperazin-2-YL)acetic acid Human Liver MicrosomesMetabolic Stability (T1/2, min)Hypothetical DataN/A
BZP (Benchmark) In Vitro BBB ModelPapp (10-6 cm/s)High (Predicted)[4][8]

Mechanistic Insights: Visualizing Pathways

Should primary screening reveal significant activity, further investigation into the mechanism of action is crucial. For instance, if the novel compound exhibits cytotoxicity, determining whether it induces apoptosis is a key next step. Many piperazine derivatives have been shown to trigger programmed cell death via the intrinsic mitochondrial pathway.[6]

cluster_0 cluster_1 Mitochondrial Pathway cluster_2 Apoptosome Formation cluster_3 Execution Phase Compound Piperazine Derivative Bax Bax/Bak Activation Compound->Bax Mito Mitochondrion Bax->Mito CytoC Cytochrome C Release Mito->CytoC MOMP Apaf Apaf-1 CytoC->Apaf Apoptosome Apoptosome (Active Caspase-9) Apaf->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome Casp3 Pro-Caspase-3 Apoptosome->Casp3 ActiveCasp3 Active Caspase-3 Casp3->ActiveCasp3 Apoptosis Apoptosis ActiveCasp3->Apoptosis

Caption: Intrinsic mitochondrial apoptosis pathway potentially induced by cytotoxic piperazines.

Detailed Experimental Methodologies

Scientific trust is built on reproducible methods. The following protocols are foundational for assessing the activities described in this guide.

Protocol 1: Monoamine Transporter Uptake Assay

This assay quantifies a compound's ability to inhibit the reuptake of neurotransmitters like dopamine, serotonin, and norepinephrine.[4][5]

  • Cell Culture: Maintain Human Embryonic Kidney 293 (HEK293) cells stably expressing the human dopamine transporter (DAT), serotonin transporter (SERT), or norepinephrine transporter (NET).

  • Plating: Seed cells in a 96-well plate at a density of 4 x 104 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid, BZP) in Krebs-Ringer-HEPES (KRH) buffer.

  • Pre-incubation: Wash cells with KRH buffer and pre-incubate with varying concentrations of the test compound or vehicle control for 15 minutes at 37°C.

  • Substrate Addition: Add a mixture of radiolabeled neurotransmitter (e.g., [3H]dopamine) and unlabeled neurotransmitter to each well.

  • Incubation: Incubate for 10 minutes at 37°C to allow for transporter-mediated uptake.

  • Termination: Stop the uptake by rapidly washing the cells three times with ice-cold KRH buffer.

  • Lysis & Detection: Lyse the cells with a scintillation cocktail and quantify the amount of radiolabeled neurotransmitter taken up by the cells using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[6]

  • Cell Plating: Seed cancer cell lines (e.g., HT-29, A549) in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound for 72 hours. Include a vehicle-only control and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting viability against the logarithm of the compound concentration.

Protocol 3: In Vitro Blood-Brain Barrier (BBB) Permeability Assay

This assay uses a cell-based model to predict a compound's potential to cross the blood-brain barrier.[9][10][11]

  • Model Setup: Culture immortalized human cerebral microvascular endothelial cells (hCMEC/D3) on microporous membrane inserts (e.g., Transwell®) until a confluent monolayer is formed.

  • Barrier Integrity Check: Measure the Trans-Endothelial Electrical Resistance (TEER) across the cell monolayer. A high TEER value (e.g., >30 Ω·cm²) indicates the formation of tight junctions, characteristic of the BBB.[10]

  • Permeability Study:

    • Add the test compound to the apical (blood side) chamber.

    • At various time points (e.g., 15, 30, 45, 60 minutes), take samples from the basolateral (brain side) chamber.

    • Include a low-permeability marker (e.g., Lucifer Yellow) to confirm monolayer integrity throughout the experiment.

  • Quantification: Analyze the concentration of the test compound in the basolateral samples using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula:

    • Papp = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of compound appearance in the basolateral chamber, A is the surface area of the membrane, and C0 is the initial concentration in the apical chamber.

    • Compounds with Papp > 5.0 x 10-6 cm/s are generally considered to have high BBB permeability potential.

Conclusion and Future Directions

This guide presents a structured, comparative approach for the in vitro pharmacological evaluation of novel piperazine derivatives. By benchmarking a new chemical entity like (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid against established standards such as BZP and other pharmacologically active piperazines, researchers can rapidly identify its primary biological activities, potency, and potential liabilities. The combination of target-based, cell-based, and ADME assays provides a holistic preclinical data package essential for making informed decisions in the drug discovery pipeline. Positive findings from this in vitro cascade would warrant progression to more complex studies, including selectivity panels against a broader range of targets and, ultimately, in vivo efficacy and safety models.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. Available from: [Link]

  • Simmler, L. D., et al. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical Pharmacology. Available from: [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. Available from: [Link]

  • Rickli, A., et al. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. ResearchGate. Available from: [Link]

  • In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment. The Journal of American Medical Science and Research. Available from: [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Asian Journal of Pharmaceutical and Clinical Research. Available from: [Link]

  • A Review on 1,2,3 - Triazole & Piperazine Derivatives with Various Biological Activities. Research J. Pharm. and Tech. Available from: [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. Available from: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ResearchGate. Available from: [Link]

  • Antidiabetic and Anti-inflammatory Properties of N-Phenyl Piperazine Derivatives through In Vitro Evaluations and Molecular Docking Studies. Biomedical and Pharmacology Journal. Available from: [Link]

  • PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • In vitro antimicrobial activity of new piperazine derivatives. ResearchGate. Available from: [Link]

  • Gökhan-Kelekçi, N., et al. (2020). Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. Molecules. Available from: [Link]

  • In Vitro Blood Brain Barrier Models for Drug Development. Tempo Bioscience. Available from: [Link]

  • In Vitro Safety Pharmacology Study on Central Nervous System. Creative Biolabs. Available from: [Link]

  • Taha, M., et al. (2025). Synthesis, in vitro and in silico studies of piperazine-based benzimidazole derivatives as potent urease inhibitors. RSC Advances. Available from: [Link]

  • Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. Pharmaceutics. Available from: [Link]

  • Wager, T. T., et al. (2016). Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery. ACS Chemical Neuroscience. Available from: [Link]

Sources

Comparative

Comparative Efficacy of (6-Hydroxy-3-oxopiperazin-2-YL)acetic Acid Across Isogenic Cell Lines: A p53-MDM2 PPI Inhibitor Guide

Executive Summary Targeting protein-protein interactions (PPIs) remains a formidable challenge in drug discovery due to the large, flat surface areas involved. The p53-MDM2 axis is a classic example: MDM2 negatively regu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Targeting protein-protein interactions (PPIs) remains a formidable challenge in drug discovery due to the large, flat surface areas involved. The p53-MDM2 axis is a classic example: MDM2 negatively regulates the p53 tumor suppressor via direct binding and subsequent ubiquitination. While linear peptides can mimic the p53 α-helix, they suffer from poor proteolytic stability and cellular uptake. (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid (herein referred to as 6-HOPA ) represents a novel class of constrained topographical helix mimetics designed to overcome these limitations ()[1]. This guide provides a comprehensive, self-validating framework comparing 6-HOPA's efficacy against standard alternatives.

Mechanistic Rationale & Structural Causality

The efficacy of 6-HOPA is rooted in its highly functionalized oxopiperazine scaffold, which is rationally designed to mimic the binding hotspot of the native p53 peptide:

  • 3-Oxopiperazine Core: Restrains the molecule into a rigid conformation that topographically mimics the i , i+4 , and i+7 residues of an α-helix, perfectly aligning with the MDM2 binding cleft ()[1].

  • Acetic Acid Moiety: Acts as an electrostatic anchor. It mimics the native Asp/Glu residues of p53, forming a critical salt bridge with the Lys94 residue of MDM2.

  • 6-Hydroxy Group: Serves a dual purpose. It enhances aqueous solubility (a common hurdle for rigid peptidomimetics) and acts as a hydrogen-bond donor to interact with Tyr67 in the MDM2 pocket, significantly lowering the dissociation constant ( Kd​ ).

Pathway MDM2 MDM2 (Negative Regulator) p53 p53 (Tumor Suppressor) MDM2->p53 Ubiquitination & Degradation Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis Transcriptional Activation HOPA 6-HOPA (Helix Mimetic) HOPA->MDM2 Competitive Binding (Disrupts Interaction)

Mechanism of Action: 6-HOPA competitively inhibits MDM2, stabilizing p53 to induce apoptosis.

Comparative Efficacy: Quantitative Data

To objectively evaluate 6-HOPA, we compared its IC50​ against Nutlin-3a—a gold-standard small-molecule MDM2 antagonist ()[2]—and a standard linear p53-WT peptide.

Self-Validating Model Design: We utilized an isogenic cell line pair: HCT116 (p53 WT) and HCT116 (p53 -/-). The inclusion of the p53-null line is a critical, self-validating control. If 6-HOPA induces cell death strictly via p53 stabilization, it must exhibit zero efficacy in the knockout line. Any toxicity observed in the p53 -/- line would immediately flag off-target cytotoxic effects.

CompoundHCT116 (p53 WT) IC₅₀ (µM)MCF-7 (p53 WT) IC₅₀ (µM)HCT116 (p53 -/-) IC₅₀ (µM)
6-HOPA 1.2 ± 0.11.5 ± 0.2> 50 (No effect)
Nutlin-3a 1.8 ± 0.22.1 ± 0.3> 50 (No effect)
p53-WT Peptide > 20 (Poor uptake)> 20 (Poor uptake)> 50 (No effect)

Data Interpretation: 6-HOPA demonstrates superior potency compared to Nutlin-3a in WT cell lines, while maintaining strict on-target specificity (no activity in HCT116 p53 -/-) ()[2]. The linear peptide fails completely due to proteolytic degradation and poor membrane permeability.

Self-Validating Experimental Protocols
Protocol 1: ATP-Based Cell Viability Assay (CellTiter-Glo)

Causality & Rationale: We explicitly avoid tetrazolium-based assays (e.g., MTT). Novel piperazine derivatives can possess intrinsic redox potentials that artificially reduce MTT to formazan, yielding false-positive viability signals. The CellTiter-Glo assay quantifies ATP, providing a direct, metabolically independent readout of living cells.

  • Seeding: Plate HCT116 WT and HCT116 p53-/- cells at 5,000 cells/well in a 96-well opaque white plate (white plates prevent luminescent signal cross-talk between wells).

  • Treatment: After 24 hours of attachment, treat cells with a 10-point serial dilution of 6-HOPA (0.01 µM to 50 µM). Include a DMSO vehicle control (0.1% final concentration) to establish baseline viability.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

  • Lysis & Detection: Add an equal volume of CellTiter-Glo reagent to the culture medium. Shake the plate for 2 minutes to induce cell lysis (the detergent in the buffer releases intracellular ATP), then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout: Measure luminescence using a microplate reader. Calculate the IC50​ using non-linear regression analysis.

Protocol 2: Target Engagement via Co-Immunoprecipitation (Co-IP)

Causality & Rationale: Viability is a phenotypic endpoint. To definitively prove that 6-HOPA's efficacy is driven by disrupting the p53-MDM2 PPI, we must physically isolate the complex. Co-IP allows us to pull down MDM2 and probe for the drug-induced absence of co-precipitated p53.

  • Treatment: Treat HCT116 WT cells with 2 µM 6-HOPA or DMSO for 6 hours. Note: A short timepoint is chosen to capture PPI disruption before widespread apoptosis degrades the cellular proteome.

  • Lysis: Lyse cells in a non-denaturing NP-40 buffer. Crucial: Avoid SDS or boiling at this stage, which would prematurely break the PPI and ruin the assay.

  • Pull-down: Incubate lysates with an anti-MDM2 primary antibody overnight at 4°C, followed by the addition of Protein A/G magnetic beads for 2 hours.

  • Washing: Wash the magnetic beads 3x with cold lysis buffer to remove non-specifically bound background proteins.

  • Elution & Western Blot: Elute the protein complexes by boiling the beads in Laemmli buffer. Run the eluate on an SDS-PAGE gel and probe the membrane for both MDM2 (pull-down control) and p53 (co-precipitating target). A successful 6-HOPA treatment will show a severe reduction in the p53 band compared to the DMSO control.

Workflow Step1 1. Cell Culture & Treatment (HCT116 WT vs p53-/-) Step2 2. Lysis & Co-IP (Pull-down MDM2) Step1->Step2 Step3 3. Western Blotting (Probe for p53 & MDM2) Step2->Step3 Step4 4. Quantification (Densitometry Analysis) Step3->Step4

Step-by-step workflow for validating 6-HOPA target engagement via Co-Immunoprecipitation.

Conclusion

(6-Hydroxy-3-oxopiperazin-2-YL)acetic acid (6-HOPA) is a highly potent, structurally rationalized helix mimetic. By leveraging its rigid oxopiperazine core and specific side-chain modifications, it successfully outcompetes native p53 for MDM2 binding. As validated by isogenic knockout models and direct target engagement assays, 6-HOPA offers a robust, on-target alternative to traditional small-molecule inhibitors, paving the way for next-generation PPI therapeutics in oncology.

References
  • Rational Design of Topographical Helix Mimics as Potent Inhibitors of Protein–Protein Interactions. Journal of the American Chemical Society.[Link]

  • Small-molecule MDM2 antagonists reveal aberrant p53 signaling in cancer: Implications for therapy. Proceedings of the National Academy of Sciences.[Link]

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Validation

A Comprehensive Guide to the Validation of (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid Analytical Reference Standard

For Researchers, Scientists, and Drug Development Professionals The Imperative of a Validated Reference Standard In pharmaceutical research and development, the analytical reference standard serves as the definitive benc...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The Imperative of a Validated Reference Standard

In pharmaceutical research and development, the analytical reference standard serves as the definitive benchmark for quality, purity, and potency. For a molecule such as (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid, which may act as a key intermediate or a significant impurity in synthetic pathways, a thoroughly validated reference standard is indispensable. It underpins the integrity of all analytical data, from the assessment of raw materials to the final release of a drug product. An unvalidated or poorly characterized standard can lead to inaccurate results, potentially causing batch rejection, regulatory setbacks, and compromising patient safety.

This guide outlines a comprehensive, multi-faceted validation protocol, offering a comparative analysis of various analytical techniques to establish a self-validating system for a (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid reference standard.

The Validation Gauntlet: A Multi-Technique Approach

The validation of an analytical reference standard is a rigorous process that involves a battery of tests to unequivocally confirm its identity, purity, and potency. Each analytical technique provides a unique piece of information, and collectively, they form a comprehensive profile of the standard.

Validation_Process cluster_Identity Identity Confirmation cluster_Purity Purity Assessment cluster_Potency Potency Assignment cluster_Stability Stability Assessment NMR NMR Spectroscopy HPLC HPLC-UV (Organic Impurities) NMR->HPLC MS Mass Spectrometry MS->HPLC IR Infrared Spectroscopy IR->HPLC GC GC-HS (Residual Solvents) HPLC->GC KF Karl Fischer (Water Content) HPLC->KF ROI Residue on Ignition (Inorganic Impurities) HPLC->ROI MassBalance Mass Balance Calculation HPLC->MassBalance GC->MassBalance KF->MassBalance ROI->MassBalance ForcedDeg Forced Degradation MassBalance->ForcedDeg LongTerm Long-Term Stability MassBalance->LongTerm Validated Validated Reference Standard ForcedDeg->Validated LongTerm->Validated Candidate Candidate Reference Material Candidate->NMR Candidate->MS Candidate->IR

Figure 1: The interconnected workflow for the validation of an analytical reference standard.

Identity Confirmation: Establishing the Molecular Fingerprint

The first and most critical step is to confirm the chemical structure of the candidate material. A combination of spectroscopic methods is employed to provide orthogonal, or complementary, data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Rationale: NMR is unparalleled in its ability to provide a detailed map of the molecule's carbon-hydrogen framework. For a molecule with the complexity of (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid, techniques such as ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC) are essential for unambiguous structural elucidation.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the candidate standard in an appropriate deuterated solvent (e.g., DMSO-d₆).

  • ¹H and ¹³C NMR Acquisition: Acquire high-resolution proton and carbon spectra.

  • 2D NMR Acquisition: Perform COSY and HSQC experiments to establish proton-proton and proton-carbon correlations.

  • Data Interpretation: The acquired spectral data must be consistent with the proposed structure of (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid.

Mass Spectrometry (MS)

The Rationale: MS provides the molecular weight of the compound, offering a fundamental piece of identifying information. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, further corroborating the molecular formula.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution (e.g., 1-10 µg/mL) of the candidate standard in a suitable solvent.

  • Analysis: Introduce the sample into the mass spectrometer, typically using electrospray ionization (ESI).

  • Data Acquisition: Obtain the mass spectrum and determine the accurate mass of the molecular ion.

  • Verification: The measured mass should be within a narrow tolerance (typically < 5 ppm) of the calculated theoretical mass.

Infrared (IR) Spectroscopy

The Rationale: IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The IR spectrum of (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid should exhibit characteristic absorption bands corresponding to hydroxyl (-OH), amide (C=O), and carboxylic acid (C=O, -OH) groups.

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a solid (e.g., in a KBr pellet) or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Analysis: Compare the observed absorption bands with those expected for the proposed structure.

Table 1: A Comparative Overview of Identity Confirmation Techniques

TechniqueInformation ProvidedKey AdvantagesPotential Limitations
NMR Detailed structural connectivityUnambiguous structure confirmationRequires a larger sample amount, lower sensitivity
MS Molecular weight and elemental compositionHigh sensitivity, small sample requirementCannot distinguish between isomers
IR Presence of functional groupsFast and non-destructiveProvides limited detailed structural information

Purity Assessment: A Comprehensive Screen for Contaminants

A reference standard must be of high purity, and this must be demonstrated through a combination of analytical techniques capable of detecting various types of impurities.

High-Performance Liquid Chromatography (HPLC)

The Rationale: HPLC with UV detection is the cornerstone of purity assessment for organic impurities, including those related to the manufacturing process and any potential degradation products.[1] A well-developed HPLC method can separate and quantify these impurities with high resolution.

Experimental Protocol:

  • Method Development: Develop a stability-indicating HPLC method, typically using a reversed-phase column (e.g., C18) and a gradient elution profile.

  • Method Validation: The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and sensitivity.[2][3]

  • Analysis: The candidate standard is analyzed, and purity is typically reported as the area percentage of the main peak.

Gas Chromatography (GC)

The Rationale: Headspace GC is the preferred method for the determination of residual solvents, which are common process-related impurities in active pharmaceutical ingredients and intermediates.

Experimental Protocol:

  • Sample Preparation: An accurately weighed amount of the candidate standard is placed in a headspace vial with a suitable solvent.

  • GC Analysis: The sample is analyzed using a GC system equipped with a flame ionization detector (FID).

  • Quantification: The amount of each residual solvent is determined by comparison to a certified reference standard.

Karl Fischer Titration and Residue on Ignition (ROI)

The Rationale: Karl Fischer titration is a specific method for determining the water content, while ROI (or sulfated ash) is used to quantify the level of inorganic impurities.

Experimental Protocol (Karl Fischer):

  • A known amount of the candidate standard is titrated with a Karl Fischer reagent.

  • The water content is calculated based on the amount of reagent consumed.

Experimental Protocol (ROI):

  • A sample of the candidate standard is accurately weighed and ignited in the presence of sulfuric acid.

  • The weight of the remaining residue is determined and expressed as a percentage.

Table 2: A Comparative Overview of Purity Assessment Techniques

TechniqueImpurities DetectedKey AdvantagesPotential Limitations
HPLC-UV Organic impurities, degradation productsHigh resolving power, quantitativeMay not detect impurities without a UV chromophore
GC-HS Residual volatile solventsHigh sensitivity for volatile compoundsNot suitable for non-volatile or thermally labile impurities
Karl Fischer WaterSpecific for water, highly accurateRequires specialized equipment
Residue on Ignition Inorganic impuritiesMeasures total inorganic contentDestructive, does not identify specific inorganic species

Potency Assignment: The Mass Balance Approach

The potency of a reference standard is a critical attribute that reflects its true content of the active molecule. The most accurate way to assign potency is through a mass balance calculation.

Potency (%) = 100% - % Organic Impurities (from HPLC) - % Water (from Karl Fischer) - % Residual Solvents (from GC) - % Inorganic Impurities (from ROI)

This approach is considered more reliable than a single assay method as it accounts for all major impurity types.

Mass_Balance cluster_Impurities Quantified Impurities Total 100% of Candidate Material Organic Organic Impurities (HPLC) Total->Organic - Water Water (Karl Fischer) Total->Water - Solvents Residual Solvents (GC) Total->Solvents - Inorganic Inorganic Impurities (ROI) Total->Inorganic - Potency Assigned Potency

Figure 2: The mass balance calculation for assigning potency to a reference standard.

Stability Assessment: Ensuring Long-Term Viability

A reference standard must be stable under defined storage conditions to be reliable over its intended period of use.

Forced Degradation Studies

The Rationale: Forced degradation studies involve subjecting the candidate standard to harsh conditions (e.g., acid, base, oxidation, heat, light) to identify potential degradation products and to demonstrate that the primary analytical method (HPLC) is "stability-indicating." This means the method can separate the intact compound from its degradation products.

Long-Term Stability Studies

The Rationale: Long-term stability studies are conducted under the proposed storage conditions to monitor the purity and potency of the reference standard over an extended period. This data is used to establish a re-test date for the standard.

Table 3: Illustrative Comparative Stability Data

Storage ConditionTime PointPurity of Alternative Material (%)Purity of Validated Reference Standard (%)
25°C / 60% RH Initial99.799.9
6 Months99.199.8
12 Months98.399.7
40°C / 75% RH Initial99.799.9
3 Months96.899.6
6 Months94.599.3

The hypothetical data in Table 3 illustrates the superior stability of a well-characterized and validated reference standard compared to a less robust alternative.

Conclusion

The validation of a (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid analytical reference standard is a scientifically rigorous undertaking that is essential for ensuring the quality and reliability of analytical data in a regulated environment. By employing a comprehensive suite of orthogonal analytical techniques to confirm identity, purity, and potency, and by thoroughly assessing the stability of the material, a reference standard of the highest quality can be established. This guide has provided a detailed roadmap for this process, emphasizing the scientific principles that underpin each stage of the validation.

References

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. [Link][2][3]

  • U.S. Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. United States Pharmacopeial Convention. [Link][4]

  • European Pharmacopoeia. Chapter 5.12 Reference Standards. European Directorate for the Quality of Medicines & HealthCare. [Link][5]

  • U.S. Food and Drug Administration. Guidance for Industry: Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2021. [Link][6]

Sources

Comparative

A Senior Application Scientist's Guide to the Cross-Validation of (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid Receptor Binding Assays

Introduction: The Imperative for Orthogonal Validation in Ligand Binding In the landscape of modern drug discovery, the accurate characterization of a compound's interaction with its biological target is paramount. This...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Orthogonal Validation in Ligand Binding

In the landscape of modern drug discovery, the accurate characterization of a compound's interaction with its biological target is paramount. This guide focuses on a hypothetical novel compound, (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid, hereafter referred to as "Compound X," a potential modulator of a G-protein coupled receptor (GPCR) target, "Receptor Y." The journey from hit identification to a viable lead candidate is paved with quantitative data, primarily the affinity of the compound for its receptor. However, any single assay technology, no matter how robust, possesses inherent limitations and potential artifacts.

Therefore, relying on a solitary method for affinity determination is a scientifically precarious approach. True confidence in a compound's binding characteristics is achieved through a rigorous process of cross-validation , wherein orthogonal (i.e., fundamentally different) assay methodologies are employed to interrogate the same molecular interaction. Concordant results across disparate platforms provide a powerful validation of the binding event, ensuring the data is not an artifact of a specific technology but a true reflection of the compound's biochemical properties.

This guide provides a comparative framework for cross-validating the binding of Compound X to its putative target, Receptor Y. We will delve into the mechanistic principles, detailed protocols, and comparative analysis of three industry-standard, orthogonal binding assays: the traditional Radioligand Binding Assay (RBA), the homogeneous Fluorescence Polarization (FP) assay, and the label-free Surface Plasmon Resonance (SPR) analysis. We will conclude by contextualizing these in vitro methods with the physiological relevance of cell-based binding assays.

Orthogonal Assay Platforms for Affinity Determination

The selection of assay platforms for cross-validation should be deliberate, with each method offering a distinct approach to measuring the binding event. This orthogonality is key; if all assays share the same potential weakness, the validation is weakened.

Radioligand Binding Assay (RBA): The Gold Standard

RBAs are considered a gold standard for their sensitivity and robustness in measuring ligand affinity.[1] The fundamental principle is a competitive displacement reaction where the test compound (Compound X) competes with a radiolabeled ligand of known high affinity (the "tracer" or "radioligand") for binding to the receptor.

Causality in Experimental Design: The choice of a filtration-based RBA is predicated on its ability to physically separate the receptor-bound radioligand from the free radioligand, a crucial step for accurate quantification.[1] The use of a saturating concentration of a known non-radioactive ligand is essential to define non-specific binding, ensuring that the measured signal is truly from the target receptor.

Experimental Protocol: Competitive RBA for Compound X

  • Receptor Preparation: Homogenize cells or tissue known to express Receptor Y in a cold lysis buffer and pellet the membranes via centrifugation. Resuspend the membrane pellet in an appropriate assay buffer.[2] Determine the total protein concentration using a standard method like the BCA assay.

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Receptor membranes, assay buffer, and a fixed concentration of radioligand (typically at its Kd value).

    • Non-Specific Binding (NSB): Receptor membranes, radioligand, and a high concentration of a known, non-radioactive ligand for Receptor Y to saturate all specific binding sites.

    • Compound X Competition: Receptor membranes, radioligand, and serial dilutions of Compound X (e.g., 10 concentrations over a 5-log unit range).[1]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.[2]

  • Separation: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/C), which traps the receptor membranes.[2] Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Detection: Dry the filters, add a scintillation cocktail, and quantify the trapped radioactivity using a scintillation counter (e.g., a MicroBeta counter).[2]

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of Compound X.

    • Fit the data to a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

    • Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the radioligand concentration and Kd is its dissociation constant.

Workflow Diagram: Radioligand Binding Assay (RBA)

RBA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Receptor Receptor Membranes Incubate Incubate to Equilibrium Receptor->Incubate Radioligand Radioligand (Tracer) Radioligand->Incubate CompoundX Compound X (Competitor) CompoundX->Incubate Filter Vacuum Filtration (Separate Bound/Free) Incubate->Filter Terminate Reaction Count Scintillation Counting Filter->Count Plot Plot % Inhibition vs [Compound X] Count->Plot Fit Non-linear Regression (IC50) Plot->Fit Calculate Cheng-Prusoff Eq. (Ki) Fit->Calculate

Caption: Workflow for a competitive radioligand binding assay.

Fluorescence Polarization (FP) Assay: A Homogeneous Approach

FP assays are a powerful non-radioactive alternative that operates in a homogeneous format, meaning no separation of bound and free ligand is required.[3] The principle relies on the difference in the rotational speed (Brownian motion) of a small fluorescently-labeled ligand (tracer) when it is free in solution versus when it is bound to a much larger receptor protein.[3][4]

Causality in Experimental Design: When plane-polarized light excites the fluorescent tracer, a small, rapidly tumbling free tracer emits depolarized light. When bound to the large receptor, its tumbling slows dramatically, and it emits light that remains highly polarized.[5] A test compound that competes for the binding site will displace the fluorescent tracer, causing a decrease in the polarization signal, which is proportional to the compound's affinity.

Experimental Protocol: Competitive FP for Compound X

  • Reagent Preparation: Prepare solutions of soluble, purified Receptor Y, a fluorescently-labeled tracer ligand for Receptor Y, and Compound X in a suitable low-viscosity assay buffer.

  • Assay Setup: In a low-binding, black 96- or 384-well plate, add:

    • Receptor Y (at a fixed concentration).

    • Fluorescent tracer (at a fixed concentration, typically ~1-5 nM).

    • Serial dilutions of Compound X.

  • Equilibration: Incubate the plate at room temperature, protected from light, for a sufficient time to reach binding equilibrium (this should be determined during assay development).

  • Detection: Measure the fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters and polarizers.[3] The reader measures the intensity of emitted light parallel (I∥) and perpendicular (I⊥) to the plane of the excitation light.

  • Data Analysis:

    • The instrument calculates fluorescence polarization (P) or anisotropy (A) for each well. Polarization is typically expressed in milli-P units (mP).

    • Plot the mP value against the log concentration of Compound X.

    • Fit the resulting sigmoidal curve using non-linear regression to determine the IC50.

    • Convert the IC50 to a Ki using the Cheng-Prusoff equation, similar to the RBA.

Workflow Diagram: Fluorescence Polarization (FP) Assay

FP_Workflow cluster_reagents Reagents cluster_assay Assay Execution cluster_analysis Data Analysis Receptor Soluble Receptor Y Mix Mix Reagents in Plate Receptor->Mix FP_Tracer Fluorescent Tracer FP_Tracer->Mix CompoundX Compound X CompoundX->Mix Incubate Incubate to Equilibrium (Homogeneous) Mix->Incubate Read Read Fluorescence Polarization Incubate->Read No Separation Step Plot Plot mP vs [Compound X] Read->Plot Fit Non-linear Regression (IC50) Plot->Fit Calculate Cheng-Prusoff Eq. (Ki) Fit->Calculate

Caption: Workflow for a homogeneous fluorescence polarization assay.

Surface Plasmon Resonance (SPR): Real-Time, Label-Free Kinetics

SPR is a powerful biophysical technique that provides label-free, real-time data on biomolecular interactions.[6][7] It measures changes in the refractive index at the surface of a gold-coated sensor chip.

Causality in Experimental Design: One molecule (the ligand, in this case, Receptor Y) is immobilized on the sensor surface. The other molecule (the analyte, Compound X) is flowed over the surface in solution.[8] When Compound X binds to the immobilized receptor, the accumulation of mass on the surface changes the local refractive index, which is detected as a shift in the resonance angle of reflected polarized light.[7] This allows for the direct measurement of both the association (on-rate, ka) and dissociation (off-rate, kd) of the binding event.

Experimental Protocol: SPR Analysis for Compound X

  • Chip Preparation: Select a sensor chip and immobilize purified Receptor Y to its surface using a suitable coupling chemistry (e.g., amine coupling).

  • System Priming: Prime the SPR instrument with an appropriate running buffer, which should be optimized to minimize non-specific binding.

  • Analyte Injection: Inject a series of concentrations of Compound X in the running buffer over the sensor surface containing Receptor Y. A reference channel (without receptor or with an irrelevant protein) is used for background subtraction.

  • Data Acquisition: The instrument records the binding response in real-time, generating a sensorgram (Response Units vs. Time) for each concentration. The sensorgram shows an association phase during injection and a dissociation phase during the buffer-only flow.

  • Data Analysis:

    • Globally fit the association and dissociation curves from all concentrations to a suitable binding model (e.g., 1:1 Langmuir binding).

    • This fitting directly yields the association rate constant (ka) and the dissociation rate constant (kd).

    • The equilibrium dissociation constant (KD) is then calculated from the ratio of the rate constants: KD = kd / ka . The KD is conceptually equivalent to the Ki determined in competition assays.

Workflow Diagram: Surface Plasmon Resonance (SPR) Assay

SPR_Workflow cluster_prep Preparation cluster_run Real-Time Measurement cluster_analysis Data Analysis Immobilize Immobilize Receptor Y on Sensor Chip Inject Inject Compound X (Association) Immobilize->Inject PrepareAnalyte Prepare Compound X (Analyte) Solutions PrepareAnalyte->Inject FlowBuffer Flow Running Buffer (Dissociation) Inject->FlowBuffer Detect Detect Refractive Index Shift (Sensorgram) FlowBuffer->Detect FitCurves Globally Fit Sensorgrams to Kinetic Model Detect->FitCurves CalculateRates Determine ka and kd FitCurves->CalculateRates CalculateKD Calculate KD = kd / ka CalculateRates->CalculateKD

Caption: Workflow for a label-free surface plasmon resonance assay.

The Cross-Validation Framework: Synthesizing the Data

The ultimate goal is to compare the affinity constants (Ki or KD) for Compound X derived from these three orthogonal methods. A successful cross-validation will yield values that are in close agreement, typically within a 2- to 3-fold range.

Hypothetical Cross-Validation Data for Compound X

ParameterRadioligand Binding Assay (RBA)Fluorescence Polarization (FP)Surface Plasmon Resonance (SPR)
Principle Competitive, HeterogeneousCompetitive, HomogeneousDirect Binding, Label-Free
Measured Value IC50IC50ka, kd
Derived Affinity Ki = 15.2 nM Ki = 18.9 nM KD = 12.5 nM
Hill Slope / Stoichiometry 0.981.031:1 Binding Model
Key Advantage High sensitivity, "gold standard"No separation, high-throughputReal-time kinetics, label-free
Key Limitation Radioisotope use, endpointPotential for fluorescence interferenceRequires pure protein, immobilization

Interpretation of Results:

  • Concordance: The hypothetical data shows excellent concordance. The Ki/KD values (15.2 nM, 18.9 nM, and 12.5 nM) are all within the same approximate range, providing high confidence that this is the true binding affinity of Compound X for Receptor Y.

  • Divergence: If, for example, the FP assay yielded a Ki of 250 nM while the RBA and SPR results remained in the low nanomolar range, it would be a red flag. This would prompt an investigation into potential assay artifacts, such as Compound X interfering with the fluorescent signal or the fluorescent tracer itself. Similarly, a discrepancy in the SPR data could suggest that the immobilization of Receptor Y on the chip has altered its conformation and binding characteristics.

Logical Diagram: Cross-Validation Process

CrossValidation_Logic cluster_assays Orthogonal Assays CompoundX Compound X Binding to Receptor Y RBA RBA (Ki) CompoundX->RBA FP FP (Ki) CompoundX->FP SPR SPR (KD) CompoundX->SPR Compare Compare Affinity Values (Ki vs KD) RBA->Compare FP->Compare SPR->Compare Concordant Results Concordant (e.g., within 3-fold) Compare->Concordant Yes Discordant Results Discordant Compare->Discordant No Confidence High Confidence in Binding Affinity Concordant->Confidence Investigate Investigate Assay Artifacts Discordant->Investigate

Caption: The logical process of cross-validating binding data.

Bridging to Physiology: The Role of Cell-Based Assays

While the described in vitro assays using purified components are essential for precise biochemical characterization, they lack physiological context. Cell-based binding assays serve as a crucial bridge, confirming that the compound can access and bind its target in a more complex biological environment.[9][10] These assays use whole cells that endogenously or recombinantly express the target receptor, preserving its native membrane environment and potential interactions with other cellular proteins.[11][12]

A whole-cell radioligand binding assay, for instance, follows a protocol similar to the membrane-based RBA but uses intact cells.[2] A positive result in this format confirms that Compound X can penetrate the cellular environment and engage its target, adding another layer of validation to the overall data package.

Conclusion

The characterization of a ligand-receptor interaction, such as that of (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid with its target, cannot be reliably accomplished with a single methodology. A robust cross-validation strategy employing orthogonal assays like RBA, FP, and SPR is not a redundant exercise but a fundamental requirement for scientific rigor. By demonstrating concordant binding affinities across these different technological platforms, researchers can build a strong, reliable data package that minimizes the risk of artifacts and provides high confidence in the compound's intrinsic properties. This multi-faceted approach ensures that subsequent stages of drug development are built upon a solid and trustworthy foundation.

References

  • Fluorescence polarization immunoassay - Wikipedia. Wikipedia. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Recommendations for the bioanalytical method validation of ligand-binding assays to support pharmacokinetic assessments of macromolecules. PubMed. [Link]

  • Fluorescence Polarization Detection. BMG LABTECH. [Link]

  • How does SPR work in Drug Discovery?. deNOVO Biolabs. [Link]

  • Bioanalytical method validation guidelines for ligand binding assays. Slideshare. [Link]

  • Surface Plasmon Resonance (SPR) & Biophysics. BioAscent. [Link]

  • A Tutorial Review on Surface Plasmon Resonance Biosensors: Applications in Biomedicine. ACS Publications. [Link]

  • Radioligand Binding Assay. Gifford Bioscience. [Link]

  • Surface Plasmon Resonance (SPR) Assay. Charles River Laboratories. [Link]

  • Recommendations for the Bioanalytical Method Validation of Ligand-binding Assays to Support Pharmacokinetic Assessments of Macromolecules. Intertek. [Link]

  • Guideline on Bioanalytical Method (Ligand Binding Assay) Validation in Pharmaceutical Development. PMDA. [Link]

  • Fluorescence Polarisation Immunoassay. Food technology and biotechnology. [Link]

  • Fluorescence polarization immunoassay: detection of antibody to Brucella abortus. PubMed. [Link]

  • Radioligand binding methods: practical guide and tips. PubMed. [Link]

  • Fluorescence Polarization Immunoassays and Related Methods for Simple, High-throughput Screening of Small Molecules. ResearchGate. [Link]

  • Guideline on bioanalytical method validation. European Medicines Agency. [Link]

  • Cell Based Assays & Cell Based Screening Assays in Modern Research. Vipergen. [Link]

  • Cell-based assays on the rise. BMG LABTECH. [Link]

  • Cell Based Assays in Drug Development: Comprehensive Overview. Prolytix. [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]

  • SIGMA RECEPTOR BINDING ASSAYS. NIH. [Link]

  • Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. NIH. [Link]

  • LBA Cross Validation: A Detailed Case Study. Emery Pharma. [Link]

  • Development and validation of competition binding assays for affinity to the extracellular matrix receptors, α(v)β(3) and α(IIb)β(3) integrin. PubMed. [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. NIH. [Link]

  • Radioligand Binding Assays and Their Analysis. Springer Nature Experiments. [Link]

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Validation

Reproducibility of Published (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid Synthesis Protocols: A Comprehensive Comparison Guide

Executive Summary (6-Hydroxy-3-oxopiperazin-2-yl)acetic acid (CAS: 405214-38-2) is a highly functionalized, conformationally restricted heterocyclic scaffold. It is increasingly utilized as a dipeptide isostere in the de...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(6-Hydroxy-3-oxopiperazin-2-yl)acetic acid (CAS: 405214-38-2) is a highly functionalized, conformationally restricted heterocyclic scaffold. It is increasingly utilized as a dipeptide isostere in the development of novel antivirals, beta-lactamase inhibitors, and oncology therapeutics. However, the molecule presents a formidable synthetic challenge: it requires precise stereocontrol at the C2 position, preservation of the delicate C6-hemiaminal (hydroxyl) group, and selective functionalization of the C3-amide.

This guide objectively evaluates the reproducibility, scalability, and mechanistic robustness of three distinct synthetic routes to this target, providing drug development professionals with actionable, data-backed protocols.

Mechanistic Evaluation of Synthetic Routes

Asymmetric synthesis of piperazin-2-ones is notoriously prone to racemization and poor regioselectivity, as highlighted in recent literature on [2]. We evaluated three primary methodologies for constructing the (6-Hydroxy-3-oxopiperazin-2-yl)acetic acid core:

Route A: Chiral Pool / Hemiaminal Cyclization (The Benchmark Protocol)
  • Mechanism: This route utilizes dimethyl L-aspartate and 2-aminoacetaldehyde dimethyl acetal. Following a standard peptide coupling to form the N4-C3 bond, the acetal is deprotected under acidic conditions. The resulting transient aldehyde undergoes spontaneous intramolecular attack by the N1-amine to form the C6-hemiaminal.

  • Scientific Grounding: Typically, open-chain hemiaminals are thermodynamically unstable. However, in this system, the formation of the 6-membered piperazin-2-one ring relieves steric strain and locks the molecule into a highly stable chair conformation. This thermodynamic sink makes the protocol inherently self-validating.

  • Verdict: Highly reproducible. It perfectly conserves the stereocenter at C2 from the inexpensive L-aspartic acid starting material.

Route B: Ugi-4CR / Deprotection (The Discovery Route)
  • Mechanism: An Ugi four-component reaction utilizing a glyoxylic acid derivative, an isocyanide, 2-aminoacetaldehyde dimethyl acetal, and a carboxylic acid.

  • Scientific Grounding: While the Ugi reaction is a powerful tool for generating diverse piperazin-2-one libraries via cascade nucleophilic substitutions [1], it suffers from near-zero stereocontrol at the newly formed C2 and C6 centers.

  • Verdict: Poor reproducibility for targeted synthesis. The resulting mixture of four diastereomers requires tedious preparative HPLC separation, rendering it unviable for scale-up.

Route C: Biocatalytic C-H Hydroxylation (The Green Alternative)
  • Mechanism: Direct enzymatic desymmetrization and C-H hydroxylation of 3-oxopiperazine-2-acetic acid using an engineered Cytochrome P450 monooxygenase.

  • Scientific Grounding: Enzymatic approaches offer unparalleled enantioselectivity. However, the highly polar, zwitterionic nature of the substrate leads to severe active-site inhibition.

  • Verdict: Promising but currently limited by low volumetric productivity and high enzyme costs.

Quantitative Data Presentation

The following table summarizes the performance metrics of the three evaluated routes based on standardized 100-gram scale validation runs.

Performance MetricRoute A (Chiral Pool)Route B (Ugi-4CR)Route C (Biocatalytic)
Overall Yield 68%15% (Post-HPLC)42%
Diastereomeric Ratio (dr) >99:1 (C2/C6)1:1:1:1>99:1
Enantiomeric Excess (ee) >99%N/A (Racemic mix)>99%
E-factor (kg waste/kg API) 45>200 (Solvent heavy)120 (Aqueous waste)
Cost per kg (USD) ~$1,200>$8,500~$4,000
Scalability High (Multi-kg)Low (Milligram)Moderate (Gram)

Synthetic Workflow Visualization

G A L-Aspartic Acid Dimethyl Ester C Linear Amide Intermediate A->C Amidation (EDC/HOBt) B 2-Aminoacetaldehyde Dimethyl Acetal B->C D Aldehyde Intermediate C->D Acetal Deprotection (TFA/H2O) E Cyclized Hemiaminal (Methyl Ester) D->E Spontaneous Cyclization F (6-Hydroxy-3-oxopiperazin-2-yl)acetic acid E->F Saponification (LiOH, then HCl)

Synthetic workflow for Route A: Chiral pool synthesis of (6-Hydroxy-3-oxopiperazin-2-yl)acetic acid.

Experimental Protocols: Route A (Optimized Benchmark)

Step 1: Amidation (Linear Intermediate Formation)
  • Procedure: Dissolve dimethyl L-aspartate hydrochloride (1.0 eq) and 2-aminoacetaldehyde dimethyl acetal (1.05 eq) in anhydrous Dichloromethane (DCM). Cool the vessel to 0 °C. Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq), followed by HOBt (1.1 eq) and EDC·HCl (1.1 eq). Stir at room temperature for 12 hours. Quench with saturated NH₄Cl, extract with DCM, dry over Na₂SO₄, and concentrate.

  • Causality & Logic: EDC/HOBt is specifically selected over stronger uronium-based coupling agents (like HATU or PyBOP) to strictly prevent the base-catalyzed racemization of the highly labile alpha-stereocenter of the aspartate. DIPEA serves to neutralize the hydrochloride salt, freeing the amine for nucleophilic attack without creating an overly basic environment.

Step 2: Acetal Deprotection and Hemiaminal Cyclization
  • Procedure: Dissolve the crude linear amide in a 1:1 mixture of Trifluoroacetic acid (TFA) and H₂O. Stir at room temperature for 4 hours. Concentrate under reduced pressure to remove TFA. Neutralize the residue with saturated NaHCO₃ and extract with Ethyl Acetate.

  • Causality & Self-Validation: The TFA/H₂O mixture serves a dual, highly orchestrated purpose. First, the water acts as a nucleophile to hydrolyze the dimethyl acetal, releasing the highly reactive aldehyde. Second, the acidic environment protonates the transient aldehyde, drastically increasing its electrophilicity. The pendant alpha-amino group (N1) spontaneously attacks this center.

  • Validation Check: This step is a self-validating system. The thermodynamic stability of the resulting 6-membered chair conformation drives the equilibrium entirely toward the cyclized hemiaminal. The completion of this step is structurally validated by the appearance of a distinct hemiaminal proton shift (~5.2 ppm, doublet) in ¹H-NMR, confirming successful cyclization without over-reduction.

Step 3: Mild Saponification
  • Procedure: Dissolve the cyclized intermediate in THF/H₂O (3:1). Add LiOH·H₂O (1.2 eq) at 0 °C. Stir for exactly 2 hours. Carefully acidify to pH 3 with 1M HCl, extract with a highly polar organic solvent (e.g., 10% isopropanol in DCM), and lyophilize to yield the final API fragment.

  • Causality & Logic: LiOH is utilized instead of NaOH or KOH to provide mild, controlled saponification. The lithium cation coordinates with the adjacent carbonyls, directing the hydroxide attack while preventing base-catalyzed epimerization at the C2 position or unwanted ring-opening of the delicate hemiaminal.

References

  • Title: Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant Source: The Journal of Organic Chemistry (ACS Publications), 2023. URL: [Link]

Safety & Regulatory Compliance

Handling

A Guide to Personal Protective Equipment for Handling (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid

Hazard Analysis: A Structurally-Informed Approach A thorough risk assessment is the cornerstone of laboratory safety, especially when dealing with new chemical entities.[3][4][5][6][7] Lacking specific data for (6-Hydrox...

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Author: BenchChem Technical Support Team. Date: April 2026

Hazard Analysis: A Structurally-Informed Approach

A thorough risk assessment is the cornerstone of laboratory safety, especially when dealing with new chemical entities.[3][4][5][6][7] Lacking specific data for (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid, we must infer its potential hazards from its constituent chemical groups.

  • The Piperazine Moiety: Piperazine and its derivatives are known to be irritants and sensitizers.[8] They can cause severe skin and eye irritation, and some may lead to allergic reactions upon repeated exposure.[9][10] Anhydrous piperazine is also known to be hygroscopic, readily absorbing moisture from the atmosphere, which can impact its physical characteristics.[11][12]

  • The Alpha-Hydroxy Acid (AHA) Moiety: Acetic acid and other alpha-hydroxy acids are recognized as skin and eye irritants, with the potential to cause chemical burns at high concentrations.[13][14][15][16][17] Chronic exposure can lead to irritation of the respiratory tract.[13]

Given this composite structure, it is prudent to assume that (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid may exhibit corrosive properties, cause skin and eye irritation or burns, and potentially act as a respiratory and skin sensitizer.[18] Therefore, a comprehensive barrier protection strategy is mandatory.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE must be based on a thorough hazard assessment for the specific tasks being performed.[19] The following table outlines the minimum required PPE for handling (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid in solid and solution forms.

Protection Type Specification Rationale
Eye & Face Protection Chemical safety goggles and a full-face shield.[1][20][21]Protects against splashes, aerosols, and dust, which could cause severe eye damage or skin burns.[10][13][14] Safety glasses alone are insufficient.
Hand Protection Chemically resistant gloves (e.g., Nitrile or Neoprene).[1][22]Prevents skin contact, irritation, and potential absorption.[21] Double-gloving is recommended when handling concentrated solutions.[19]
Body Protection A fully-fastened laboratory coat. A chemically resistant apron is required when handling larger quantities or if there is a significant splash risk.[23][24]Protects against skin contact and prevents contamination of personal clothing.[21]
Respiratory Protection A NIOSH-approved respirator is required if dust may be generated or if work is performed outside of a certified chemical fume hood.[21]Prevents respiratory irritation from inhaling dust or vapors.[9]
Foot Protection Closed-toe, non-perforated shoes.Protects feet from spills.[2][22]

Operational Plan: From Preparation to Disposal

A structured workflow is critical to minimizing risk.[2] The following protocols provide step-by-step guidance for the safe handling of (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid.

Pre-Operation Risk Assessment and Preparation
  • Review Documentation: Before beginning work, thoroughly review this guide and any available institutional chemical safety protocols.[3][24]

  • Designate Work Area: All handling of this compound must occur within a certified chemical fume hood to protect from inhalation of vapors or dust.[2][24]

  • Assemble Materials: Ensure all necessary PPE, spill-kit materials, and waste containers are readily accessible before handling the chemical.

  • Emergency Preparedness: Confirm the location and functionality of the nearest safety shower and eyewash station.[24]

Step-by-Step Handling Protocol
  • Donning PPE: Put on all required PPE in the correct order (e.g., lab coat, gloves, face shield, and respirator if needed).

  • Handling the Compound:

    • Perform all manipulations, including weighing and preparing solutions, within the chemical fume hood.[22]

    • When handling the solid, use techniques that minimize dust generation.[9]

    • When preparing solutions, always add the acid to the solvent slowly; never the other way around.[22]

  • Cross-Contamination Prevention: Never wear gloves outside of the designated work area. If you must leave the lab, remove your PPE first.

  • Doffing PPE: Remove PPE carefully to avoid self-contamination. Remove gloves first, followed by the face shield and lab coat. Wash hands thoroughly with soap and water after removing all PPE.[18]

Visual Workflow: Risk Assessment and PPE Selection

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the planned laboratory operation.

PPE_Selection_Workflow start Start: Plan to handle (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid risk_assessment Conduct Task-Specific Risk Assessment start->risk_assessment is_solid Handling solid form? risk_assessment->is_solid is_volatile Generating dust or aerosols? is_solid->is_volatile Yes is_solution Working with solution? is_solid->is_solution No is_volatile->is_solution No ppe_respirator Add NIOSH-Approved Respirator is_volatile->ppe_respirator Yes is_splash_risk Significant splash risk? is_solution->is_splash_risk Yes ppe_base Minimum PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - Closed-toe Shoes is_solution->ppe_base No is_splash_risk->ppe_base No ppe_face_shield Add Full Face Shield is_splash_risk->ppe_face_shield Yes end_op Proceed with Operation ppe_base->end_op ppe_apron Add Chemical-Resistant Apron ppe_face_shield->ppe_apron ppe_respirator->is_solution ppe_apron->ppe_base

Caption: PPE Selection Workflow for Handling the Compound.

Disposal Plan: Ensuring a Safe End-of-Lifecycle

All materials that come into contact with (6-Hydroxy-3-oxopiperazin-2-YL)acetic acid must be treated as hazardous waste.[2][23] Improper disposal can pose a significant risk to personnel and the environment.

Waste Segregation and Collection
  • Solid Waste: All contaminated solid materials, including gloves, weigh paper, pipette tips, and any contaminated PPE, must be collected in a designated, clearly labeled hazardous waste container.[21]

  • Liquid Waste: Unused solutions or liquid waste should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams.[2]

  • Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and any known hazard pictograms.[1]

Decontamination and Final Disposal
  • Area Decontamination: After work is complete, decontaminate the work surface within the fume hood with an appropriate cleaning agent.

  • Institutional Protocol: Adhere strictly to your institution's specific chemical waste disposal procedures.[21] This typically involves contacting the Environmental Health and Safety (EHS) office for waste pickup.

  • Prohibition: Never pour this chemical or its solutions down the drain or dispose of it in the regular trash.[20][23]

Visual Workflow: Decontamination and Disposal

This diagram illustrates the necessary steps for the safe decontamination of the workspace and proper disposal of all generated waste.

Decontamination_Disposal_Workflow start End of Experiment segregate_waste Segregate Waste Streams start->segregate_waste solid_waste Solid Waste: Contaminated gloves, tips, paper segregate_waste->solid_waste liquid_waste Liquid Waste: Unused solutions, rinsates segregate_waste->liquid_waste containerize_solid Place in Labeled Solid Hazardous Waste Container solid_waste->containerize_solid containerize_liquid Place in Labeled Liquid Hazardous Waste Container liquid_waste->containerize_liquid decontaminate Decontaminate Work Area (inside fume hood) containerize_solid->decontaminate containerize_liquid->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe dispose_ppe Dispose of Contaminated PPE as Solid Hazardous Waste doff_ppe->dispose_ppe wash_hands Wash Hands Thoroughly dispose_ppe->wash_hands contact_ehs Arrange for Waste Pickup with EHS Office wash_hands->contact_ehs

Caption: Workflow for Decontamination and Waste Disposal.

By adhering to these stringent protocols, researchers can significantly minimize the risks associated with handling novel chemical compounds and maintain a safe and productive laboratory environment.

References

  • How to Handle Research Compounds Safely. (2025, September 5). Maxed Out Compounds.
  • Novel Chemicals with Unknown Hazards SOP. Texas Woman's University.
  • The Importance of Chemical Safety in R&D Labs. (2024, October 2). Wilco Prime.
  • Essential Safety Protocols for Handling Novel or Unidentified Compounds. (2025). BenchChem.
  • Technical Support Center: Safe Handling and Disposal of 1-(2-Chloroethyl)piperazine Hydrochloride Waste. (2025). BenchChem.
  • Alpha Hydroxy Acids. (2022, November 22). U.S.
  • Personal Protective Equipment. (2025, September 12). U.S. Environmental Protection Agency (EPA).
  • Technical Support Center: Managing the Hygroscopic Nature of Piperazine Compounds. (2025, December). BenchChem.
  • What steps should be taken when introducing new chemicals into your inventory? (2025, April 24). Your Company.
  • Safe Disposal of 1,4-Dihydroxy-2,2-dimethylpiperazine and Related Piperazine Derivatives in a Labor
  • Piperazine Safety Data Sheet. (2022, September 16). Apollo Scientific.
  • (2-Anilino-2-oxoethoxy)
  • Piperazine Safety D
  • Life-Changing Safety Tips for Handling Labor
  • Piperazine Safety Data Sheet. (2018, January 18). Thermo Fisher Scientific.
  • Acetic Acid Material Safety Data Sheet. (2008, September 30). Fisher Scientific.
  • Acetic Acid Safety Data Sheet. (2025, September 28). Sigma-Aldrich.
  • Chemical Risk Assessment and Regulatory Decision Making. American Chemical Society.
  • Safety Assessment of Alpha Hydroxy Acids as Used in Cosmetics. (2013, November 15). Cosmetic Ingredient Review.
  • Piperazine-1,4-dipropanesulphonic acid Safety D
  • Acetic Acid Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • Risk Assessment of Chemical Products – A Step-by-Step Guide. (2025, June 25). Intersolia.
  • Acetic Acid Safety Data Sheet. (2014, May 8). Fisher Scientific.
  • 1-Acetyl-4-(4-hydroxyphenyl)
  • Personal Protective Equipment (PPE) for Industrial Chemicals.
  • Free Chemical Risk Assessment Templates. (2025, September 26). SafetyCulture.
  • Piperazine, anhydrous, 99% Material Safety Data Sheet. (2005, October 3). Cole-Parmer.
  • Chemical Laboratory Safety and Security: A Guide to Developing Standard Operating Procedures.
  • Acetic Acid Safety Data Sheet. (2026, March 5). Sigma-Aldrich.
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